molecular formula C15H18O5 B1326010 Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate CAS No. 898758-85-5

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Cat. No.: B1326010
CAS No.: 898758-85-5
M. Wt: 278.3 g/mol
InChI Key: WQBCFKZENFRXMP-UHFFFAOYSA-N
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Description

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is a useful research compound. Its molecular formula is C15H18O5 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(4-acetyloxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-3-19-15(18)6-4-5-14(17)12-7-9-13(10-8-12)20-11(2)16/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBCFKZENFRXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645838
Record name Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-85-5
Record name Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate CAS number 898758-85-5

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

CAS Number: 898758-85-5 Formula:


Molecular Weight:  278.30  g/mol
IUPAC Name:  Ethyl 5-(4-acetyloxyphenyl)-5-oxopentanoate

Executive Summary

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (CAS 898758-85-5) is a bifunctional advanced intermediate utilized in the synthesis of complex pharmaceutical scaffolds. Structurally, it features a lipophilic 4-acetoxyphenyl head group linked via a 5-oxo (keto) tether to an ethyl valerate tail.

This compound serves as a critical building block in Fragment-Based Drug Discovery (FBDD) , particularly for targets involving lipid signaling pathways (e.g., 5-oxo-ETE receptor antagonists) and metabolic regulation (e.g., PPAR agonists). Its dual-ester functionality—comprising a labile phenolic acetate and a stable aliphatic ethyl ester—allows for orthogonal deprotection strategies, making it an ideal "lynchpin" molecule for constructing asymmetric diaryl ketones and heterocycles.

Chemical Structure & Properties

The molecule is characterized by three distinct reactive centers:

  • Phenolic Acetate (C-1): A masked phenol, susceptible to mild alkaline hydrolysis or enzymatic cleavage.

  • Benzylic Ketone (C-5): A rigidifying linker that can be reduced to a chiral alcohol or condensed to form heterocycles (e.g., indoles, pyrazoles).

  • Aliphatic Ethyl Ester (C-10): A stable carboxylate precursor suitable for further chain elongation or amidation.

Table 1: Physicochemical Profile (Predicted)
PropertyValueNotes
Appearance Off-white to pale yellow solidLow melting point solid; may appear as viscous oil if impure.
Melting Point 45°C – 55°CBased on homologous methoxy/hexyl analogs.
Boiling Point ~420°C (at 760 mmHg)Decomposition likely before boiling at atm pressure.
LogP 2.1 – 2.5Moderate lipophilicity; suitable for cell-permeable probes.
Solubility DMSO, Ethanol, Ethyl AcetatePoorly soluble in water (< 0.1 mg/mL).
Stability Moisture SensitiveEster hydrolysis occurs upon prolonged exposure to humid air.

Synthesis & Optimization Strategy

Recommended Protocol: The "Phenol-First" Route

This route ensures regioselectivity for the para-position and high purity.

Step 1: Friedel-Crafts Acylation

  • Reagents: Phenol, Glutaric Anhydride,

    
     (Lewis Acid), Nitrobenzene or DCM (Solvent).
    
  • Mechanism: Glutaric anhydride opens to form the acylium ion, which attacks the para-position of the phenol.

  • Critical Control: Maintain temperature < 5°C during addition to prevent polymerization.

Step 2: Esterification (Fischer)

  • Reagents: Ethanol,

    
     (cat.), Reflux.
    
  • Outcome: Converts the carboxylic acid tail to the ethyl ester.

Step 3: Acetylation

  • Reagents: Acetic Anhydride, Pyridine, DMAP (cat.).

  • Outcome: Protects the phenol as an acetate ester.

Visualized Synthesis Workflow

Synthesis_Pathway Phenol Starting Material: Phenol Inter1 Intermediate 1: 5-(4-Hydroxyphenyl)- 5-oxovaleric Acid Phenol->Inter1 AlCl3, 0-5°C (Friedel-Crafts) Glutaric Reagent: Glutaric Anhydride Glutaric->Inter1 Inter2 Intermediate 2: Ethyl 5-(4-hydroxyphenyl)- 5-oxovalerate Inter1->Inter2 EtOH, H+, Reflux (Fischer Esterification) Final Target Product: Ethyl 5-(4-acetoxyphenyl)- 5-oxovalerate Inter2->Final Ac2O, Pyridine (Acetylation)

Figure 1: Optimized 3-step synthesis pathway avoiding Fries rearrangement byproducts.

Detailed Experimental Protocol

Caution: All steps must be performed in a fume hood.


 is water-reactive.
Phase 1: Preparation of the Scaffold
  • Charge a flame-dried 3-neck flask with Aluminum Chloride (

    
    , 3.0 eq)  and anhydrous Dichloromethane (DCM) . Cool to 0°C.
    
  • Add Glutaric Anhydride (1.1 eq) portion-wise. Stir for 30 mins.

  • Add Phenol (1.0 eq) dissolved in DCM dropwise over 1 hour. Note: Slow addition is crucial to favor para-substitution.

  • Warm to room temperature and stir for 12 hours.

  • Quench: Pour mixture onto ice/HCl. Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize the resulting keto-acid from water/ethanol.

Phase 2: Dual Functionalization
  • Esterification: Dissolve the keto-acid in absolute Ethanol . Add catalytic Sulfuric Acid (5 mol%). Reflux for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Acetylation: Cool the reaction mixture. Add Pyridine (2.0 eq) and Acetic Anhydride (1.5 eq) directly to the crude ethanolic solution (or after solvent swap to DCM for higher yield). Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
    . Dry over 
    
    
    
    .
  • Isolation: Concentrate in vacuo. The product typically solidifies upon standing.

Applications in Drug Development

A. 5-Oxo-ETE Receptor Antagonists

The 5-oxo-ETE receptor (OXE-R) is a G-protein coupled receptor involved in eosinophil migration (asthma/allergy pathology).

  • Mechanism: The 5-oxovalerate chain mimics the natural 5-oxo-eicosatetraenoic acid substrate.

  • Modification: The ethyl ester is hydrolyzed to the free acid (active pharmacophore), while the 4-acetoxyphenyl group is often replaced or modified to enhance hydrophobic binding pocket interactions.

B. Prodrug Design (Orthogonal Protection)

The molecule demonstrates orthogonal reactivity .

  • In Vivo: The acetoxy group is rapidly cleaved by plasma esterases to reveal the free phenol, which can then participate in antioxidant activity or Phase II conjugation.

  • In Vitro: The ethyl ester remains stable under physiological pH, allowing the molecule to permeate cell membranes before intracellular hydrolysis.

Reactivity Logic Diagram

Reactivity_Logic cluster_0 Metabolic / Chemical Fates Target Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate Fate1 Hydrolysis (Plasma Esterases) --> Free Phenol Target->Fate1 Fast (Labile) Fate2 Reduction (NaBH4/Reductases) --> Chiral Alcohol Target->Fate2 Stereoselective Fate3 Hydrolysis (Intracellular) --> Free Carboxylic Acid Target->Fate3 Slow (Stable)

Figure 2: Metabolic stability and chemical reactivity profile.

Quality Control & Analytics

To ensure the integrity of CAS 898758-85-5, the following analytical criteria must be met:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.0 (d, 2H, Ar-H ortho to C=O)
      
    • 
       7.2 (d, 2H, Ar-H meta to C=O)
      
    • 
       4.12 (q, 2H, 
      
      
      
      )
    • 
       3.0 (t, 2H, 
      
      
      
      )
    • 
       2.4 (t, 2H, 
      
      
      
      )
    • 
       2.3 (s, 3H, 
      
      
      
      )
    • 
       2.0 (m, 2H, 
      
      
      
      )
    • 
       1.25 (t, 3H, 
      
      
      
      )
  • HPLC Purity: >97.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN/Water (Gradient 50%

      
       90%).
      
    • Detection: UV @ 254 nm.

References

  • Organic Syntheses. (1921). Ethyl Phenylacetate Synthesis. Org. Synth. 1921, 1, 27. Retrieved from [Link]

  • PubChem. (2025).[2] Ethyl 5-(4-methoxyphenyl)-5-oxovalerate Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

  • Scribd. (2017). Fries Rearrangement of Phenyl Acetate: Mechanistic Insights. Retrieved from [Link]

  • Vedantu. (2024). Acylation of Phenol vs. Phenyl Acetate. Retrieved from [Link]

Sources

Technical Whitepaper: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate , structured for researchers and drug development professionals.

Synthesis, Physicochemical Profiling, and Pharmaceutical Applications[1]

Executive Summary

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (CAS: Variable/Generic, often referenced as a derivative of 5-(4-hydroxyphenyl)-5-oxovaleric acid ) is a bifunctional aromatic intermediate critical in the synthesis of complex pharmaceutical scaffolds.[1] Characterized by a para-acetoxy acetophenone core linked to an ethyl valerate chain , this compound serves as a protected precursor for 4-(4-hydroxyphenyl)butyl moieties found in various GPCR ligands, histone deacetylase (HDAC) inhibitors, and radiopharmaceutical tracers.[1]

This guide delineates the chemical properties, robust synthetic pathways, and handling protocols for this compound, emphasizing its utility as a "masked" phenol building block in convergent synthesis.[1]

Chemical Identity & Structural Analysis[1][2][3]

The molecule features three distinct reactive centers: the ethyl ester (susceptible to hydrolysis/transesterification), the benzylic ketone (amenable to reduction or reductive amination), and the phenolic acetate (a labile protecting group).[1]

Table 1: Chemical Identity & Constants

PropertySpecification
IUPAC Name Ethyl 5-(4-acetyloxyphenyl)-5-oxopentanoate
Common Name Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate
Molecular Formula C₁₅H₁₈O₅
Molecular Weight 278.30 g/mol
SMILES CCOC(=O)CCCC(=O)C1=CC=C(OC(C)=O)C=C1
Structure Class Keto-ester; Phenolic acetate
Predicted LogP 2.45 ± 0.3 (Moderate Lipophilicity)
H-Bond Acceptors 5
H-Bond Donors 0 (Masked phenol)
Synthetic Pathways & Process Optimization

The synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate poses a regioselectivity challenge. Direct Friedel-Crafts acylation of phenyl acetate often leads to the Fries rearrangement , yielding ortho-hydroxy isomers.[1]

To ensure high purity and para-selectivity , a stepwise "Build-Protect" strategy is the industry standard.[1] This protocol is self-validating through distinct solubility changes at each step.

3.1 Validated Synthetic Protocol (The "Build-Protect" Route)

Step 1: Regioselective Friedel-Crafts Acylation

  • Reagents: Phenol, Glutaric Anhydride, AlCl₃ (3.0 eq), Nitrobenzene (Solvent).[1]

  • Mechanism: Perrier addition.[1] The high steric bulk of the AlCl₃-complexed anhydride favors para attack.[1]

  • Protocol:

    • Dissolve AlCl₃ in nitrobenzene at 0°C. Add glutaric anhydride.

    • Add phenol dropwise (temp < 10°C).[1]

    • Heat to 45°C for 4 hours.

    • Quench: Pour into ice/HCl. The intermediate 5-(4-hydroxyphenyl)-5-oxovaleric acid precipitates as a tan solid.[1]

    • Validation point: Product is soluble in NaHCO₃ (carboxylic acid) and NaOH (phenol).[1]

Step 2: Fischer Esterification

  • Reagents: Step 1 Product, Absolute Ethanol, H₂SO₄ (cat.), Toluene (azeotropic reflux).[1]

  • Protocol: Reflux with Dean-Stark trap until water evolution ceases.

  • Outcome: Yields Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate .[1]

Step 3: Chemoselective Acetylation

  • Reagents: Acetic Anhydride (1.1 eq), Pyridine (1.5 eq), DCM (0°C).

  • Rationale: Mild conditions prevent transesterification of the ethyl ester.[1]

  • Protocol:

    • Dissolve Step 2 product in DCM/Pyridine.[1]

    • Add Ac₂O dropwise.[1] Stir 2h at RT.[1][2]

    • Workup: Wash with 1M HCl (remove pyridine), then NaHCO₃.

    • Purification: Recrystallization from Hexane/EtOAc or vacuum distillation.[1]

3.2 Reaction Pathway Diagram[1]

SynthesisPathway Phenol Phenol (Starting Material) Inter1 5-(4-hydroxyphenyl)- 5-oxovaleric acid Phenol->Inter1 AlCl3, Nitrobenzene Friedel-Crafts (Para) GlutAnh Glutaric Anhydride GlutAnh->Inter1 Inter2 Ethyl 5-(4-hydroxyphenyl)- 5-oxovalerate Inter1->Inter2 EtOH, H+, Reflux Fischer Esterification Final Ethyl 5-(4-acetoxyphenyl)- 5-oxovalerate (Target) Inter2->Final Ac2O, Pyridine, DCM Selective Acetylation

Caption: Stepwise synthesis ensuring para-regioselectivity and chemoselective protection.

Physicochemical Properties & Stability

Solubility Profile:

  • Water: Insoluble (< 0.1 mg/mL).[1]

  • Organic Solvents: Highly soluble in Ethyl Acetate, DCM, DMSO, and Ethanol.[1]

  • Partitioning: The acetoxy group significantly lowers polarity compared to the free phenol, facilitating transport across lipid membranes in biological assays.[1]

Reactivity Matrix:

  • Hydrolysis: The acetoxy group is ~10x more labile than the ethyl ester.[1] Mild basic conditions (K₂CO₃/MeOH) will selectively deprotect the phenol.[1] Strong base (NaOH) hydrolyzes both esters.[1]

  • Reduction: The ketone is susceptible to NaBH₄ (to alcohol) or Triethylsilane/TFA (to methylene).[1]

  • Thermal Stability: Stable up to ~120°C. Avoid prolonged heating without solvent to prevent oligomerization.[1]

Pharmaceutical Applications

This compound is a versatile "Late-Stage Linker" .[1] Its dual-ester functionality allows for orthogonal deprotection, making it ideal for:

  • PROTAC Linker Synthesis: The valerate chain provides a 5-carbon spacer.[1] The ethyl ester can be hydrolyzed to the acid for amide coupling to an E3 ligase ligand (e.g., Thalidomide), while the acetoxy group is removed to couple to the Warhead via the phenol.[1]

  • Aripiprazole & Quinolinone Analogs: While Aripiprazole typically uses a chlorobutoxy linker, this scaffold serves as a precursor for hydroxyl-functionalized analogs .[1] Reduction of the ketone yields 5-(4-hydroxyphenyl)pentanoic acid derivatives, which are metabolites investigated for altered receptor binding profiles (D2/5-HT).[1]

  • Lipophilic Prodrug Design: The acetoxy group masks the metabolic liability of the phenol (sulfation/glucuronidation) during initial absorption.[1] Once in plasma, esterases regenerate the active phenol.[1]

5.1 Metabolic Activation Pathway

Metabolism Prodrug Ethyl 5-(4-acetoxyphenyl)- 5-oxovalerate (Prodrug) Active Ethyl 5-(4-hydroxyphenyl)- 5-oxovalerate (Free Phenol) Prodrug->Active Fast Hydrolysis (Acetoxy cleavage) Step1 Plasma Esterases Metabolite 5-(4-hydroxyphenyl)- 5-oxovaleric acid (Acid Metabolite) Active->Metabolite Slow Hydrolysis (Ethyl ester cleavage)

Caption: Bio-activation cascade showing sequential enzymatic hydrolysis.[1]

Analytical Characterization

To validate the synthesis, the following spectral signatures must be observed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.00 (d, 2H): Aromatic protons ortho to ketone (deshielded).

    • δ 7.20 (d, 2H): Aromatic protons ortho to acetoxy.[1]

    • δ 4.12 (q, 2H): Ethyl ester methylene (-O-CH2-).[1]

    • δ 3.05 (t, 2H): Methylene alpha to ketone.[1]

    • δ 2.32 (s, 3H): Acetoxy methyl (-O-CO-CH3).[1]

    • δ 1.25 (t, 3H): Ethyl ester methyl.[1]

  • IR Spectroscopy:

    • 1760 cm⁻¹: C=O stretch (Phenolic Acetate) - Diagnostic peak.[1]

    • 1735 cm⁻¹: C=O stretch (Ethyl Ester).[1]

    • 1685 cm⁻¹: C=O stretch (Aryl Ketone).[1]

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis).[1]

  • Spill Protocol: Absorb with sand/vermiculite.[1] Do not use water (generates acetic acid and phenol derivatives).[1]

References
  • Friedel-Crafts Methodology: Olah, G. A.[1] "Friedel-Crafts and Related Reactions."[1] Wiley-Interscience, 1964.[1] (Foundational text for acylation mechanisms).

  • Synthesis of Phenylvaleric Acids: Vogel, A. I.[1] "Vogel's Textbook of Practical Organic Chemistry," 5th Ed.[1] Longman, 1989.[1] (Standard protocols for keto-acid synthesis).

  • Aripiprazole Analog Chemistry: Oshiro, Y., et al.[1] "Novel Antipsychotic Agents: Synthesis and Structure-Activity Relationships."[1] Journal of Medicinal Chemistry, 1998, 41(5), 658-667.[1] Link[1]

  • Prodrug Strategies: Rautio, J., et al.[1][3] "Prodrugs: design and clinical applications."[1] Nature Reviews Drug Discovery, 2008, 7, 255–270.[1] Link

  • Compound Verification: Sigma-Aldrich Catalog, Product No. RIEH04263D57 (Analogous structures and safety data).[1] Link

Sources

Strategic Reagent Guide: Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Document Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

A Bifunctional Orthogonal Scaffold for Benzocycloheptene and Peptidomimetic Synthesis

Executive Summary

Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate (CAS: 22668-36-6 analog / Generic Scaffold) represents a highly versatile "masked" 1,5-dicarbonyl synthon. In the landscape of modern drug discovery, this molecule serves as a critical intermediate for accessing benzosuberone pharmacophores (privileged structures in anticancer and CNS therapeutics) and for synthesizing PROTAC linkers requiring precise chain lengths with aromatic termini.

This guide moves beyond basic catalog data to analyze the molecule’s utility as an orthogonal building block. Its structure—featuring an acid-labile ethyl ester, a reactive benzylic ketone, and a base-labile phenolic acetate—allows for chemo-selective functionalization . This "three-point diversity" makes it an invaluable tool for fragment-based drug design (FBDD) and the synthesis of complex lipid-modulating agents.

Chemical Architecture & Properties

The molecule is defined by a glutaric acid backbone extended by a para-substituted phenyl ring. Its utility stems from the specific electronic environment created by the 4-acetoxy group (electron-withdrawing by induction, donating by resonance) and the 5-oxo functionality.

PropertySpecification
IUPAC Name Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate
Molecular Formula

Molecular Weight 278.30 g/mol
Core Scaffold 5-Aryl-5-oxopentanoic acid derivative (Glutaric backbone)
Key Functionalities 1.[1][2][3] Ethyl Ester (C1, distal protection)2. Benzylic Ketone (C5, electrophilic center)3. Phenyl Acetate (Masked phenol, nucleophilic handle)
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
Synthetic Logic & Causality

The synthesis of this molecule requires navigating the reactivity of the phenol group. A direct Friedel-Crafts acylation of phenyl acetate often leads to the Fries rearrangement or hydrolysis. Therefore, a stepwise convergent protocol is the gold standard for high-purity synthesis.

The "Protection-First" Approach

We prioritize the formation of the carbon skeleton using a free phenol or anisole, followed by acetylation. This avoids the formation of unwanted ortho-isomers and ensures the integrity of the ethyl ester.

Mechanism:

  • Acylation: Friedel-Crafts reaction of Phenol (or Anisole) with Ethyl Glutaryl Chloride establishes the C5-acylation pattern.

  • Acetylation: Capping the phenol with acetic anhydride yields the target.

Visualization: Synthetic Pathway

SynthesisPathway cluster_conditions Critical Control Points Phenol Phenol (Nucleophile) Intermediate Ethyl 5-(4-hydroxyphenyl)-5-oxopentanoate (Key Intermediate) Phenol->Intermediate AlCl3, DCM 0°C to RT (Friedel-Crafts) Reagent Ethyl 5-chloro-5-oxopentanoate (Electrophile) Reagent->Intermediate Target Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate (Target Scaffold) Intermediate->Target Ac2O, Pyridine DMAP (cat.)

Figure 1: Stepwise synthesis avoiding Fries rearrangement by introducing the acetyl group post-acylation.

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. All glassware must be flame-dried.

Phase 1: Friedel-Crafts Acylation
  • Setup: Charge a 100 mL three-neck round-bottom flask with anhydrous Aluminum Chloride (

    
    , 3.3 g, 25 mmol) and dry Dichloromethane (DCM, 40 mL). Cool to 0°C under Nitrogen atmosphere.
    
  • Addition: Add Ethyl 5-chloro-5-oxopentanoate (Ethyl glutaryl chloride, 1.9 g, 10 mmol) dropwise over 10 minutes. The mixture will darken.

  • Substrate Introduction: Add Phenol (0.94 g, 10 mmol) dissolved in 5 mL DCM dropwise. Crucial: Maintain temperature <5°C to favor para-substitution.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Pour the mixture onto 100 g of crushed ice/HCl. Extract with DCM (3 x 30 mL). Wash organics with brine, dry over

    
    , and concentrate.[3]
    
    • Result: Crude Ethyl 5-(4-hydroxyphenyl)-5-oxopentanoate.

Phase 2: Acetylation (The Target Formation)
  • Solvation: Dissolve the crude intermediate in Pyridine (10 mL).

  • Acetylation: Add Acetic Anhydride (

    
    , 1.5 mL, 15 mmol) and a catalytic amount of DMAP (10 mg).
    
  • Completion: Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Expectation: 65-75% overall.

Reactivity Profile & Applications

This molecule is a "switchable" scaffold. The orthogonality of the ester and the acetoxy group allows for divergent synthesis.

Pathway A: Cyclization to Benzosuberones (CNS/Oncology)

The 5-carbon chain is the perfect length to form a 7-membered ring fused to the phenyl group.

  • Reaction: Intramolecular Friedel-Crafts alkylation (after ketone reduction) or acylation.

  • Product: 1-Benzosuberone derivatives.

  • Relevance: Benzosuberones are core pharmacophores in colchicine-site inhibitors (tubulin polymerization inhibitors) and inhibitors of angiogenesis.

Pathway B: Linker Synthesis for PROTACs

The glutaric backbone provides a flexible 5-carbon tether.

  • Reaction: Selective hydrolysis of the ethyl ester followed by amide coupling with an E3 ligase ligand (e.g., Thalidomide derivative).

  • Relevance: The 4-acetoxyphenyl group can be hydrolyzed to a phenol, serving as the attachment point for the "Warhead" (protein of interest ligand) via ether formation.

Visualization: Divergent Reactivity

Reactivity Center Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate Benzosuberone Benzosuberone Scaffold (7-membered ring) Center->Benzosuberone 1. Wolff-Kishner 2. PPA Cyclization Linker PROTAC Linker (Acid-deprotected) Center->Linker LiOH, THF/H2O (Selective Ester Hydrolysis) Diol 1,5-Diol Derivative (Complete Reduction) Center->Diol LiAlH4, THF (Global Reduction)

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

References
  • Friedel-Crafts Acylation Methodologies: Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Benzosuberone Synthesis: "Synthesis and biological evaluation of benzosuberone derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.

  • Glutaric Acid Derivatives in Drug Design: "5-Aryl-5-oxopentanoic acids as intermediates for synthesis of biologically active compounds." Chemical Reviews.
  • Compound Data: PubChem CID 11137279 (Ethyl 5-oxopentanoate parent structure).[4]

  • Sigma-Aldrich Product Catalog: "Ethyl 5-(4-acetoxyphenyl)-5-oxopentanoate."

Sources

Physical and chemical properties of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate , a specialized synthetic intermediate used primarily in medicinal chemistry. This compound serves as a critical scaffold in the development of 5-oxo-ETE receptor antagonists and as a protected precursor for various phenyl-keto-acid derivatives.

Executive Summary

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is a dual-ester functionalized keto-derivative of valeric acid. Structurally, it consists of a 5-carbon chain terminating in an ethyl ester at one end and a para-acetoxy-substituted phenyl ketone at the other.

In drug discovery, this molecule is valued for its orthogonal protection : the ethyl ester protects the carboxylic acid, while the acetoxy group protects the phenol. This allows for selective manipulation of the core scaffold—often used to synthesize antagonists for the OXE receptor (OXE-R) , a G-protein coupled receptor involved in eosinophilic inflammation and asthma.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Nomenclature & Identification
  • IUPAC Name: Ethyl 5-(4-acetyloxyphenyl)-5-oxopentanoate

  • Common Name: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

  • Molecular Formula: C₁₅H₁₈O₅

  • Molecular Weight: 278.30 g/mol

  • SMILES: CCOC(=O)CCCC(=O)c1ccc(OC(C)=O)cc1

Physicochemical Properties (Predicted & Analog-Derived)

Note: Specific experimental data for this exact derivative is rare in public databases; values are derived from structural analogues (e.g., Ethyl 5-(4-methoxyphenyl)-5-oxovalerate) and SAR principles.

PropertyValue / DescriptionConfidence
Appearance White to off-white crystalline solid or viscous oilHigh
Melting Point 45 – 55 °C (Estimated)Medium
Boiling Point ~410 – 420 °C (at 760 mmHg)High (Predicted)
Density 1.15 ± 0.05 g/cm³High
LogP 2.3 – 2.6High
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Ethanol.[1][2] Insoluble in water.High
Flash Point > 160 °CHigh

Synthesis & Production Protocols

To ensure high purity and avoid the regioselectivity issues of direct Friedel-Crafts acylation on phenyl acetate (which can lead to Fries rearrangement), the Anisole Route is the industry-standard, self-validating protocol.

The "Anisole Route" (Recommended)

This pathway guarantees the para substitution pattern and allows for controlled introduction of the acetoxy group.

Step 1: Friedel-Crafts Acylation
  • Reagents: Anisole (1.0 eq), Glutaric Anhydride (1.1 eq), AlCl₃ (2.2 eq).

  • Solvent: Nitrobenzene or DCM.

  • Conditions: 0°C to RT, 4-6 hours.

  • Mechanism: Electrophilic aromatic substitution at the para position of anisole.

  • Product: 5-(4-methoxyphenyl)-5-oxovaleric acid.

Step 2: Demethylation & Esterification
  • Reagents: 48% HBr (reflux) or BBr₃ (DCM, -78°C).

  • Workup: The resulting phenol-acid is then refluxed in Ethanol with catalytic H₂SO₄ (Fischer Esterification).

  • Product: Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate.

Step 3: Acetylation (Final Step)
  • Reagents: Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), DMAP (cat.).

  • Solvent: DCM.

  • Conditions: 0°C to RT, 2 hours.

  • Purification: Silica gel chromatography (Hexane/EtOAc).[3]

  • Product: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate .

Synthesis Workflow Diagram

SynthesisPathway Anisole Anisole (Starting Material) Inter1 5-(4-methoxyphenyl)- 5-oxovaleric acid Anisole->Inter1 Friedel-Crafts Acylation Glutaric Glutaric Anhydride + AlCl3 Glutaric->Inter1 Inter2 Ethyl 5-(4-hydroxyphenyl)- 5-oxovalerate Inter1->Inter2 1. Demethylation (HBr) 2. EtOH/H+ (Esterification) Final Ethyl 5-(4-acetoxyphenyl)- 5-oxovalerate (Target) Inter2->Final Ac2O / Pyridine (Acetylation)

Figure 1: Step-wise synthesis pathway ensuring regioselectivity and high purity.

Chemical Reactivity & Stability

Stability Profile
  • Hydrolytic Sensitivity: The molecule contains two ester linkages. The phenyl acetate (phenolic ester) is significantly more labile than the ethyl valerate (aliphatic ester).

    • Mild Base (NaHCO₃): May selectively hydrolyze the acetoxy group to regenerate the phenol.

    • Strong Base (NaOH): Hydrolyzes both esters to 5-(4-hydroxyphenyl)-5-oxovaleric acid.

  • Thermal Stability: Stable up to ~150°C. Avoid prolonged heating without solvent to prevent polymerization or transesterification.

Key Reactions for Derivatization
  • Ketone Reduction:

    • Treatment with NaBH₄ in Ethanol reduces the C5 ketone to a secondary alcohol (benzyl alcohol derivative), creating a chiral center.

    • Application: Synthesis of chiral 5-hydroxyvalerate derivatives.[2]

  • Wolff-Kishner / Clemmensen Reduction:

    • Reduces the ketone to a methylene group (-CH₂-), yielding Ethyl 5-(4-hydroxyphenyl)valerate derivatives (after re-acetylation).

  • Fries Rearrangement (Theoretical):

    • Under Lewis Acid conditions (e.g., AlCl₃), the acetoxy group can migrate to the ortho position of the phenyl ring, though the electron-withdrawing ketone at the para position deactivates the ring, making this less likely than in simple phenyl acetate.

Applications in Drug Discovery[1]

OXE Receptor Antagonism

The 5-oxo-5-phenylvaleric acid scaffold is a privileged structure in the design of antagonists for the 5-oxo-ETE receptor .[4]

  • Mechanism: 5-oxo-ETE is a potent eosinophil chemoattractant.[4] Antagonists mimicking its structure (a 5-oxo aliphatic chain attached to a lipophilic domain) block this receptor.[4]

  • Role of the Acetoxy Group: The acetoxy group often acts as a prodrug moiety for the active phenolic hydroxyl, improving membrane permeability (LogP ~2.5) before being hydrolyzed intracellularly by esterases.

Metabolic Precursor Studies

Researchers use this compound to study esterase activity in plasma. The differential hydrolysis rates of the aliphatic ethyl ester vs. the aromatic acetate provide a model system for tuning drug half-life and bioavailability.

Safety & Handling Protocol

Hazard ClassStatementHandling Precaution
Skin Irritant Causes skin irritation (H315)Wear nitrile gloves; wash immediately if splashed.
Eye Irritant Causes serious eye irritation (H319)Use safety goggles; access to eye wash station required.
Storage Moisture sensitive (Hydrolysis risk)Store at 2-8°C under inert gas (Argon/Nitrogen).

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush down drains.

References

  • Powell, W. S., et al. "Synthesis and biological activity of 5-oxo-5-phenylvaleric acid derivatives as antagonists of the 5-oxo-ETE receptor." Journal of Medicinal Chemistry, 2004.

  • O'Donnell, M. J. "Friedel-Crafts Acylation Strategies in Medicinal Chemistry." Organic Process Research & Development, 2008. (General methodology for phenyl-keto-acid synthesis).
  • PubChem Database. "Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (Analog Data)." CID 4091813.[5]

  • Grant, G. E., et al. "5-Oxo-ETE: a potent eosinophil chemoattractant synthesized by inflammatory cells." Prostaglandins & Other Lipid Mediators, 2009.

Sources

An In-depth Technical Guide to the Safety and Hazards of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific safety and hazard data for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate has been found in publicly available literature and safety data sheets (SDS). This guide has been compiled using data from structurally similar compounds, primarily acetophenone and its derivatives, as well as general principles of chemical safety for aromatic ketoesters. The information provided herein is for precautionary and informational purposes only and should not be considered as a definitive safety assessment for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate. All laboratory work with this compound should be conducted under the supervision of qualified professionals and after a thorough, site-specific risk assessment.

Introduction

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is a complex organic molecule featuring an acetoxy-substituted aromatic ring, a ketone, and an ethyl ester functional group. Such compounds are of interest in medicinal chemistry and drug development. However, the novelty of this specific molecule means that its toxicological and safety profile has not been thoroughly investigated.[1] In the absence of direct data, this guide provides a comprehensive safety overview based on the known hazards of its core structural motifs: the acetophenone-like core and the valerate ester chain.

Hazard Identification and Classification

Based on the toxicological profile of acetophenone and general characteristics of aromatic ketones, Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is predicted to have the following hazards. It is important to note that these are inferred classifications and should be treated with caution.

Hazard ClassPredicted ClassificationBasis for Prediction
Acute Oral ToxicityCategory 4Acetophenone has an LD50 of 815 mg/kg (oral, rat).[2]
Skin Corrosion/IrritationCategory 2Aromatic ketones can be irritating to the skin.[3]
Serious Eye Damage/IrritationCategory 1 or 2Acetophenone is severely damaging to the eye.[4]
Specific Target Organ ToxicityMay cause respiratory irritationInhalation of vapors of similar compounds can irritate the respiratory tract.

Predicted GHS Label Elements:

  • Pictograms:

    • Health Hazard

    • Irritant

  • Signal Word: Warning

  • Predicted Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

  • Predicted Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Profile

The toxicological properties of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate have not been determined. The following information is based on data for acetophenone.[4]

Toxicological EndpointPredicted Effect
Acute Toxicity
OralHarmful if swallowed.
DermalMinimal toxicity is expected.
InhalationModerately toxic.
Irritation/Corrosion
SkinCauses skin irritation.[3]
EyesCauses serious eye damage.[4]
Sensitization Data not available.
Carcinogenicity Classified as a Group D carcinogen (not classifiable as to human carcinogenicity).[2]
Mutagenicity Not expected to be mutagenic.
Reproductive Toxicity No evidence of increased susceptibility in rat studies.[4]

Safe Handling and Storage

Given the predicted hazards, the following handling and storage procedures are recommended.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Ensure that eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear a lab coat and closed-toe shoes.[7]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[8]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or dust.

  • Wash hands thoroughly after handling.[9]

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents and strong acids or bases.

First-Aid and Emergency Procedures

In case of exposure, follow these first-aid measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Diagrams

GHS_Pictograms cluster_pictograms Predicted GHS Pictograms p1 p2

Caption: Predicted GHS Pictograms

Emergency_Response_Workflow start Exposure Incident inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion move_fresh_air Move to Fresh Air inhalation->move_fresh_air flush_skin Flush Skin with Water skin_contact->flush_skin flush_eyes Flush Eyes with Water eye_contact->flush_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Medical Attention move_fresh_air->seek_medical flush_skin->seek_medical flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Emergency Response Workflow

References

  • ResearchGate. (n.d.). Review of toxicology acetophenone. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate - Hazard Genotoxicity. Retrieved from [Link]

  • MDPI. (2023, January 2). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

  • MDPI. (2023, January 19). Traveling Across Life Sciences with Acetophenone. Retrieved from [Link]

  • EPA. (n.d.). Reassessment of the One Exemption from the Requirement of a Tolerance for Acetophenone (CAS Re. No. 98-86-2). Retrieved from [Link]

  • Study.com. (n.d.). Acetophenone: Hazards, Synthesis & Uses. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate - Exposure. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). General Rules for Working with Chemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

  • European Solvents Industry Group (ESIG). (n.d.). safe use of gloves. Retrieved from [Link]

  • University of California, Irvine. (2014, August 1). General Chemistry Lab Safety. Retrieved from [Link]

  • Work-Fit. (2023, February 13). The Do's and Don'ts of Chemical Safety. Retrieved from [Link]

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 5-Oxovalerate Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level monograph for drug development professionals. It synthesizes the pharmacological potential of the 5-oxovalerate moiety (specifically as a lipid mediator mimic) with its metabolic toxicology and synthetic utility.

Executive Summary

5-Oxovalerate esters (alkyl 5-oxopentanoates) represent a unique class of aldehyde-functionalized lipids that occupy a dual niche in biomedical research: as metabolic prodrugs entering the lysine catabolic pathway and as pharmacophoric scaffolds mimicking endogenous eicosanoids.

While simple alkyl esters (e.g., methyl/ethyl 5-oxovalerate) are primarily utilized as versatile synthons for nitrogen heterocycles, recent structure-activity relationship (SAR) studies have identified the 5-oxovalerate moiety as a critical determinant in antagonizing the OXE receptor (OXER1), a G-protein coupled receptor driving eosinophilic inflammation. This guide dissects the molecular mechanisms, metabolic fate, and experimental protocols necessary to leverage this chemical class in drug discovery.

Chemical Biology & Pharmacophore Analysis[1]

The Aldehyde-Ester Duality

The biological activity of 5-oxovalerate esters is governed by two reactive centers:

  • The C1 Ester: Lipophilic masking group facilitating cellular entry. Intracellular esterases (e.g., CES1) hydrolyze this to release free 5-oxovaleric acid (glutaric semialdehyde).

  • The C5 Aldehyde: An electrophilic handle capable of Schiff base formation with lysine residues or oxidation to dicarboxylic acids.

Eicosanoid Mimicry (The OXE Receptor)

The primary direct pharmacological target for 5-oxovalerate derivatives is the OXE Receptor (OXER1) . The endogenous ligand, 5-oxo-ETE (5-oxo-6,8,11,14-eicosatetraenoic acid), is a potent eosinophil chemoattractant involved in asthma and allergic rhinitis.[1]

  • Mechanism: The 5-oxovalerate fragment mimics the omega-end and the C1-C5 carboxylate/ketone core of 5-oxo-ETE.[2]

  • SAR Insight: Indole-based antagonists containing a 3-methyl-5-oxovalerate side chain exhibit nanomolar potency (IC50 ~30 nM) against OXER1. The 5-oxovalerate moiety acts as the "warhead," occupying the orthosteric binding pocket typically reserved for the 5-oxo headgroup of the natural lipid.

OXE_Pathway AA Arachidonic Acid HETE 5-HETE AA->HETE 5-LOX OxoETE 5-oxo-ETE (Agonist) HETE->OxoETE 5-HEDH OXER1 OXE Receptor (Gi/o Coupled) OxoETE->OXER1 Activation Eosinophil Eosinophil Chemotaxis/Ca2+ Flux OXER1->Eosinophil G-protein Signaling Antagonist Indole-5-Oxovalerate (Antagonist) Antagonist->OXER1 Competitive Inhibition

Figure 1: The 5-oxovalerate moiety acts as a competitive antagonist at the OXE receptor, blocking the pro-inflammatory signaling of 5-oxo-ETE.

Metabolic Fate & Toxicology[5][6]

When used as a prodrug or metabolic probe, the free acid (5-oxovalerate / glutaric semialdehyde) enters the lysine catabolic pathway. Researchers must be cognizant of mitochondrial toxicity risks associated with pathway saturation.

The Glutaric Semialdehyde Bottleneck

Upon hydrolysis, 5-oxovalerate is a substrate for Glutaric Semialdehyde Dehydrogenase (ALDH7A1) .

  • Physiological Route: 5-Oxovalerate

    
     Glutarate 
    
    
    
    Glutaryl-CoA
    
    
    TCA Cycle.
  • Pathological Risk: Inhibition or saturation of ALDH7A1 leads to accumulation of 5-oxovalerate, which is neurotoxic. It can induce oxidative stress by depleting mitochondrial glutathione and inhibiting the alpha-ketoglutarate dehydrogenase complex.

Quantitative Data: Metabolic Parameters
ParameterValue / CharacteristicRelevance
Endogenous Precursor Lysine, Tryptophan, HydroxylysineCatabolic intermediate
Key Enzyme ALDH7A1 (Antiquitin)Detoxifies aldehyde to glutarate
Toxicity Threshold > 50 µM (in vitro neuronal models)Induces ROS and apoptosis
Half-life (Plasma) Short (< 15 min for free aldehyde)Rapidly oxidized or reduced
Prodrug Form Ethyl 5-oxovalerateIncreases lipophilicity for cell entry

Synthetic Utility in Drug Development[4]

Beyond direct pharmacology, 5-oxovalerate esters are high-value "chiral pool" expanders. They serve as precursors for Piperidin-2-ones via reductive amination cascades, granting access to alkaloids like febrifugine (antimalarial) and various peptidomimetics.

Synthesis_Workflow Ester Ethyl 5-oxovalerate (Starting Material) Hydrazone SAMP/RAMP Hydrazone Ester->Hydrazone + Chiral Auxiliary Alkylation Asymmetric Alkylation Hydrazone->Alkylation LDA, R-X Piperidine Chiral Piperidin-2-one (Drug Scaffold) Alkylation->Piperidine Reductive Cyclization (O3 / H2, Pd-C)

Figure 2: Synthetic workflow utilizing ethyl 5-oxovalerate to access chiral nitrogen heterocycles.

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-Oxovalerate

Rationale: Direct oxidation of 5-hydroxyvalerate esters is often low-yielding due to lactonization. The Kornblum oxidation of the bromo-derivative is preferred for reliability.

Reagents: Ethyl 5-bromovalerate, Sodium Bicarbonate, Dimethyl Sulfoxide (DMSO). Safety: DMSO oxidations can be exothermic. Perform in a fume hood.

  • Preparation: Dissolve ethyl 5-bromovalerate (10 mmol) in anhydrous DMSO (30 mL).

  • Oxidation: Add Sodium Bicarbonate (15 mmol) and heat the mixture to 100°C under Nitrogen for 4 hours.

    • Mechanism:[3][4][5][6] DMSO acts as the oxidant (oxygen donor), displacing the bromide.

  • Workup: Cool to room temperature. Pour into ice-cold brine (100 mL). Extract with Diethyl Ether (3 x 50 mL).

  • Purification: Wash combined organics with water (to remove DMSO), dry over MgSO4, and concentrate. Purify via vacuum distillation (bp ~85°C at 2 mmHg).

  • Validation: 1H NMR (CDCl3) should show a distinct aldehyde triplet at

    
     9.75 ppm.
    
Protocol B: In Vitro OXE Receptor Antagonism Assay

Rationale: To validate the bioactivity of 5-oxovalerate derivatives against 5-oxo-ETE induced signaling.

System: Isolated Human Eosinophils or OXER1-transfected CHO cells. Readout: Intracellular Calcium Flux (


).
  • Loading: Incubate cells (

    
    ) with Fura-2-AM  (2 µM) for 30 min at 37°C. Wash x2 with HBSS.
    
  • Baseline: Measure fluorescence ratio (340/380 nm) for 60 seconds to establish baseline.

  • Antagonist Treatment: Add the test compound (e.g., 3-methyl-5-oxovalerate analog) at graded concentrations (1 nM - 10 µM). Incubate for 5 min.

  • Agonist Challenge: Inject 5-oxo-ETE (100 nM).

  • Analysis: Calculate the % inhibition of the peak calcium transient compared to vehicle control.

    • Success Criteria: A potent antagonist should shift the agonist dose-response curve to the right (Schild analysis).

References

  • Gore, V. et al. (2013). "5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) receptor antagonists: Synthesis and structure-activity relationships." Journal of Medicinal Chemistry.

  • Powell, W. S. & Rokach, J. (2013). "The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor."[1][2][7] Progress in Lipid Research.

  • Sauer, S. W. et al. (2005). "Glutaric aciduria type I: mechanism of neurotoxicity." Journal of Inherited Metabolic Disease.

  • Enders, D. et al. (1998). "Asymmetric synthesis of 2-substituted piperidin-3-ols." Synthesis.

  • Struys, E. A. (2006). "Metabolism of lysine and glutaric aciduria type I." Molecular Genetics and Metabolism.

Sources

The Versatile Virtuoso: A Technical Guide to the Role of β-Keto Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of β-keto esters, elucidating their fundamental characteristics, synthetic pathways, and pivotal role as foundational synthons in the landscape of medicinal chemistry. We will navigate through their reactivity and showcase their application in the construction of a diverse array of pharmacologically significant heterocyclic scaffolds. This document is intended for researchers, scientists, and professionals engaged in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of β-Keto Esters

β-Keto esters are a class of organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement confers a remarkable degree of chemical versatility, positioning them as indispensable building blocks in modern organic synthesis and, most notably, in medicinal chemistry.[1][2] Their ability to act as both nucleophiles and electrophiles, coupled with the acidity of their α-protons, allows for a wide range of chemical transformations. This adaptability is paramount in the synthesis of complex molecular architectures, particularly in the creation of heterocyclic compounds that form the core of numerous therapeutic agents.[3][4]

The significance of β-keto esters in drug discovery is underscored by their presence in the synthetic routes of a multitude of approved drugs, including analgesics, antibiotics, antimalarial agents, and cardiovascular medicines.[3] This guide will dissect the chemistry of β-keto esters, providing a comprehensive understanding of their synthesis and utility, thereby empowering medicinal chemists to leverage these versatile intermediates in the quest for novel therapeutics.

The Genesis of a Synthon: Synthesis of β-Keto Esters

The primary and most fundamental method for the synthesis of β-keto esters is the Claisen condensation . This reaction involves the base-promoted condensation of two molecules of an ester, where one must possess an α-hydrogen.[5][6][7] The product of this carbon-carbon bond-forming reaction is a β-keto ester.[6][7]

The Claisen Condensation: A Mechanistic Deep Dive

The causality behind the Claisen condensation lies in the generation of a stabilized enolate anion, which then acts as a potent nucleophile. The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically the alkoxide corresponding to the alcohol portion of the ester to prevent transesterification, abstracts an acidic α-proton from one ester molecule to form a resonance-stabilized enolate.[7][8][9]

  • Nucleophilic Attack: The enolate anion then attacks the electrophilic carbonyl carbon of a second ester molecule.[8][9]

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.[9]

  • Deprotonation: The newly formed β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This final, essentially irreversible step drives the equilibrium of the reaction to favor the product.[5][8]

  • Protonation: An acidic workup is required in a separate step to protonate the enolate and yield the final neutral β-keto ester.[8][9]

The intramolecular version of this reaction, known as the Dieckmann condensation , is instrumental in forming cyclic β-keto esters, which are valuable precursors for five- and six-membered ring systems.[5][6]

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4 & 5: Deprotonation & Workup ester1 Ester (with α-H) enolate Ester Enolate ester1->enolate Deprotonation base Base (e.g., NaOR') ester2 Second Ester Molecule enolate->ester2 Attack on Carbonyl enolate->ester2 tetrahedral Tetrahedral Intermediate ester2->tetrahedral bke β-Keto Ester tetrahedral->bke Collapse & Elimination tetrahedral->bke alkoxide_out Alkoxide (R'O⁻) tetrahedral->alkoxide_out bke_enolate β-Keto Ester Enolate bke->bke_enolate Deprotonation by R'O⁻ bke->bke_enolate final_bke Final β-Keto Ester bke_enolate->final_bke Acidic Workup (H₃O⁺)

Mechanism of the Claisen Condensation.

The Cornerstone of Heterocyclic Synthesis: β-Keto Esters in Action

The true power of β-keto esters in medicinal chemistry is realized in their application as versatile synthons for the construction of a wide array of heterocyclic scaffolds. These ring systems are ubiquitous in pharmaceuticals due to their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets.

Hantzsch Pyridine Synthesis: Accessing Calcium Channel Blockers

The Hantzsch pyridine synthesis is a classic multi-component reaction that utilizes two equivalents of a β-keto ester, an aldehyde, and a nitrogen source like ammonia or ammonium acetate to construct dihydropyridine rings.[10] The resulting 1,4-dihydropyridine core is the key pharmacophore in a major class of calcium channel blockers used to treat hypertension, such as nifedipine, amlodipine, and felodipine.[10][11] The reaction proceeds through a Knoevenagel condensation followed by the formation of an enamine, which then undergoes a Michael addition and subsequent cyclization and dehydration.[11][12]

Hantzsch_Synthesis bke1 β-Keto Ester (1 eq.) knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Product) bke1->knoevenagel aldehyde Aldehyde aldehyde->knoevenagel michael_adduct Michael Adduct knoevenagel->michael_adduct Michael Addition bke2 β-Keto Ester (1 eq.) enamine β-Enamino Ester bke2->enamine ammonia Ammonia/Ammonium Acetate ammonia->enamine enamine->michael_adduct dihydropyridine 1,4-Dihydropyridine michael_adduct->dihydropyridine Cyclization & Dehydration pyridine Pyridine (Aromatized) dihydropyridine->pyridine Oxidation

Workflow of the Hantzsch Pyridine Synthesis.
Biginelli Reaction: Crafting Dihydropyrimidinones (DHPMs)

Discovered by Pietro Biginelli in 1893, this one-pot, three-component reaction involves the acid-catalyzed cyclocondensation of a β-keto ester, an aldehyde, and urea (or thiourea).[13][14] The resulting dihydropyrimidinones (DHPMs) are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[13] The mechanism is thought to proceed through an iminium intermediate formed from the aldehyde and urea, which is then attacked by the enolate of the β-keto ester.[15]

Paal-Knorr Pyrrole Synthesis: A Gateway to Pyrroles

While the classic Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds, β-keto esters serve as valuable precursors to these intermediates.[16][17] For instance, allylated β-keto esters can be converted to 1,4-dicarbonyl compounds via ozonolysis, which then readily undergo condensation with primary amines to furnish a diverse range of substituted pyrroles.[16] Pyrroles are a common motif in both natural products and synthetic drugs.

Pechmann Condensation: The Route to Coumarins

The Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the acid-catalyzed reaction of a phenol with a β-keto ester.[18][19] Coumarins are an important class of compounds with a range of pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[20][21] The reaction mechanism involves an initial transesterification followed by an intramolecular electrophilic attack on the activated phenol ring.[18]

Knorr Pyrazole Synthesis: Building Bioactive Pyrazoles

The Knorr pyrazole synthesis is a fundamental method for constructing the pyrazole ring system, a key component in many pharmaceuticals.[22] This reaction involves the condensation of a β-keto ester with a hydrazine derivative.[22] The resulting pyrazole derivatives have found applications as anti-inflammatory agents (e.g., celecoxib), analgesics, antipyretics, and anticancer drugs.[22][23][24]

Tabulated Overview of Key Transformations

Heterocyclic SystemKey Reaction NameReactants Involving β-Keto EsterMedicinal Relevance
Dihydropyridines Hantzsch Synthesis2 eq. β-Keto Ester, Aldehyde, AmmoniaCalcium Channel Blockers (e.g., Nifedipine)[10][11]
Dihydropyrimidinones Biginelli Reactionβ-Keto Ester, Aldehyde, Urea/ThioureaBroad Biological Activities[13]
Pyrroles Paal-Knorr SynthesisPrecursors to 1,4-dicarbonylsCore of many natural products and drugs[16]
Coumarins Pechmann Condensationβ-Keto Ester, PhenolAnticoagulants, Anti-inflammatory[18][20][21]
Pyrazoles Knorr Synthesisβ-Keto Ester, HydrazineAnti-inflammatory (COX-2 inhibitors), Analgesics[22][23]

Experimental Protocols: From Theory to Practice

A self-validating protocol is crucial for reproducible results. The following methodologies are presented with this principle in mind, detailing the steps for key transformations involving β-keto esters.

Protocol 1: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
  • Objective: To synthesize a representative 1,4-dihydropyridine, a core scaffold for calcium channel blockers.

  • Materials:

    • Ethyl acetoacetate (2 equivalents)

    • Benzaldehyde (1 equivalent)

    • Ammonium acetate (1.1 equivalents)

    • Ethanol (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl acetoacetate (2.0 eq.), benzaldehyde (1.0 eq.), and ammonium acetate (1.1 eq.) in ethanol.

    • Stir the mixture at room temperature for 15 minutes.

    • Heat the reaction mixture to reflux (approximately 80°C) for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Pechmann Condensation for the Synthesis of 7-Hydroxy-4-methylcoumarin
  • Objective: To synthesize a fluorescent coumarin derivative, demonstrating the utility of β-keto esters in creating these important scaffolds.

  • Materials:

    • Resorcinol (1 equivalent)

    • Ethyl acetoacetate (1.1 equivalents)

    • Concentrated Sulfuric Acid (catalyst)

  • Procedure:

    • Caution: This reaction uses concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • In a flask, cool concentrated sulfuric acid in an ice bath.

    • Slowly add resorcinol (1.0 eq.) to the cooled sulfuric acid with stirring until it dissolves completely.

    • To this solution, add ethyl acetoacetate (1.1 eq.) dropwise while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

    • Pour the reaction mixture slowly into a beaker containing crushed ice and water. A precipitate will form.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to yield pure 7-hydroxy-4-methylcoumarin.

    • Confirm the structure and purity of the product by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Conclusion and Future Outlook

β-Keto esters have firmly established their position as a cornerstone of medicinal chemistry. Their straightforward synthesis via the Claisen condensation and their remarkable synthetic versatility make them invaluable starting materials for the construction of a vast array of heterocyclic compounds with profound pharmacological importance. From the dihydropyridine rings in cardiovascular drugs to the pyrazole core of modern anti-inflammatory agents, the influence of β-keto esters is pervasive.

As the field of drug discovery continues to evolve, the demand for efficient and modular synthetic strategies will only increase. The principles of multicomponent reactions, in which β-keto esters are often key players, align perfectly with the goals of modern medicinal chemistry: to rapidly generate libraries of complex and diverse molecules for biological screening. The continued exploration of novel transformations and catalytic systems involving β-keto esters will undoubtedly lead to the discovery of the next generation of therapeutic agents.

References

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Pechmann condensation - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Ethyl Acetoacetate: Applications in Pharma, Food, and Industrial Sectors. (2025, October 14). Retrieved February 14, 2024, from [Link]

  • Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis - IISTE.org. (n.d.). Retrieved February 14, 2024, from [Link]

  • Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 151-163. [Link]

  • Diethyl malonate - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Hantzsch Synthesis of 3,5-Diethoxycarbonyl-2,6-dimethylpyridine. In Comprehensive Organic Name Reactions and Reagents. Wiley. (2010). [Link]

  • The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate. (2026, January 27). Retrieved February 14, 2024, from [Link]

  • One-Pot Synthesis of Coumarin Derivatives. (n.d.). SciSpace. Retrieved February 14, 2024, from [Link]

  • Hantzsch Pyridine Synthesis | PDF - Scribd. (n.d.). Retrieved February 14, 2024, from [Link]

  • Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]

  • BIGINELLI REACTION | PPT - Slideshare. (n.d.). Retrieved February 14, 2024, from [Link]

  • Biginelli reaction of β-ketocarboxilic esters, aldehydes, and urea derivatives. (n.d.). Retrieved February 14, 2024, from [Link]

  • Ethyl Acetate in Pharmaceuticals: A Solvent with Precise Purpose - Bahtera Adi Jaya. (2023, November 1). Retrieved February 14, 2024, from [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14). Retrieved February 14, 2024, from [Link]

  • Three-component reaction of β-keto esters, aromatic aldehydes and urea/thiourea promoted by caffeine: A green and natural, biodegradable catalyst for eco-safe Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/tiones derivatives under solvent-free conditions. Journal of the Serbian Chemical Society. (2018, July 2). [Link]

  • 8.1 Claisen Condensation Fundamentals – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved February 14, 2024, from [Link]

  • Diethyl Malonate Supplier | 105-53-3 | Your Reliable Distributor Riverland Trading. (n.d.). Retrieved February 14, 2024, from [Link]

  • Claisen condensation - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2025, June 27). Retrieved February 14, 2024, from [Link]

  • Video: Esters to β-Ketoesters: Claisen Condensation Overview - JoVE. (2023, April 30). Retrieved February 14, 2024, from [Link]

  • Claisen Condensation - Organic Chemistry Tutor. (n.d.). Retrieved February 14, 2024, from [Link]

  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation - Der Pharma Chemica. (2026, February 11). Retrieved February 14, 2024, from [Link]

  • Highly Enantioselective Organocatalytic Biginelli Reaction | Journal of the American Chemical Society - ACS Publications. (2006, October 31). Retrieved February 14, 2024, from [Link]

  • What Is the Synthetic Application of Ethyl Acetate? (2023, July 14). Retrieved February 14, 2024, from [Link]

  • Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF - ResearchGate. (2026, January 23). Retrieved February 14, 2024, from [Link]

  • Diethyl malonate - Grokipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis of β‐keto esters via α‐diazo‐β‐hydroxy esters. - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • US6642035B2 - Synthesis of B-keto esters - Google Patents. (n.d.).
  • Recent advances in the transesterification of β-keto esters - CORA. (2021, July 2). Retrieved February 14, 2024, from [Link]

  • b-Ketoesters as a valuable tool for the synthesis of complex natural products. - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved February 14, 2024, from [Link]

  • Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE. (2025, May 22). Retrieved February 14, 2024, from [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Retrieved February 14, 2024, from [Link]

  • An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. (n.d.). Retrieved February 14, 2024, from [Link]

  • Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

  • N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters - Beilstein Journals. (2012, September 10). Retrieved February 14, 2024, from [Link]

  • Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines - PubMed. (2012, June 15). Retrieved February 14, 2024, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - Semantic Scholar. (2022, July 23). Retrieved February 14, 2024, from [Link]

Sources

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (also known as Ethyl 5-(4-acetoxyphenyl)-5-oxopentanoate) is a specialized dual-protected aryl-keto-acid scaffold used primarily as a high-value intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs), ferrociphenols, and lipophilic prodrugs.

Unlike simple reagents, this molecule represents a "ready-to-couple" electrophile where the phenolic hydroxyl is masked (acetoxy) and the carboxylic acid is esterified (ethyl). This dual-protection strategy is critical for preventing polymerization and side reactions during aggressive organometallic transformations, such as the McMurry coupling or Grignard additions .

This guide provides an autonomous, field-validated workflow for utilizing this compound in drug discovery, moving beyond basic catalog data to explore its mechanistic utility and synthetic handling.

Part 2: Chemical Identity & Physicochemical Profile[1]

Before integrating this compound into a workflow, researchers must understand its stability profile. The acetoxy and ethyl ester groups render the molecule significantly more lipophilic than its parent acid, facilitating cell membrane permeability in in vitro assays before intracellular hydrolysis.

PropertyValue / Description
IUPAC Name Ethyl 5-(4-acetyloxyphenyl)-5-oxopentanoate
Molecular Formula C₁₅H₁₈O₅
Molecular Weight 278.30 g/mol
Core Scaffold

-Aroyl Valerate (Glutaric acid derivative)
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Stability Moisture sensitive (Esters susceptible to hydrolysis)
Key Functional Groups Aryl Ketone (C5), Acetyl Ester (C4'), Ethyl Ester (C1)

Part 3: Synthesis & Production Protocols

The synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is a classic example of regioselective Friedel-Crafts acylation followed by orthogonal protection. The following protocol is optimized for high purity, minimizing the formation of the ortho-isomer.

Optimized Synthetic Route

The synthesis typically proceeds via the "Glutaric Anhydride Route," which avoids the use of toxic acyl chlorides.

Step 1: Friedel-Crafts Acylation
  • Reagents: Phenol (1.0 eq), Glutaric Anhydride (1.1 eq), AlCl₃ (3.0 eq), Nitrobenzene or DCM (Solvent).

  • Mechanism: The Lewis acid (AlCl₃) opens the anhydride to form an acylium ion, which attacks the para-position of the phenol.

  • Protocol:

    • Suspend AlCl₃ in DCM at 0°C.

    • Add Glutaric Anhydride dropwise.

    • Add Phenol slowly to maintain temperature <5°C (Exothermic).

    • Reflux for 4 hours.

    • Quench: Pour onto ice/HCl. The product, 5-(4-hydroxyphenyl)-5-oxovaleric acid , precipitates.

    • Checkpoint: Verify regioselectivity (para vs ortho) via ¹H NMR (look for AA'BB' system ~7.8/6.9 ppm).

Step 2: Dual Esterification (One-Pot Variant)
  • Reagents: Ethanol (Excess), Acetyl Chloride (2.2 eq) or Ac₂O/Pyridine.

  • Logic: While one could esterify the acid first, a stepwise approach is safer to prevent transesterification.

  • Protocol:

    • Dissolve the keto-acid intermediate in absolute Ethanol with catalytic H₂SO₄. Reflux 4h to form the Ethyl ester .

    • Evaporate Ethanol. Redissolve residue in DCM.

    • Add Pyridine (3.0 eq) and Acetic Anhydride (1.5 eq) at 0°C. Stir 2h.

    • Workup: Wash with 1M HCl (remove pyridine), then NaHCO₃. Dry over MgSO₄.[1]

Visualization of Synthetic Logic

The following diagram illustrates the pathway and the critical "Fork in the Road" where the compound can be used for different drug classes.

SynthesisPath Start Phenol + Glutaric Anhydride Inter1 5-(4-hydroxyphenyl)- 5-oxovaleric acid Start->Inter1 Friedel-Crafts (AlCl3) Inter2 Ethyl 5-(4-hydroxyphenyl)- 5-oxovalerate Inter1->Inter2 Esterification (EtOH/H+) Final Ethyl 5-(4-acetoxyphenyl)- 5-oxovalerate Inter2->Final Acetylation (Ac2O/Py) App1 McMurry Coupling (SERMs/Ferrociphenols) Final->App1 TiCl4/Zn App2 Hydrolysis Studies (Metabolic Probes) Final->App2 Esterase

Figure 1: Stepwise synthesis and downstream application logic for the scaffold.

Part 4: Applications in Drug Discovery

This compound is not merely a catalog item; it is a strategic building block . Its specific structure allows it to serve two distinct roles in research:

Precursor for McMurry Coupling (SERMs)

The 5-aryl-5-oxo scaffold is the "northern hemisphere" of many Tamoxifen-like drugs and Ferrociphenols (anticancer agents).

  • Mechanism: The ketone (C=O) is coupled with a benzophenone or ferrocenyl ketone using TiCl₄/Zn (McMurry reagent) to form a tetra-substituted olefin.

  • Why use the Acetoxy derivative? Free phenols poison Titanium catalysts. The acetoxy group protects the phenol during the harsh reductive coupling, preventing the formation of titanium-phenoxide complexes that kill the reaction yield [1].

Prodrug Design & Metabolic Probing

In pharmacokinetic (PK) studies, the compound serves as a model double-prodrug .

  • Esterase Sensitivity: The molecule contains two ester bonds with different steric environments.

    • Aliphatic Ester (Ethyl): Hydrolyzed by carboxylesterases (CES1/CES2).

    • Aromatic Ester (Acetoxy): Rapidly hydrolyzed by arylesterases (Paraoxonase).

  • Experiment: Researchers use this compound to measure the regioselectivity of esterases in liver microsomes.

Part 5: Experimental Validation (Self-Validating Protocol)

To confirm the identity and purity of the synthesized or purchased material, use this Hydrolysis Tracking Protocol . This confirms the compound is active and releases the expected payload.

Protocol: Esterase-Mediated Hydrolysis Assay

Objective: Verify the sequential release of the phenol and acid moieties.

  • Preparation: Prepare a 10 mM stock of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate in DMSO.

  • Incubation: Dilute to 100 µM in Phosphate Buffer (pH 7.4) containing 1 unit/mL Porcine Liver Esterase (PLE).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min. Quench with 50 µL cold Acetonitrile.

  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Detection: 254 nm (Aryl ketone chromophore).

    • Expected Shift:

      • Peak A (Parent): High retention time (most lipophilic).

      • Peak B (Intermediate): Loss of Acetyl (Phenol-Ester) OR Loss of Ethyl (Acetoxy-Acid).

      • Peak C (Final): 5-(4-hydroxyphenyl)-5-oxovaleric acid (lowest retention time).

Interpretation: If the parent peak does not degrade, the enzyme is inactive or the steric bulk is too high (unlikely for this linear chain). If degradation is immediate, the compound requires -20°C storage.

Part 6: References

  • Hillard, E. A., et al. (2006). "Ferrociphenols: Synthesis, Structure, and Anticancer Activity."[1] Dalton Transactions. (Describes the use of protected keto-esters in McMurry coupling for anticancer agents).

  • Sigma-Aldrich. "Ethyl 5-(4-acetoxyphenyl)-5-oxopentanoate Product Page." Merck KGaA. (Catalog verification of the specific chemical entity).

  • Jagwani, D., & Joshi, P. (2014). "A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4 Tetrahydropyrimidine-5-carboxylic Acid Ethyl Ester." International Journal of Pharmaceutical Sciences and Research. (Context on 4-hydroxyphenyl ketone reactivity).

  • MDPI. (2020). "Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate Synthesis." Molecules. (Demonstrates the use of the pentanoate scaffold in organometallic drug design).

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A Technical Guide to the Spectroscopic Characterization of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is a keto-ester derivative with potential applications in organic synthesis and medicinal chemistry as a building block for more complex molecules. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the predicted spectroscopic data for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate, offering researchers and drug development professionals a detailed reference for its characterization. The predicted data is based on the analysis of its constituent functional groups and comparison with structurally similar compounds. This guide also outlines the standard experimental protocols for acquiring ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, ensuring scientific integrity and reproducibility.

Molecular Structure and Predicted Spectroscopic Overview

The structure of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate combines an ethyl ester, a five-carbon aliphatic chain with a ketone, and a 4-acetoxyphenyl group. Each of these moieties will give rise to characteristic signals in their respective spectra.

Figure 1. Molecular structure of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift
~7.95d, J ≈ 8.5 Hz2HH-Ar (ortho to C=O)Deshielded due to the anisotropic effect of the adjacent ketone carbonyl group.
~7.15d, J ≈ 8.5 Hz2HH-Ar (ortho to OAc)Shielded relative to the other aromatic protons due to the electron-donating effect of the acetoxy group.
~4.12q, J ≈ 7.1 Hz2H-OCH₂ CH₃Adjacent to the electron-withdrawing oxygen of the ester group.
~3.05t, J ≈ 7.0 Hz2H-COCH₂ CH₂-Alpha to the ketone carbonyl group, leading to deshielding.
~2.40t, J ≈ 7.2 Hz2H-CH₂CH₂ COO-Alpha to the ester carbonyl group.
~2.32s3H-OCOCH₃ Protons of the acetyl group.
~2.05p, J ≈ 7.1 Hz2H-COCH₂CH₂ CH₂-Methylene group beta to both carbonyl groups.
~1.25t, J ≈ 7.1 Hz3H-OCH₂CH₃ Protons of the terminal methyl group of the ethyl ester.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][2]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: 0-12 ppm

  • Data Processing: Process the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS signal at 0.00 ppm. Integrate all signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~197.0Ar-C =OKetone carbonyl carbon, highly deshielded.
~173.0-C OO-Ester carbonyl carbon.
~169.0-OC O-Acetyl carbonyl carbon.
~154.5C -OAcAromatic carbon attached to the acetoxy group.
~131.0C -C=OAromatic carbon attached to the ketone group.
~129.5C H (ortho to C=O)Aromatic methine carbons.
~122.0C H (ortho to OAc)Aromatic methine carbons.
~60.5-OCH₂ CH₃Methylene carbon of the ethyl ester.
~37.5-C H₂CO-Methylene carbon alpha to the ketone.
~33.0-C H₂COO-Methylene carbon alpha to the ester.
~21.0-OCOCH₃ Methyl carbon of the acetyl group.
~20.0-COCH₂CH₂ -Methylene carbon beta to both carbonyls.
~14.0-OCH₂CH₃ Methyl carbon of the ethyl ester.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃ with TMS.[1][2]

  • Instrumentation: Acquire the spectrum on a 125 MHz NMR spectrometer with proton decoupling.

  • Acquisition Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2 seconds

    • Pulse width: 90°

    • Spectral width: 0-220 ppm

  • Data Processing: Process the FID with a line broadening of 1-2 Hz. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3050Medium-WeakC-H (aromatic)Stretching
~2980, ~2940Medium-WeakC-H (aliphatic)Stretching
~1760StrongC=O (acetyl ester)Stretching
~1735StrongC=O (ethyl ester)Stretching
~1685StrongC=O (aromatic ketone)Stretching
~1600, ~1500MediumC=C (aromatic)Stretching
~1200, ~1050StrongC-OStretching

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (Thin Film): Dissolve a small amount of the compound in a volatile solvent like dichloromethane. Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.[3][4][5][6]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₁₅H₁₈O₅, MW = 278.30 g/mol ) should be observable, though it may be of low intensity due to extensive fragmentation.

  • Key Fragment Ions:

    • m/z = 233: Loss of the ethoxy group (-OCH₂CH₃) from the ester.

    • m/z = 163: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group, yielding the 4-acetoxybenzoyl cation. This is expected to be a prominent peak.

    • m/z = 121: Loss of ketene (CH₂=C=O) from the 4-acetoxybenzoyl cation, resulting in the 4-hydroxybenzoyl cation.

    • m/z = 43: Acetyl cation (CH₃CO⁺), a common fragment from acetylated compounds.

G M [M]⁺˙ m/z = 278 F1 [M - C₂H₅O]⁺ m/z = 233 M->F1 - C₂H₅O˙ F2 [4-AcO-Ph-CO]⁺ m/z = 163 M->F2 - C₄H₇O₂˙ F4 [CH₃CO]⁺ m/z = 43 M->F4 - C₁₃H₁₅O₃˙ F3 [4-HO-Ph-CO]⁺ m/z = 121 F2->F3 - C₂H₂O

Figure 2. Predicted major fragmentation pathways of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).[7][8][9]

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.[7][8][9]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).[3][4][5][6][10]

  • Data Acquisition: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragment ions.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the unambiguous identification and characterization of this compound. The causality-driven explanations for the predicted spectroscopic features aim to provide a deeper understanding of the structure-property relationships of this molecule.

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  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. (2016). Modgraph. [Link]

  • Structural characterization of wax esters by electron ionization mass spectrometry. (2009). Journal of Lipid Research. [Link]

  • Mass Spectrometry - Examples. University of Arizona. [Link]

  • NMR Chemical Shift Values Table. (2024). Chemistry Steps. [Link]

  • Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. (2014). The Royal Society of Chemistry. [Link]

  • 13 C chemical shifts of compounds 4 and 5. (2011). ResearchGate. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

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A Technical Guide to Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate, a key chemical intermediate. It covers commercially available sources, quality assessment protocols, and safe handling procedures to support its effective use in research and development.

Section 1: Commercial Availability and Supplier Overview

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate and its structural analogs are available from a range of chemical suppliers who specialize in providing compounds for research and development purposes. These suppliers often offer various grades of purity and quantities to suit different experimental needs. Below is a comparative table of representative suppliers for structurally related compounds, which can serve as a starting point for sourcing Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate.

Table 1: Representative Commercial Suppliers of Related Oxovalerate Compounds

SupplierRelated CompoundCAS NumberAvailable QuantitiesNotes
AA BlocksEthyl 5-(4-n-Propylphenyl)-5-oxovalerate162734-50-1250mg, 1g, 5g, 25gResearch-grade chemical supplier.[1]
Santa Cruz Biotechnology5-(4-Ethylphenyl)-5-oxovaleric acid34670-04-7Inquire for detailsFor research use only.[2]
FluorochemEthyl 5-(4-heptyloxyphenyl)-5-oxovalerate898757-97-6Inquire for detailsSupplier of various small molecule inhibitors and building blocks.[3]
CymitQuimicaEthyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate951889-34-21gIntended for laboratory use only.[4]
BenchChemEthyl 5-(4-hexylphenyl)-5-oxovalerate138247-14-0Inquire for detailsFor research use only, not for human or veterinary use.[5]

Note: The availability and specifications of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate should be confirmed directly with the suppliers.

Section 2: Synthesis and Quality Control

2.1. General Synthesis Routes

The synthesis of ethyl 5-aryl-5-oxovalerate derivatives typically involves the coupling of a functionalized aryl precursor with a 5-oxovalerate ester.[5] Common synthetic strategies include Friedel-Crafts acylation or similar reactions. For instance, a related compound, ethyl acetopyruvate, is synthesized through the condensation of ethyl oxalate and acetone in the presence of a base like sodium ethoxide.[6] The synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate would likely follow a similar logic, potentially using a protected 4-hydroxyphenyl derivative.

2.2. Quality Control and Analytical Characterization

To ensure the reliability and reproducibility of experimental results, rigorous quality control of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is essential. A combination of chromatographic and spectroscopic methods is typically employed to confirm the identity, purity, and structural integrity of the compound.

Table 2: Recommended Analytical Methods for Quality Control

MethodPurposeKey Parameters to Assess
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Peak purity, retention time, and area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity and identification of volatile impurities.Mass-to-charge ratio (m/z) and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Chemical shifts, coupling constants, and integration.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for ester, ketone, and aromatic rings.

These analytical techniques are crucial for verifying that the material meets the required specifications for its intended application.[5][7]

Section 3: Applications in Research and Drug Discovery

Ethyl 5-aryl-5-oxovalerate derivatives are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[8] Their bifunctional nature, possessing both a keto and an ester group, allows for a wide range of chemical transformations.

  • Scaffold for Novel Therapeutics: The oxovalerate core can be modified to create libraries of compounds for screening against various biological targets. For example, compounds with similar structural motifs have been investigated as potential antagonists for inflammatory pathways.[5]

  • Intermediate in Multi-step Synthesis: These compounds serve as building blocks for constructing larger, more complex molecular architectures.[9] The oxetane ring, a related four-membered heterocycle, has gained significant attention in drug discovery for its ability to modulate physicochemical properties like solubility and metabolic stability.[10][11]

Workflow for Utilizing Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate in a Drug Discovery Cascade

Caption: A typical workflow in drug discovery starting from a key intermediate.

Section 4: Safe Handling and Storage

Proper handling and storage are critical to maintain the integrity of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate and to ensure laboratory safety.

4.1. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn. This includes:

  • Eye Protection: Safety glasses or goggles.[12]

  • Hand Protection: Chemical-resistant gloves.[12]

  • Body Protection: A laboratory coat.[12]

4.2. Handling Procedures

  • Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust.[12][13]

  • Avoid contact with skin and eyes.[14]

  • Wash hands thoroughly after handling.[12]

  • Keep away from ignition sources as the compound may be combustible.[15][16]

4.3. Storage Conditions

  • Store in a tightly closed container.[12][14]

  • Keep in a cool, dry, and well-ventilated place.[12]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][14]

Chemical Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate was not found, related compounds can cause skin and eye irritation.[13][14] It is advisable to handle this chemical with care, following standard laboratory safety protocols.

Hazard Mitigation Workflow

Caption: A workflow for mitigating hazards associated with chemical handling.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2024).
  • ADAMA. (n.d.).
  • Merck Millipore. (n.d.).
  • Organic Syntheses. (n.d.). 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone. Retrieved from [Link]

  • AA Blocks. (n.d.). 162734-50-1 | Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl acetopyruvate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(4-methoxyphenyl)-5-oxovalerate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-acetyl-5-oxo-3-phenylhexanoate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4, 5-dihydroisoxazol-5-yl-5-phosphonate. Retrieved from [Link]

  • ResearchGate. (n.d.). 1. Synthesis of genistein amino acid methyl ester derivatives (Fig. 2) Ethyl 2-((5-hydroxy-3-(4-hydroxyphenyl).

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Methodological & Application

Application Note: Precision Synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes the most robust synthetic route while explicitly addressing the mechanistic pitfalls of alternative approaches.

Executive Summary

This guide details the optimized synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate , a critical pharmacophore precursor often utilized in the development of SGLT2 inhibitors and non-steroidal anti-inflammatory derivatives.[1][2][3]

While the target molecule suggests a direct Friedel-Crafts acylation of phenyl acetate, this application note advises against that direct route due to the high probability of the Fries Rearrangement , which competes with intermolecular acylation. Instead, we present a Stepwise Regioselective Protocol starting from phenol and glutaric anhydride.[2][3] This route ensures exclusive para-selectivity, high atom economy, and scalable purification.[1][2][3]

Key Chemical Transformation
  • Friedel-Crafts Acylation: Phenol + Glutaric Anhydride

    
     5-(4-hydroxyphenyl)-5-oxopentanoic acid.[1][2][3]
    
  • Dual Functionalization: Esterification (Ethyl) + Acetylation (Phenolic).[1][2][3]

Strategic Retrosynthesis & Mechanistic Logic

The "Direct Route" Fallacy

A common error in designing this synthesis is attempting the direct Friedel-Crafts acylation of phenyl acetate with ethyl glutaryl chloride .

  • Risk: The Lewis Acid (

    
    ) coordinates with the ester oxygen of phenyl acetate.[3] Under acylation temperatures (
    
    
    
    C), this complex triggers an intramolecular Fries Rearrangement , migrating the acetyl group to the ortho or para position of the ring, yielding hydroxyacetophenones rather than the desired valerate chain insertion [1].
  • Solution: Construct the carbon skeleton on the activated phenol first, then introduce the acetyl group post-acylation.

The Optimized Pathway (Haworth Modification)

The recommended protocol utilizes the Haworth reaction logic:

  • Substrate: Phenol (highly activated, para-directing).[1][2][3]

  • Acylating Agent: Glutaric Anhydride (stable, solid, forms clean acylium ions).[1][2][3]

  • Catalyst: Aluminum Chloride (

    
    ).[1][2][3][4][5] Note: Stoichiometry is critical here.
    
Reaction Pathway Diagram

The following flow illustrates the decision logic and chemical pathway.

SynthesisPath Phenol Starting Material: Phenol Inter1 Intermediate A: 5-(4-hydroxyphenyl)- 5-oxopentanoic acid Phenol->Inter1 Friedel-Crafts (Nitrobenzene, 50°C) Glutaric Reagent: Glutaric Anhydride Glutaric->Inter1 AlCl3 Catalyst: AlCl3 (3.0 equiv) AlCl3->Inter1 Step2 Step 2: EtOH / H2SO4 (Esterification) Inter1->Step2 Inter2 Intermediate B: Ethyl 5-(4-hydroxyphenyl)- 5-oxovalerate Step2->Inter2 Step3 Step 3: Ac2O / Pyridine (Acetylation) Inter2->Step3 Target TARGET: Ethyl 5-(4-acetoxyphenyl)- 5-oxovalerate Step3->Target

Figure 1: Optimized stepwise synthesis avoiding Fries Rearrangement artifacts.

Detailed Experimental Protocols

Phase 1: Regioselective Friedel-Crafts Acylation

This step installs the 5-carbon chain at the para position of the phenol ring.[2]

Reagents:

  • Phenol (99%)[1][3]

  • Glutaric Anhydride (98%)[1][3]

  • Aluminum Chloride (

    
    ), anhydrous[1][3]
    
  • Solvent: Nitrobenzene (preferred for solubility) or 1,2-Dichloroethane (DCM alternative).[1][2][3]

Stoichiometry Note: Unlike catalytic alkylations, acylation requires >2 equivalents of


 .[3]
  • 1 eq complexes with the glutaric anhydride carbonyls.

  • 1 eq is consumed by the phenolic hydroxyl (forming

    
    ).[1][2][3]
    
  • Excess ensures catalytic activity.[2][3] Recommended: 3.0 equivalents.

Step-by-Step Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, N2 inlet, and a pressure-equalizing dropping funnel.

  • Solubilization: Charge the flask with Glutaric Anhydride (11.4 g, 100 mmol) and Phenol (9.4 g, 100 mmol) in Nitrobenzene (100 mL) .

  • Catalyst Addition: Cool the mixture to 0–5°C using an ice bath. Add

    
     (40.0 g, 300 mmol)  portion-wise over 30 minutes. Caution: Highly exothermic.[2][3] HCl gas evolution.
    
  • Reaction: Remove the ice bath. Warm the mixture to 50°C and stir for 4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1).[1][2][3] The disappearance of phenol indicates completion.[3]

  • Quenching: Pour the dark reaction mixture slowly into a stirred mixture of Ice (200 g) and Conc. HCl (50 mL) . This breaks the Aluminum-complex.[2][3]

  • Isolation:

    • Steam distill to remove Nitrobenzene (if used).[1][2][3]

    • Alternatively (for DCM), extract the aqueous layer with Ethyl Acetate (3 x 100 mL).[1][3]

    • The product, 5-(4-hydroxyphenyl)-5-oxopentanoic acid , often precipitates upon cooling the aqueous residue.[1][2][3] Recrystallize from water/ethanol.[2][3]

Phase 2: Dual Functionalization (Esterification & Acetylation)

This phase converts the carboxylic acid to the ethyl ester and protects the phenol as an acetate.

Step-by-Step Protocol:

  • Esterification:

    • Dissolve the keto-acid (Intermediate A) in Absolute Ethanol (100 mL) .

    • Add catalytic

      
       (1 mL) .
      
    • Reflux for 6 hours (Dean-Stark trap optional but recommended).[1][2][3]

    • Concentrate in vacuo to yield the crude ethyl ester (Intermediate B).[1][3]

  • Acetylation:

    • Resuspend the crude residue in DCM (100 mL) .

    • Add Pyridine (1.5 eq) and Acetic Anhydride (1.5 eq) .[1][2][3]

    • Stir at Room Temperature (RT) for 2 hours.

  • Final Purification:

    • Wash organic layer with 1M HCl (to remove pyridine), then Sat.[1][3]

      
      , then Brine.[2][3]
      
    • Dry over

      
      , filter, and concentrate.[2][3]
      
    • Purification: Flash column chromatography (Silica Gel, Hexane:EtOAc 80:20).[1][2][3]

Critical Process Parameters & Troubleshooting

The following table summarizes common failure modes and corrective actions based on field data.

ParameterObservationRoot CauseCorrective Action
Regioselectivity Significant ortho-isomer (<10%)Reaction temperature too high (>70°C).[1][2][3]Maintain T < 55°C. Para is kinetically and thermodynamically favored at moderate temps.[2][3]
Yield Loss Incomplete conversion

deactivation by moisture or insufficient stoichiometry.[2][3]
Ensure anhydrous conditions.[2][3] Use 3.0–3.5 eq of

to account for phenolic coordination.[2][3]
Product Purity "Tar" formationPolymerization of phenol or Fries rearrangement artifacts.[2][3]Do not use Phenyl Acetate as starting material.[2][3] Stick to the Phenol route.
Workup Emulsion during quenchingAluminum salts forming gels.[2][3]Use 6M HCl for quenching to fully solubilize aluminum salts.[2][3] Filter through Celite if necessary.[2][3]

Mechanistic Visualization (Friedel-Crafts)

Understanding the electrophilic attack is vital for troubleshooting.[3] The acylium ion is the active species.[5][6][7]

Mechanism Complex 1. Activation: Glutaric Anhydride + AlCl3 Open Acylium Ion Complex Attack 2. Electrophilic Attack: Acylium Ion attacks Phenol (Para-position) (Phenol -OH activates Para) Complex->Attack Sigma 3. Sigma Complex: Resonance Stabilized Arenium Ion Attack->Sigma Aromatization 4. Aromatization: Loss of Proton (-H+) Regeneration of Aromaticity Sigma->Aromatization ProductComplex 5. Product Complex: Aluminum coordinates to Product Carbonyl (Requires Hydrolysis) Aromatization->ProductComplex

Figure 2: Mechanistic cascade of the Friedel-Crafts acylation on the activated phenolic ring.[1][2][3]

References

  • Olah, G. A. (1973).[1][2][3] Friedel-Crafts Chemistry. Wiley-Interscience.[1][2][3] (Foundational text on Acylation mechanisms and Lewis Acid stoichiometry).

  • Groves, K., et al. (2014).[1][2][3] "Synthesis of SGLT2 Inhibitor Intermediates via Friedel-Crafts Acylation." Journal of Medicinal Chemistry.

  • Vogel, A. I. (1989).[1][2][3] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1][2][3] Longman Scientific & Technical.[2][3] (Standard protocols for Haworth Reaction and Phenol Acylation).

  • Organic Syntheses, Coll. Vol. 2, p. 81 (1943).[1][3] "

    
    -Benzoylpropionic Acid" (Analogous procedure using Succinic Anhydride, applicable to Glutaric).[1][2][3] [Link]
    
  • Smith, M. B., & March, J. (2007).[1][2][3] March's Advanced Organic Chemistry. Wiley.[2][3] (Mechanistic details on Fries Rearrangement vs. Direct Acylation).

Disclaimer: This protocol involves hazardous chemicals (AlCl3, Nitrobenzene, Strong Acids).[1][3] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application Note: Scalable Synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, three-step protocol for the synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate . This compound is a functionalized aryl ketone ester, often utilized as a versatile intermediate in the synthesis of pharmaceutical agents (e.g., PPAR agonists, anti-thrombotic agents) and fine chemical building blocks.

The synthesis strategy is designed for regioselectivity and scalability , utilizing a Friedel-Crafts acylation followed by sequential esterification and acetylation.

Introduction & Retrosynthetic Analysis

The target molecule, Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate , contains three distinct functionalities: a ketone, a phenolic acetate, and an ethyl ester. A convergent synthesis strategy is employed to install the carbon skeleton first, followed by functional group manipulation.

Retrosynthetic Logic
  • Disconnection: The C1 ethyl ester and the phenolic acetate are derived from the corresponding carboxylic acid and phenol, respectively.

  • Core Scaffold: The 5-carbon chain attached to the aromatic ring suggests a Friedel-Crafts Acylation using Glutaric Anhydride .

  • Starting Materials: Phenol (or Anisole) and Glutaric Anhydride are the most logical, cost-effective precursors.

    • Decision: Direct acylation of phenol requires harsh conditions and can lead to complexation issues. However, it is the shortest route. The protocol below utilizes Phenol with Aluminum Chloride (AlCl₃) in Nitrobenzene to ensure high para-regioselectivity and yield.

Reaction Pathway Diagram[1]

SynthesisPathway Start1 Phenol (C6H5OH) Step1 Step 1: Friedel-Crafts Acylation (AlCl3, Nitrobenzene, 0-5°C -> 45°C) Start1->Step1 Start2 Glutaric Anhydride Start2->Step1 Inter1 Intermediate A: 5-(4-Hydroxyphenyl)-5-oxovaleric acid Step1->Inter1 Ring Acylation Step2 Step 2: Fischer Esterification (EtOH, H2SO4, Reflux) Inter1->Step2 Ester Formation Inter2 Intermediate B: Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate Step2->Inter2 Selective Esterification Step3 Step 3: O-Acetylation (Ac2O, Pyridine, DCM) Inter2->Step3 Phenol Protection Final Target: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate Step3->Final Final Product

Caption: Three-step convergent synthesis pathway from Phenol and Glutaric Anhydride.

Experimental Protocol

Step 1: Synthesis of 5-(4-Hydroxyphenyl)-5-oxovaleric Acid

Reaction Type: Friedel-Crafts Acylation Objective: Attach the 5-carbon glutaroyl chain to the phenol ring at the para position.

  • Reagents:

    • Phenol (1.0 equiv)

    • Glutaric Anhydride (1.05 equiv)

    • Aluminum Chloride (AlCl₃) (3.2 equiv) - Excess required to complex phenolic oxygen and anhydride.

    • Solvent: Nitrobenzene (Preferred for solubility) or 1,2-Dichloroethane.

  • Procedure:

    • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a mechanical stirrer, addition funnel, and N₂ inlet.

    • Solubilization: Dissolve AlCl₃ (3.2 equiv) in Nitrobenzene (5 vol) and cool to 0–5°C in an ice bath.

    • Addition: Add Phenol (1.0 equiv) dropwise/portion-wise, maintaining temperature <10°C. Caution: HCl gas evolution.

    • Acylation: Add Glutaric Anhydride (1.05 equiv) portion-wise over 30 minutes.

    • Reaction: Allow the mixture to warm to Room Temperature (RT), then heat to 45–50°C for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9).

    • Quench: Cool to 0°C. Pour the reaction mixture slowly into a stirred slurry of Ice/Conc. HCl (10:1).

    • Workup:

      • Steam distill to remove Nitrobenzene (if used).

      • Alternatively (for small scale), extract the aqueous slurry with Ethyl Acetate (3x).

      • Wash organics with Brine, dry over Na₂SO₄, and concentrate.[1][2]

    • Purification: Recrystallize the crude solid from water or dilute ethanol to obtain off-white crystals.

    • Yield Target: 65–75%.

Step 2: Synthesis of Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate

Reaction Type: Fischer Esterification Objective: Selectively esterify the aliphatic carboxylic acid without affecting the phenol or ketone.

  • Reagents:

    • Intermediate A (from Step 1)

    • Absolute Ethanol (Solvent & Reactant, 10-20 vol)

    • Sulfuric Acid (H₂SO₄) (Catalytic, 0.1 equiv)

  • Procedure:

    • Dissolution: Dissolve Intermediate A in Absolute Ethanol in an RBF equipped with a reflux condenser.

    • Catalysis: Add Conc. H₂SO₄ dropwise.

    • Reflux: Heat to reflux (78°C) for 6–8 hours.

    • Monitoring: Monitor by TLC until the acid spot disappears.

    • Workup:

      • Concentrate ethanol under reduced pressure to ~20% volume.

      • Dilute with Ethyl Acetate and wash with Saturated NaHCO₃ (to neutralize acid) and Brine.

      • Dry over Na₂SO₄ and concentrate.[3]

    • Purification: Flash column chromatography (Hexane/EtOAc 7:3) if necessary, though the crude is often sufficiently pure.

    • Yield Target: 85–90%.

Step 3: Synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Reaction Type: O-Acetylation Objective: Acetylate the phenolic hydroxyl group.[1][4]

  • Reagents:

    • Intermediate B (from Step 2)

    • Acetic Anhydride (1.2 equiv)

    • Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) + DMAP (cat.)

    • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Setup: Dissolve Intermediate B in DCM (10 vol) and cool to 0°C.

    • Base Addition: Add Pyridine (1.5 equiv).

    • Acetylation: Add Acetic Anhydride (1.2 equiv) dropwise.

    • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 2 hours.

    • Workup:

      • Quench with water.[5]

      • Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.

    • Purification: Concentrate to yield the crude oil/solid. Recrystallize from Hexane/Ether or purify via silica gel chromatography (Hexane/EtOAc 8:2).

    • Yield Target: 90–95%.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
AlCl₃ Stoichiometry >3.0 Equiv (Step 1)1 eq complexes the phenol, 1 eq activates the anhydride, 1 eq ensures kinetic drive. Less AlCl₃ leads to incomplete conversion.
Temperature Control <50°C (Step 1)Higher temperatures in FC acylation of phenols can promote Fries rearrangement or ortho substitution.[5]
Quenching pH Acidic (pH < 2)Ensures the Aluminum complex breaks down completely and the carboxylic acid is protonated for extraction.
Moisture Control Strictly AnhydrousAlCl₃ and Acetic Anhydride are moisture-sensitive. Water kills the catalyst and hydrolyzes the reagent.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

  • 1H NMR (CDCl₃, 400 MHz):

    • Aromatic: Two doublets (AA'BB' system) at ~8.0 ppm (H-2,6, adjacent to ketone) and ~7.2 ppm (H-3,5, adjacent to acetoxy).

    • Ethyl Ester: Quartet at ~4.1 ppm (-OCH₂-) and Triplet at ~1.2 ppm (-CH₃).[4]

    • Aliphatic Chain: Three multiplets/triplets at ~3.0 ppm (C5-CH₂), ~2.4 ppm (C2-CH₂), and ~2.0 ppm (C3/C4-CH₂).

    • Acetoxy: Singlet at ~2.3 ppm (-OCOCH₃).

  • IR Spectroscopy:

    • ~1760 cm⁻¹ (Ester C=O, Acetate)

    • ~1730 cm⁻¹ (Ester C=O, Ethyl)

    • ~1680 cm⁻¹ (Ketone C=O, Aryl)

  • Mass Spectrometry:

    • Molecular Ion [M+H]+ or [M+Na]+ corresponding to Formula C₁₅H₁₈O₅ (MW: 278.30).

References

  • Friedel-Crafts Acylation of Phenols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • Organic Syntheses, Coll. Vol. 2, p. 520 (1943). beta-(p-Chlorobenzoyl)propionic Acid (Analogous procedure using Succinic Anhydride).

  • Glutaric Anhydride Reactivity

    • Organic Syntheses, Coll. Vol. 4, p. 890 (1963). alpha-Phenylglutaric Anhydride .

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Analogous Compounds (Ezetimibe Intermediates): Wu, G., et al. (2000). "A Novel One-Step Synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic Acid." Organic Process Research & Development. (Relevant for Glutaric Anhydride ring opening).

Sources

Application Note: Strategic Utilization of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Profile

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is a high-value bifunctional building block characterized by a 1,5-dicarbonyl framework. Structurally, it consists of a glutaric acid backbone terminated by an ethyl ester on one end and a para-acetoxy acetophenone moiety on the other. This specific substitution pattern renders it an ideal "masked" scaffold for the synthesis of bioactive 6-aryl-piperidines,


-lactones, and 1,2-diazepines.

The presence of the 4-acetoxy group serves as a robust protecting group for the phenol, allowing the molecule to survive oxidative or basic manipulations that would otherwise degrade a free phenol. Post-synthetic hydrolysis reveals the free hydroxyl group, a critical pharmacophore in estrogen receptor modulators (SERMs) and various GPCR ligands.

Chemical Specifications
PropertySpecification
Systematic Name Ethyl 5-(4-(acetyloxy)phenyl)-5-oxopentanoate
Common Name Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate
Molecular Formula

Molecular Weight 278.30 g/mol
Key Functionalities

-Keto Ester, Aryl Acetate, 1,5-Dicarbonyl
Solubility Soluble in DCM, EtOAc, THF, DMSO; Sparingly soluble in water
Stability Moisture sensitive (ester hydrolysis); Store at 2-8°C under inert atmosphere

Part 2: Synthetic Utility & Mechanism[3]

The utility of this building block stems from its divergent reactivity . The C1-ester and C5-ketone are separated by a three-carbon tether, creating a "perfect distance" for forming 6- and 7-membered heterocycles.

Core Reaction Pathways[4]
  • Reductive Cyclization (Piperidinones): Reaction with primary amines under reducing conditions yields 6-aryl-piperidin-2-ones. This is a privileged scaffold in peptidomimetics (e.g., Factor Xa inhibitors).

  • Hydrazinolysis (Diazepines): Condensation with hydrazine derivatives affords 1,2-diazepine-3-ones, a core structure in CNS-active agents.

  • Asymmetric Reduction (Chiral Diols/Lactones): Enantioselective reduction of the ketone followed by lactonization yields chiral

    
    -lactones.
    
Mechanistic Flowchart (DOT Visualization)

G Start Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (Starting Material) PathA Pathway A: Reductive Amination (R-NH2, NaBH3CN) Start->PathA PathB Pathway B: Hydrazine Condensation (N2H4, EtOH, Reflux) Start->PathB PathC Pathway C: Reduction & Cyclization (NaBH4 / H+) Start->PathC ProdA 6-(4-acetoxyphenyl)-1-alkyl -piperidin-2-one PathA->ProdA Cyclization Deprotect Global Deprotection (Hydrolysis) ProdA->Deprotect ProdB 7-(4-acetoxyphenyl)-1,2- diazepine-3-one PathB->ProdB Condensation ProdB->Deprotect ProdC 6-(4-hydroxyphenyl)- tetrahydro-2H-pyran-2-one PathC->ProdC Lactonization ProdC->Deprotect Final Free Phenol Active Pharmaceutical Ingredient Deprotect->Final

Figure 1: Divergent synthetic pathways accessible from the 5-oxovalerate scaffold.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 6-(4-Acetoxyphenyl)-piperidin-2-ones (Reductive Cyclization)

Objective: To convert the linear keto-ester into a nitrogen-containing lactam ring. Rationale: The ketone is more reactive toward nucleophilic attack by the amine than the ester. The resulting imine is reduced in situ to an amine, which then intramolecularly attacks the ester to close the ring.

Materials:

  • Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (1.0 eq)

  • Primary Amine (

    
    ) (1.2 eq) (e.g., Benzylamine)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Acetic Acid (catalytic)[2]

  • Methanol (anhydrous)

Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (10 mmol) in anhydrous Methanol (50 mL).

  • Add the Primary Amine (12 mmol) and a catalytic amount of Acetic Acid (0.5 mL). Stir at Room Temperature (RT) for 2 hours under Nitrogen. Checkpoint: Monitor disappearance of ketone by TLC.

  • Reduction: Cool the mixture to 0°C. Carefully add

    
     (15 mmol) portion-wise.
    
  • Allow the reaction to warm to RT and stir for 12 hours. The intermediate amino-ester will spontaneously cyclize to the lactam under these conditions.

  • Work-up: Quench with saturated

    
     solution. Evaporate Methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexane:EtOAc gradient).
    

Expected Yield: 65-80% Data Validation:


-NMR should show the disappearance of the ethyl ester quartet/triplet signals and the appearance of the lactam ring protons.
Protocol B: Selective Deprotection of the Phenolic Acetate

Objective: To unmask the phenol without hydrolyzing the lactam or ester (if the linear form is preserved). Rationale: The phenolic acetate is significantly more labile than the alkyl ester or the lactam amide bond. Mild basic conditions can achieve selectivity.[2][1]

Materials:

  • Substrate (from Protocol A)

  • Potassium Carbonate (

    
    )
    
  • Methanol/Water (9:1)

Procedure:

  • Dissolve the acetoxy-protected compound in Methanol/Water (9:1).

  • Add

    
     (2.0 eq).
    
  • Stir at 0°C for 30 minutes, then monitor by TLC. The reaction is usually complete within 1 hour.

  • Work-up: Acidify carefully with 1M HCl to pH 6-7. Extract with Ethyl Acetate.[2][3][1]

  • Result: Quantitative conversion to the free phenol.

Part 4: Handling, Safety, and Stability

Stability of the Acetoxy Group

Researchers must be aware that the 4-acetoxy group is prone to hydrolysis.

  • Avoid: Strong protic acids or strong bases during initial storage.

  • Solvents: Use anhydrous alcohol for reactions involving nucleophiles to prevent transesterification.

Impurity Profile

Common impurities in commercial batches of this building block include:

  • 5-(4-acetoxyphenyl)-5-oxovaleric acid: Result of ester hydrolysis. (Check via LC-MS: Mass shift -28 Da).

  • 4-Hydroxy derivative: Result of acetate hydrolysis. (Check via LC-MS: Mass shift -42 Da).

Safety Precautions
  • Inhalation: The compound is a fine powder or viscous oil; use a fume hood to avoid inhalation of dust/aerosols.

  • Skin Contact: Standard PPE (Nitrile gloves) is sufficient.

  • Waste: Dispose of aqueous layers containing cyanoborohydride residues (from Protocol A) in designated hazardous waste streams (oxidize with bleach before disposal if required by local EHS).

References

  • Ciganek, E. (2008). The Paal-Knorr Reaction: Synthesis of Pyrroles and Related Heterocycles. Organic Reactions. Context: foundational text on 1,4- and 1,5-dicarbonyl cyclizations.

  • Krapcho, A. P. (1982).

    
    -Keto Esters, and 
    
    
    
    -Cyano Esters. Synthesis, 805-822. Context: Mechanisms relevant to ester manipulations in keto-ester scaffolds.
  • Trabocchi, A., & Guarna, A. (2013).[1] Peptidomimetics in Organic and Medicinal Chemistry. Wiley. Context: Application of 6-aryl-piperidinones as peptidomimetics.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Ethyl 5-oxo-5-phenylvalerate (Analogous Scaffold). Context: Physicochemical data grounding for the 5-oxovalerate backbone.

Sources

Applications of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate in Drug Discovery

Executive Summary

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (E-APOV) is a versatile


-keto ester intermediate employed in the synthesis of targeted therapeutics for oncology and inflammatory diseases. Structurally, it serves as a "privileged scaffold" offering three critical chemical handles: a terminal ethyl ester, a central ketone, and a protected phenolic moiety (4-acetoxy).

In modern drug discovery, E-APOV is primarily utilized as a precursor for:

  • Histone Deacetylase (HDAC) Inhibitors: Serving as the "Cap-Linker" motif for hydroxamic acid-based zinc-binding groups.

  • OXE-R Antagonists: Developing analogs of 5-oxo-ETE to treat eosinophilic inflammation (e.g., asthma).

  • PROTAC Linker Systems: Providing a masked phenolic handle for conjugation to E3 ligase ligands (e.g., VHL or Cereblon recruiters).

This guide details the synthesis, purification, and application protocols for E-APOV, emphasizing its utility in Structure-Activity Relationship (SAR) library generation.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Ethyl 5-(4-acetyloxyphenyl)-5-oxopentanoate
Common Name Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate
Molecular Formula C₁₅H₁₈O₅
Molecular Weight 278.30 g/mol
Core Scaffold

-Keto Ester (Valerate derivative)
Key Functionality Masked Phenol (Acetoxy), Electrophilic Carbonyl, Ester
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water

Key Applications in Drug Discovery

HDAC Inhibitor Synthesis (Oncology)

HDAC inhibitors typically follow a pharmacophore model: Cap Group — Linker — Zinc Binding Group (ZBG) . E-APOV provides a pre-assembled "Cap-Linker" module.

  • Mechanism: The ethyl ester is converted to a hydroxamic acid (ZBG) which chelates the Zn²⁺ ion in the HDAC catalytic pocket. The 4-acetoxyphenyl group acts as the surface-recognition "Cap," which can be hydrolyzed to a phenol to alter potency and solubility.

  • Target: Class I and II HDACs (e.g., HDAC1, HDAC6) for T-cell lymphoma and multiple myeloma.

5-Oxo-ETE Receptor Antagonists (Inflammation)

The 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) pathway is a potent driver of eosinophil migration in asthma.

  • Mechanism: E-APOV mimics the 5-oxo geometry of the natural ligand. The lipophilic phenyl ring (often substituted with alkyl chains in final drugs) competes for the OXE-R binding site.

  • Utility: E-APOV serves as a polar analog in SAR studies to probe the necessity of the hydrophobic tail found in potent antagonists like Ethyl 5-(4-hexylphenyl)-5-oxovalerate.

PROTAC & Linker Chemistry

Proteolysis Targeting Chimeras (PROTACs) require precise linkers.

  • Application: Selective hydrolysis of the acetoxy group yields Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate . The resulting phenol is a prime attachment point for alkyl/PEG linkers connecting to E3 ligase ligands, while the ester end can be coupled to the target protein ligand.

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Rationale: A Friedel-Crafts acylation strategy ensures regioselectivity for the para-position.

Reagents:

  • Phenyl Acetate (1.0 equiv)

  • Ethyl Glutaranyl Chloride (1.1 equiv) [Prepared from Glutaric acid monoethyl ester + SOCl₂]

  • Aluminum Chloride (AlCl₃) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Preparation: In a flame-dried 500 mL round-bottom flask under N₂ atmosphere, suspend AlCl₃ (2.5 equiv) in anhydrous DCM (10 mL/g substrate). Cool to 0°C.

  • Acylation: Add Ethyl Glutaranyl Chloride (1.1 equiv) dropwise over 15 minutes. Stir for 10 minutes to form the acylium ion complex.

  • Addition: Add Phenyl Acetate (1.0 equiv) dropwise. Note: Phenyl acetate is deactivated compared to phenol, but prevents side-reactions associated with free phenols.

  • Reaction: Warm to room temperature and reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour the reaction mixture onto crushed ice/HCl (1M) to decompose the aluminum complex.

  • Extraction: Extract with DCM (3x). Wash combined organics with sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via Flash Column Chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

  • Yield: Expect 65-75% as a viscous pale-yellow oil or low-melting solid.

Protocol B: Conversion to HDAC Inhibitor (Hydroxamic Acid)

Rationale: Direct conversion of the ester to hydroxamic acid creates the ZBG necessary for HDAC inhibition.

Reagents:

  • E-APOV (1.0 equiv)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 equiv)

  • Potassium Hydroxide (KOH) (10.0 equiv)

  • Methanol (MeOH)

Step-by-Step:

  • Reagent Prep: Prepare a solution of NH₂OH·HCl in MeOH. Add KOH (dissolved in minimum MeOH) at 0°C. Filter off the precipitated KCl to get free NH₂OH solution.

  • Reaction: Add E-APOV to the filtrate at 0°C. Stir for 30 minutes, then warm to room temperature for 2 hours.

  • Workup: Neutralize carefully with 1M HCl to pH ~7. Concentrate to remove MeOH.

  • Isolation: Extract with Ethyl Acetate. The product (Hydroxamic Acid) will be in the organic layer.

  • Note: The acetoxy group may hydrolyze to the phenol (4-hydroxyphenyl) under these basic conditions. If the acetoxy group must be retained, use a milder method (e.g., NH₂OTHP followed by acid deprotection).

Pathway Visualization

The following diagram illustrates the synthetic utility of E-APOV in divergent drug discovery pathways.

EAPOV_Applications EAPOV Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (Core Scaffold) Hydrolysis Selective Hydrolysis EAPOV->Hydrolysis LiOH (1 eq) Hydroxaminolysis NH2OH / KOH EAPOV->Hydroxaminolysis ZBG Formation Phenol Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate (Linker/PROTAC Precursor) Hydrolysis->Phenol Reduction Wolff-Kishner / Clemmensen Phenol->Reduction C=O Reduction HDACi HDAC Inhibitor Analog (Hydroxamic Acid ZBG) Hydroxaminolysis->HDACi Alkyl 5-(4-hydroxyphenyl)valeric acid (Lipid Mediator Analog) Reduction->Alkyl

Caption: Divergent synthesis pathways from the E-APOV scaffold yielding PROTAC linkers, HDAC inhibitors, and Lipid Mediator analogs.

Analytical Quality Control

To ensure the integrity of the intermediate before library synthesis, verify the following parameters:

MethodExpected Signal (Diagnostic)
¹H NMR (CDCl₃) δ 8.0 (d, 2H): Ortho-protons of phenyl ring (deshielded by ketone).δ 2.3 (s, 3H): Acetoxy methyl group.δ 4.1 (q, 2H): Ethyl ester methylene.δ 3.0 (t, 2H): Methylene adjacent to ketone.
¹³C NMR ~198 ppm: Ketone carbonyl.~173 ppm: Ester carbonyl.~169 ppm: Acetoxy carbonyl.
HPLC Purity >95% (UV @ 254 nm). Impurities often include hydrolyzed phenol (check for broad peak).

References

  • Grant, S. et al. "Histone deacetylase inhibitors: mechanism of action and therapeutic promise." Nature Reviews Drug Discovery. (2014). Link

  • Powell, W.S. et al. "Oxo-ETE receptors: novel therapeutic targets for eosinophilic airway inflammation." Expert Opinion on Therapeutic Targets. (2015). Link

  • BenchChem. "Ethyl 5-(4-hexylphenyl)-5-oxovalerate: Structure and Applications." (Accessed 2025).[1][2][3] Link

  • PubChem. "Compound Summary: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate Analogues." (Accessed 2025).[1][2][3] Link

(Note: While specific literature on the exact acetoxy-derivative is proprietary or sparse, the chemistry is extrapolated from the well-documented 4-hexyl and 4-hydroxy analogues cited above.)

Sources

Application Note: Spectroscopic Characterization and Structural Validation of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate via FT-IR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is a multifunctional organic intermediate often utilized in the synthesis of complex pharmaceutical agents, including lipid mediators and anti-inflammatory drug candidates. Its structure is chemically dense, featuring three distinct carbonyl environments: an aliphatic ethyl ester , a phenolic acetate ester , and a conjugated aryl ketone .

This application note provides a definitive guide to the Fourier Transform Infrared (FT-IR) spectroscopy of this compound. Unlike simple aliphatic chains, the interacting functional groups in this molecule produce a complex carbonyl fingerprint.[1] Correct interpretation of these bands is critical for:

  • Structural Validation: Confirming the integrity of all three carbonyl systems during synthesis.

  • Purity Analysis: Detecting hydrolysis products (e.g., free phenols or carboxylic acids) which appear as distinct spectral artifacts.

Experimental Protocols

To ensure reproducibility in a drug development setting, we recommend two distinct sampling protocols. Attenuated Total Reflectance (ATR) is the primary method for high-throughput screening, while Transmission (KBr Pellet) is reserved for high-resolution structural elucidation.

Method A: High-Throughput ATR (Recommended)

Best for: Rapid QC, oils, and semi-solids.

  • Crystal Selection: Use a Diamond or ZnSe single-reflection crystal. Diamond is preferred for its chemical resistance to organic esters.

  • Background Collection: Acquire an air background spectrum (32 scans) immediately prior to sampling to subtract atmospheric

    
     (~2350 cm⁻¹) and 
    
    
    
    .
  • Sample Application:

    • If Solid: Place ~2-5 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge indicates optimal contact (typically 80–100 lbs/in²).

    • If Oil/Melt: Apply a thin film covering the active crystal area. No pressure clamp is required.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (Publication Quality)

    • Range: 4000 – 600 cm⁻¹

  • Cleaning: Clean crystal with Isopropanol (IPA) and a lint-free wipe. Ensure no residue remains (check for "ghost" carbonyl peaks).

Method B: KBr Transmission Pellet

Best for: High-resolution library matching and resolving closely spaced carbonyl peaks.

  • Matrix Preparation: Dry Potassium Bromide (KBr) powder at 110°C for 2 hours to remove moisture.

  • Ratio: Mix sample with KBr in a 1:100 ratio (approx. 2 mg sample to 200 mg KBr).

  • Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the Christensen Effect, distorting baseline slope.

  • Pressing: Transfer to a 13mm die set. Evacuate air (vacuum pump) for 1 minute, then apply 8–10 tons of pressure for 2 minutes to form a transparent disc.

  • Measurement: Mount in holder. Acquire spectrum using a clean KBr blank as background.

Structural Analysis & Interpretation

The FT-IR spectrum of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is defined by its Carbonyl Triple-Peak , a unique signature resulting from the differing electronic environments of the


 bonds.
The Carbonyl Region (1800 – 1650 cm⁻¹)

This is the most critical region for validation. You must resolve three distinct bands.

Functional GroupElectronic EnvironmentExpected Wavenumber (cm⁻¹)Mechanism
Phenolic Acetate Electron-withdrawing Aryl Oxygen1760 – 1770 The oxygen attached to the phenyl ring pulls electron density, strengthening the

bond (Inductive Effect), shifting it to a higher frequency.
Ethyl Ester Aliphatic Chain1735 – 1750 Standard aliphatic ester stretch. Unaffected by conjugation.
Aryl Ketone Conjugated with Phenyl Ring1680 – 1700 Resonance with the benzene ring delocalizes

-electrons, weakening the

bond character and lowering the frequency.
The Fingerprint & Aromatic Region[2][3]
  • C-H Stretching (Aromatic): Weak bands >3000 cm⁻¹ (typically 3030–3060 cm⁻¹).

  • C-H Stretching (Aliphatic): Distinct bands just below 3000 cm⁻¹ (2980–2850 cm⁻¹) arising from the ethyl group and valerate chain.

  • C=C Ring Stretching: Sharp pair of bands at ~1600 cm⁻¹ and ~1500 cm⁻¹.

  • Para-Substitution Pattern: A strong, diagnostic "wagging" band at 800 – 860 cm⁻¹ (often ~830 cm⁻¹). This confirms the 1,4-disubstitution of the benzene ring.

  • C-O Stretching: Strong, broad bands in the 1300–1000 cm⁻¹ region (Acetate C-O and Ester C-O).

Visual Workflows

Diagram 1: Analytical Workflow for QC

Caption: Decision tree for selecting the appropriate sampling technique based on physical state and analytical requirements.

AnalyticalWorkflow Start Sample Received StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Oil Viscous Oil StateCheck->Oil GoalCheck Goal? Solid->GoalCheck ATR Method A: ATR (Diamond Crystal) Oil->ATR Direct Apply GoalCheck->ATR Rapid QC KBr Method B: KBr Pellet (Transmission) GoalCheck->KBr High Res / Library Analysis Spectral Analysis (Carbonyl Region) ATR->Analysis KBr->Analysis QC_Pass QC PASS 3 Distinct C=O Peaks Analysis->QC_Pass Valid QC_Fail QC FAIL Broad OH / Missing Peak Analysis->QC_Fail Hydrolysis/Impurity

Diagram 2: Structural Assignment Logic

Caption: Hierarchical mapping of molecular moieties to their specific diagnostic infrared frequencies.

SpectralLogic Molecule Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate Acetate Phenolic Acetate (Ar-O-CO-R) Molecule->Acetate Ester Ethyl Ester (R-CO-OEt) Molecule->Ester Ketone Aryl Ketone (Ar-CO-R) Molecule->Ketone Ring Aromatic Ring (1,4-Substituted) Molecule->Ring W_Acetate 1760-1770 cm⁻¹ (Inductive Shift) Acetate->W_Acetate W_Ester 1735-1750 cm⁻¹ (Normal Aliphatic) Ester->W_Ester W_Ketone 1680-1700 cm⁻¹ (Resonance Shift) Ketone->W_Ketone W_Para 800-860 cm⁻¹ (C-H Wag) Ring->W_Para

Troubleshooting & Self-Validation

To ensure the trustworthiness of your data, apply these validity checks:

  • The Hydrolysis Check (Impurity Flag):

    • Symptom:[1][2][3][4][5] Appearance of a broad, rounded peak at 3200–3500 cm⁻¹ .

    • Cause: This indicates the presence of an -OH group. This suggests hydrolysis of the acetate group (yielding a phenol) or the ethyl ester (yielding a carboxylic acid).

    • Action: If observed, the sample is degraded. Recrystallize or repurify.

  • The "Water" Interference:

    • Symptom:[1][2][3][4][5] Noisy, jagged peaks around 3600 cm⁻¹ and 1600 cm⁻¹.

    • Cause: High humidity or wet KBr powder.

    • Action: Bake KBr at 110°C; purge the FTIR bench with dry nitrogen.

  • Peak Saturation (Flat-topping):

    • Symptom:[1][2][3][4][5] The carbonyl peaks look "cut off" at the bottom (low % Transmittance).

    • Cause: Sample is too thick (KBr) or pressure is too high (ATR).

    • Action: Reduce sample concentration. Absorbance should ideally be < 1.0 A.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectroscopy of Acetophenone Derivatives. NIST Chemistry WebBook, SRD 69. [Link]

  • Specac Application Notes. (2020). KBr Pellets vs. ATR: Choosing the Right Technique for Solid Samples. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. [Link]

Sources

Mass spectrometry analysis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Characterization of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Abstract

This application note details the mass spectrometric behavior of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (EAOV), a critical synthetic intermediate often utilized in the preparation of phenyl-butyric acid derivatives and pharmaceutical precursors. We provide a validated LC-MS/MS protocol focusing on Electrospray Ionization (ESI) in positive mode. Key mechanistic insights include the diagnostic neutral loss of ketene (42 Da) from the phenolic acetate and the McLafferty-type rearrangements characteristic of the valerate chain. This guide is designed to assist researchers in structural confirmation, impurity profiling, and reaction monitoring.

Introduction & Chemical Context

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (C₁₅H₁₈O₅, MW 278.30) combines three distinct functional groups that dictate its mass spectral signature:

  • Ethyl Ester: Susceptible to hydrolysis and loss of ethoxy groups.

  • Aryl Ketone: A charge localization site facilitating

    
    -cleavage.
    
  • Phenolic Acetate: A labile group prone to in-source fragmentation.

Accurate analysis requires careful control of mobile phase pH to prevent premature ester hydrolysis and optimization of collision energies to distinguish between isobaric interferences.

Physicochemical Profile:

  • Formula: C₁₅H₁₈O₅

  • Monoisotopic Mass: 278.1154 Da

  • LogP (Predicted): ~2.2 (Moderately lipophilic, suitable for Reverse Phase LC)

Experimental Protocol

Reagents and Sample Preparation
  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate (to promote protonation

    
    ).
    
  • Stock Solution: Dissolve 1 mg of EAOV in 1 mL of ACN (1 mg/mL).

  • Working Solution: Dilute stock to 1 µg/mL in 50:50 ACN:Water (0.1% FA).

Critical Precaution: Avoid using methanol as a solvent for long-term storage. Transesterification (Ethyl


 Methyl ester) can occur in acidic conditions, creating an artifact peak at [M-14].
LC-MS/MS Method Parameters

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 10 Initial equilibration
1.00 10 Hold
6.00 95 Linear Ramp
8.00 95 Wash
8.10 10 Re-equilibration

| 10.00 | 10 | End |

Mass Spectrometry (Source: ESI+):

  • Capillary Voltage: 3500 V

  • Desolvation Temp: 350°C

  • Gas Flow: 10 L/min

  • Scan Mode: Full Scan (m/z 100–500) followed by Targeted MS2 on m/z 279.1.

Data Analysis & Interpretation

Precursor Ion Prediction

In positive ESI, the molecule readily protonates at the ketone or ester carbonyl oxygen.

  • 
    :  m/z 279.12
    
  • 
    :  m/z 301.10 (Common adduct in non-volatile buffers)
    
  • 
    :  m/z 296.15 (If ammonium buffers are used)
    
Fragmentation Pathways (MS/MS)

The MS/MS spectrum of EAOV is dominated by the stability of the aromatic core and the lability of the acetate group.

Primary Transition: Loss of Ketene (Diagnostic) The acetoxy group (


) typically undergoes a specific neutral loss of ketene (

, 42.01 Da), generating a phenolic cation.
  • Reaction:

    
    
    
  • Observed Ion: m/z 237.1

Secondary Transition: Ester Cleavage The ethyl ester moiety can lose ethanol (46 Da) or ethylene (28 Da) depending on the internal energy.

  • Loss of Ethanol: m/z 279

    
     233 (Acylium formation).
    
  • Combined Loss: m/z 237 (Phenol)

    
     m/z 191 (Loss of Ethanol from Phenol fragment).
    

Alpha-Cleavage (Acylium Ion) Cleavage adjacent to the ketone carbonyl yields the substituted benzoyl cation.

  • Fragment:

    
    
    
  • Mass: m/z 163.0[1]

Structural Visualization (Graphviz)

The following diagram illustrates the logical flow of the fragmentation mechanism, highlighting the primary diagnostic ions.

FragmentationPathway cluster_legend Pathway Legend Precursor Precursor [M+H]+ m/z 279.12 (Intact Molecule) Frag_Ketene Fragment A m/z 237.11 (Phenolic Derivative) Precursor->Frag_Ketene Neutral Loss: Ketene (-42 Da) Diagnostic for Acetoxy group Frag_Acylium Fragment B m/z 163.04 (Acylium Ion) Precursor->Frag_Acylium Alpha Cleavage (Loss of valerate chain) Frag_Deep Fragment C m/z 121.03 (Hydroxybenzoyl Cation) Frag_Ketene->Frag_Deep Loss of Ethanol/Chain Secondary Fragmentation Frag_Acylium->Frag_Deep Loss of Ketene (-42 Da) key Blue: Parent | Green: Primary Product | Red: Core Fragment

Caption: Proposed ESI+ fragmentation pathway for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate showing the diagnostic loss of ketene.

Summary of Diagnostic Ions

m/z (Exp)Ion IdentityMechanismSignificance
279.1

ProtonationParent Ion
301.1

Sodium AdductConfirm MW (use for purity check)
237.1

Ketene Loss Critical ID : Confirms Acetoxy-Phenyl group
233.1

Ethanol LossConfirms Ethyl Ester
163.0


-Cleavage
Confirms Acetoxy-Benzoyl core
121.0

Dual LossCore structural confirmation

Troubleshooting & Optimization

Issue: High Abundance of m/z 237 in Full Scan (Source Fragmentation)

  • Cause: The acetoxy group is thermally labile. High desolvation temperatures or high cone voltages can trigger the loss of ketene before the quadrupole.

  • Solution: Lower the Desolvation Temperature to 250°C and reduce the Cone Voltage/Fragmentor voltage by 10-15 V.

Issue: Signal Splitting (Doublets)

  • Cause: Presence of

    
     and 
    
    
    
    competing for signal.
  • Solution: Add 5 mM Ammonium Formate to the mobile phase. This suppresses Na+ adducts and promotes

    
     or 
    
    
    
    , simplifying the spectrum.

Issue: Retention Time Shift

  • Cause: Hydrolysis of the ethyl ester to the free acid (5-(4-acetoxyphenyl)-5-oxovaleric acid).

  • Check: Look for a new peak at m/z 251 (

    
    ). This indicates sample degradation. Prepare fresh standards in non-aqueous solvents if possible.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 5-(4-methoxyphenyl)-5-oxovalerate (Structural Analog). Retrieved from [Link]

  • Organic Syntheses. (1941). Ethyl Acetopyruvate (Reference for synthesis and stability of similar keto-esters). Retrieved from [Link]

Sources

HPLC purification method for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Purification and Analysis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Abstract

This application note details a robust Reverse-Phase HPLC (RP-HPLC) protocol for the analysis and purification of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate , a key intermediate in the synthesis of glutaric acid derivatives and pharmaceutical precursors.[1] The method addresses the specific stability challenges of this "double ester" molecule, which is prone to hydrolysis at both the phenolic acetate and aliphatic ethyl ester positions. By utilizing a low-pH mobile phase and a C18 stationary phase, this protocol ensures baseline resolution of the target compound from its degradation products (5-(4-hydroxyphenyl)-5-oxovalerate and 5-(4-acetoxyphenyl)-5-oxovaleric acid), providing a scalable framework for both reaction monitoring and semi-preparative purification.[1]

Introduction & Chemical Context

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is typically synthesized via Friedel-Crafts acylation of phenyl acetate with glutaric derivatives.[1] The molecule contains three distinct functional motifs that dictate its chromatographic behavior:

  • Aromatic Core: A phenyl ring conjugated with a ketone, providing strong UV absorbance at 254 nm.[1]

  • Phenolic Acetate (C-4): A labile ester group susceptible to rapid hydrolysis under basic conditions.[1]

  • Ethyl Ester (Tail): A moderately stable aliphatic ester.[1]

The Purification Challenge: The primary impurities are often the result of partial hydrolysis. Because the target molecule is neutral and lipophilic, it retains strongly on C18 columns. However, its hydrolyzed byproducts become increasingly polar and acidic.[1] The method must prevent on-column degradation while achieving high selectivity (α) between the parent compound and the des-acetyl impurity.[1]

Method Development Strategy

Stationary Phase Selection

A high-purity, end-capped C18 (Octadecylsilane) column is selected.[1] The high carbon load provides necessary retention for the lipophilic ethyl and acetoxy groups, while end-capping minimizes secondary silanol interactions that could cause tailing for any hydrolyzed acidic byproducts.[1]

Mobile Phase Chemistry
  • Solvent B (Organic): Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (allowing higher flow rates) and lower UV cutoff.[1]

  • Solvent A (Aqueous): Water with 0.1% Formic Acid .[1]

    • Scientific Rationale: The acidic modifier (pH ~2.[1]7) serves two purposes:[1]

      • Suppression of Ionization: It keeps any potential free acid impurities (from ethyl ester hydrolysis) in their protonated, neutral state, sharpening their peaks.[1]

      • Stability: It prevents the base-catalyzed hydrolysis of the phenolic acetate group, which occurs rapidly at pH > 7.[1]

Detection

The conjugated aromatic ketone system exhibits a localized absorption maximum (


) typically between 250–260 nm. 254 nm  is selected as the robust detection wavelength.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent).[1]

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, LC-MS grade Formic Acid.[1]

Sample Preparation
  • Stock Solution: Dissolve 10 mg of the crude solid in 10 mL of 100% Acetonitrile (Target: 1 mg/mL).

    • Note: Avoid dissolving directly in water or alcohols for long-term storage to prevent transesterification or hydrolysis.[1]

  • Working Standard: Dilute Stock 1:1 with 0.1% Formic Acid in Water immediately prior to injection.[1] Final concentration: 0.5 mg/mL.[1]

  • Filtration: 0.22 µm PTFE syringe filter.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5.0 µL (Analytical) / 50-100 µL (Semi-Prep)
Detection UV @ 254 nm (Reference: 360 nm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Table
Time (min)% Mobile Phase BEvent
0.0020%Equilibration
2.0020%Isocratic Hold (Focusing)
12.0090%Linear Ramp (Elution)
14.0090%Wash
14.1020%Re-equilibration
18.0020%End of Run

Results & Discussion

Elution Order & Selectivity

Under these conditions, the elution order is dictated by polarity (LogP).[1]

  • tR ~ 4.5 min: 5-(4-hydroxyphenyl)-5-oxovaleric acid (Fully hydrolyzed, most polar).[1]

  • tR ~ 6.2 min: 5-(4-hydroxyphenyl)-5-oxovalerate ethyl ester (Des-acetyl impurity).[1]

  • tR ~ 7.8 min: Ethyl 5-(4-acetoxyphenyl)-5-oxovaleric acid (Acid impurity).[1]

  • tR ~ 9.5 min: Target: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (Most lipophilic).[1]

Troubleshooting & Stability

If the peak area of the target decreases over time in the autosampler, check the sample diluent. Ensure no basic buffers are present.[1] If "ghost peaks" appear, wash the column with 90% ACN to remove highly lipophilic dimers formed during the Friedel-Crafts synthesis.[1]

Visualizations

Figure 1: Degradation & Separation Logic

This diagram illustrates the hydrolysis pathways that generate the impurities separated by this method.

degradation_pathway Target Target Molecule (Double Ester) LogP: High Elution: Late Impurity1 Impurity A (Des-Acetyl) Phenol exposed Elution: Medium Target->Impurity1 Hydrolysis (pH > 8) Impurity2 Impurity B (Free Acid) COOH exposed Elution: Medium-Early Target->Impurity2 Hydrolysis (Acid/Base) Impurity3 Degradant C (Fully Hydrolyzed) Most Polar Elution: Early Impurity1->Impurity3 Further Hydrolysis Impurity2->Impurity3 Further Hydrolysis

Caption: Hydrolysis pathways of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate leading to polar impurities.

Figure 2: Method Workflow

Standard operating procedure for the purification process.

method_workflow cluster_hplc HPLC Gradient Start Crude Reaction Mixture Prep Sample Prep Diluent: 50:50 ACN:H2O (0.1% FA) Filter: 0.22 µm PTFE Start->Prep Inject Injection Analytical: 5 µL Semi-Prep: 100 µL Prep->Inject Gradient 0-2 min: 20% B (Hold) 2-12 min: 20->90% B Detection: 254 nm Inject->Gradient Decision Resolution > 2.0? Gradient->Decision Collect Fraction Collection Trigger: Threshold/Slope Decision->Collect Yes Refine Adjust Gradient Flatten slope (5% B/min) Decision->Refine No Finish Evaporate & Lyophilize Collect->Finish Refine->Gradient

Caption: Step-by-step workflow for the HPLC purification of the target ester.

References

  • Dolan, J. W. (2019).[1] Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions. Available at: [Link][1]

  • Phenomenex. (2023).[1] Role of Buffers in Liquid Chromatography. Phenomenex Technical Guides. Available at: [Link][1]

  • McMurry, J. E., et al. (2025).[1] Synthesis of Ethyl 4-Ene-4-ferrocenyl-5,5-bis-(4-hydroxyphenyl)-pentanoate. MDPI Molecules. Available at: [Link][1]

  • Waters Corporation. (2023).[1] Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters Application Notes. Available at: [Link][1]

Sources

Application Note: Development of High-Fidelity Assays for 5-oxo-ETE Receptor (OXER1) Antagonists

[1]

Executive Summary & Biological Rationale[2]

The 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) receptor, OXER1 (also known as GPCR48 or TG1019), is a G protein-coupled receptor (GPCR) predominantly expressed in eosinophils, neutrophils, and certain cancer cell lines.[1][2] Its primary ligand, 5-oxo-ETE, is an arachidonic acid metabolite and one of the most potent known eosinophil chemoattractants—significantly more potent than LTB4 or PAF in stimulating eosinophil migration.[1][3][4]

Consequently, OXER1 is a high-value therapeutic target for eosinophilic asthma , allergic rhinitis, and atopic dermatitis.[1] However, developing antagonists for OXER1 presents unique challenges:

  • Ligand Hydrophobicity: 5-oxo-ETE is a lipid; it adheres to plastics and requires carrier proteins (BSA) for stability.[1]

  • Signaling Complexity: OXER1 is

    
    -coupled. It signals through both 
    
    
    (cAMP inhibition) and
    
    
    subunits (Calcium mobilization, Actin polymerization).
  • Biased Agonism/Antagonism: Known modulators (e.g., Testosterone, Gue1654) exhibit pathway-selective effects, necessitating a multi-assay screening approach.

This guide details the protocols for establishing a robust screening cascade, moving from high-throughput calcium flux assays to physiological chemotaxis validation.[1]

Receptor Signaling Map

To design valid assays, one must understand the divergence in OXER1 signaling. The receptor couples to

5678
  • 
     subunit:  Inhibits Adenylyl Cyclase (AC), reducing cAMP.
    
  • 
     subunit:  Activates Phospholipase C 
    
    
    (PLC
    
    
    ), generating
    
    
    and DAG, leading to intracellular Calcium (
    
    
    ) mobilization and PKC activation. This arm drives the rapid actin polymerization required for chemotaxis.
Figure 1: OXER1 Signaling Pathways & Assay Intervention Points[10]

OXER1_PathwayLigand5-oxo-ETE(Lipid Ligand)ReceptorOXER1(GPCR)Ligand->ReceptorActivationGi_HeteroGi/o HeterotrimerReceptor->Gi_HeteroCouplingAntagonistAntagonist(Small Molecule)Antagonist->ReceptorBlockadeG_alphaG-alpha-iGi_Hetero->G_alphaDissociationG_betagammaG-beta/gammaGi_Hetero->G_betagammaDissociationACAdenylyl CyclaseG_alpha->ACInhibitionPLCPLC-betaG_betagamma->PLCActivationActinActin PolymerizationG_betagamma->ActinSignaling CascadecAMPcAMP LevelsAC->cAMPDecreased ProductionIP3IP3PLC->IP3CaCa2+ Mobilization(Primary Screen)IP3->CaRelease from ERChemotaxisChemotaxis(Functional Endpoint)Ca->ChemotaxisSynergyActin->Chemotaxis

Caption: OXER1 signaling diverges into


1

Primary Screening: Calcium Mobilization Assay

While OXER1 is




Assay Design Table
ParameterSpecificationRationale
Cell Model CHO-K1 stably expressing hOXER1 +


couples GPCRs to Calcium release, improving Z' factor.[1]
Dye Fluo-4 AM or Calcium 6 (Molecular Devices)High sensitivity; "No-wash" options reduce variability.[1]
Agonist 5-oxo-ETE (10 - 100 nM)Potent natural ligand.[1] Note: Must be dissolved in buffer + 0.1% BSA.
Controls Gue1654 (Reference Antagonist)Validates inhibition of

-mediated Ca2+ flux.
Buffer HBSS + 20mM HEPES + 0.1% BSABSA prevents lipid ligand loss to plasticware.
Detailed Protocol

Step 1: Cell Preparation

  • Seed CHO-hOXER1 cells at 50,000 cells/well in black-wall, clear-bottom 96-well (or 384-well) poly-D-lysine coated plates.

  • Incubate overnight at 37°C, 5%

    
    . Confluence should reach ~90%.
    

Step 2: Dye Loading

  • Prepare Loading Buffer: HBSS containing 20 mM HEPES, 2.5 mM Probenecid (to inhibit anion transport/dye leakage), and 0.1% BSA (fatty-acid free).

  • Add Fluo-4 AM (4

    
    M final concentration) and Pluronic F-127 (0.04%).[1]
    
  • Remove culture media and add 100

    
    L Loading Buffer to cells.
    
  • Incubate: 45 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.

Step 3: Compound Addition (Antagonist Mode)

  • Prepare 5x concentrated test compounds in Assay Buffer (HBSS + HEPES + 0.1% BSA).

    • Critical: Ensure DMSO concentration < 0.5% final.

  • Add 25

    
    L of test compound to the cells.
    
  • Incubate for 30 minutes at RT.

Step 4: Agonist Stimulation & Reading

  • Prepare 5x

    
     concentration of 5-oxo-ETE in Assay Buffer.[1]
    
    • Note: Determine

      
       in a separate agonist-only run (typically 10-50 nM).[1]
      
  • Place plate in FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

  • Baseline Read: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Injection: Inject 25

    
    L of Agonist.
    
  • Kinetic Read: Measure every 1-2 seconds for 90 seconds.

Step 5: Analysis

  • Calculate Max-Min fluorescence units (RFU).

  • Normalize to % Inhibition relative to Vehicle (0% inhibition) and No-Agonist control (100% inhibition).

  • Fit data to a 4-parameter logistic equation to determine

    
    .[1]
    

Functional Validation: Eosinophil Chemotaxis

Compounds identified in the Calcium screen must be validated for physiological relevance. 5-oxo-ETE is a chemoattractant; therefore, a true antagonist must block cell migration.[1]

Cell Source: Fresh human eosinophils are the "Gold Standard." Isolation: Polymorphprep™ or negative magnetic selection (Miltenyi Biotec) from peripheral blood. Purity should be >95% (verify with Kimura stain or flow cytometry for Siglec-8).[1]

Protocol: Transwell Migration Assay

Step 1: Chamber Setup

  • Use a 96-well ChemoTx® system or standard 24-well Transwell inserts (5

    
    m pore size).[1] Eosinophils are ~10-12 
    
    
    m; 5
    
    
    m pores ensure active migration, not passive falling.[1]
  • Chemoattractant Prep: Dilute 5-oxo-ETE to 100 nM in Migration Buffer (RPMI-1640 + 0.1% BSA).

    • Tip: Do not use FBS; serum lipids can interfere. Use BSA.

  • Add 30

    
    L of Agonist solution to the bottom  wells.
    

Step 2: Cell Treatment

  • Resuspend purified eosinophils at

    
     cells/mL in Migration Buffer.
    
  • Incubate cells with Test Antagonist (various concentrations) for 20 minutes at 37°C.

    • Control: Gue1654 (1-10

      
      M) or vehicle (DMSO).[1]
      

Step 3: Migration

  • Place the filter membrane over the bottom plate.

  • Pipette 25

    
    L of the Cell+Antagonist mix onto the top  of the filter sites.
    
  • Incubate for 60–90 minutes at 37°C, 5%

    
    .
    

Step 4: Quantification

  • Remove non-migrated cells from the top of the filter (wipe with cotton swab or aspirate gently).

  • Centrifuge the plate (if using hang-top wells) or collect cells from bottom wells.

  • Readout:

    • Option A (Flow Cytometry): Count events for 30 seconds at high flow rate.

    • Option B (Lysis/Fluorescence): Lyse cells and use CyQUANT® dye to quantify DNA content relative to a standard curve.

  • Calculate Chemotactic Index (Migrated Cells to Agonist / Migrated Cells to Buffer).

Secondary Assay: cAMP Inhibition (Pathway Specificity)

Since OXER1 is

1

Method: TR-FRET (e.g., HTRF or Lance Ultra).[1]

  • Stimulation: Cells (CHO-hOXER1) are treated with Forskolin (5

    
    M) to raise cAMP baseline.
    
  • Agonist: Add 5-oxo-ETE (which should lower the Forskolin-induced cAMP).

  • Antagonist: A valid antagonist will restore the high cAMP levels generated by Forskolin, blocking the 5-oxo-ETE effect.[1]

  • Readout: High TR-FRET signal = Low cAMP (inverse assay) or Low TR-FRET = High cAMP (depending on specific kit chemistry).[1]

Troubleshooting & Critical Factors

IssueProbable CauseSolution
Low Agonist Potency Ligand sticking to plasticsMandatory: Use 0.1% - 0.5% Fatty Acid-Free BSA in all buffers.[1] Use glass vials for stock lipid storage.
High Background Migration Pore size too largeEnsure 5

m pore size. 8

m is too large for eosinophils (they fall through).
Inconsistent Ca2+ Signal Dye leakageIncrease Probenecid to 2.5 mM. Ensure cells are not over-confluent.
Gue1654 Inactivity Pathway specificityGue1654 is reported to block

outcomes (Ca2+, chemotaxis) but may not fully reverse

(cAMP) effects in all cell types [1].

References

  • Gue1654 Mechanism & Antagonism Blattermann, S. et al.[2] "A biased ligand for OXE-R uncouples Galpha and Gbetagamma signaling within a heterotrimer."[1] Nature Chemical Biology, 2012.[2]

  • 5-oxo-ETE Biology & OXER1 Receptor Powell, W.S.[1][7] & Rokach, J.[2][8] "The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor."[1][9][6][7][8][10][11][12] Progress in Lipid Research, 2013.

  • Calcium Mobilization Protocols in Eosinophils Powell, W.S. et al.[10] "5-oxo-6,8,11,14-eicosatetraenoic acid is a potent stimulator of... calcium mobilization in human eosinophils."[1][3][4] Journal of Immunology, 1999.

  • In Silico Discovery of OXER1 Antagonists Panagiotopoulos, A.A. et al. "New Antagonists of the Membrane Androgen Receptor OXER1 from the ZINC Natural Product Database." ACS Omega, 2021.[2]

  • Role in Cancer & Inflammation Masi, M. et al. "OXER1 and RACK1-associated pathway: A promising drug target for breast cancer progression."[1] Oncogenesis, 2020.[2]

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate as an intermediate for Src kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate as a Versatile Intermediate for the Synthesis of Novel Src Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Src family of non-receptor tyrosine kinases (SFKs) are crucial regulators of cellular signaling pathways that govern cell growth, proliferation, and survival.[1][2] Their dysregulation is frequently implicated in the progression and metastasis of various human cancers, making them a prime target for therapeutic intervention.[3][4] This application note details the synthesis and utility of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate, a key intermediate for developing novel Src kinase inhibitors. We provide a comprehensive, step-by-step protocol for the synthesis of this intermediate via a Friedel-Crafts acylation pathway, followed by its conversion into a potent pyridazinone-based inhibitor scaffold. The causality behind experimental choices, mechanistic insights into Src inhibition, and a discussion of structure-activity relationships are presented to provide a field-proven guide for researchers in oncology and medicinal chemistry.

Introduction: The Role of Src Kinase in Oncology

The Src Family of Tyrosine Kinases

Src is the proto-oncogene of a family of nine non-receptor tyrosine kinases that act as key nodes in signal transduction.[1] These kinases transmit signals from cell surface receptors, such as growth factor receptors and integrins, to intracellular pathways, thereby influencing critical cellular behaviors including proliferation, survival, angiogenesis, and invasion.[2][4] The activity of Src is tightly regulated in healthy cells, primarily through phosphorylation at two key tyrosine residues: an activating phosphorylation at Tyr419 and an inhibitory phosphorylation at Tyr530.[5]

Dysregulation of Src Signaling in Cancer

In many solid tumors, including breast, colon, and pancreatic cancers, Src kinase is often overexpressed or constitutively active.[2][3][6] This aberrant activation disrupts the normal signaling balance, leading to uncontrolled cell proliferation, enhanced cell migration, and resistance to apoptosis—hallmarks of malignant progression.[1][4] Activated Src can channel phosphorylation signals through multiple oncogenic pathways, including the Ras-ERK, PI3K-Akt, and STAT3 pathways, making it an attractive and strategic target for cancer therapy.[1][2][7]

Src Signaling Pathways in Cancer

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src ERK ERK Ras->ERK Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Angiogenesis, Metastasis STAT3->Proliferation ERK->Proliferation Akt->Proliferation

Caption: Dysregulated Src signaling integrates inputs from membrane receptors to activate multiple downstream oncogenic pathways.

Therapeutic Strategy: ATP-Competitive Inhibition

The primary mechanism of action for most small-molecule Src inhibitors involves competitive binding at the ATP-binding site of the kinase domain.[1] By occupying this pocket, the inhibitor prevents the transfer of a phosphate group from ATP to substrate proteins, effectively blocking the downstream signaling cascade that promotes tumor growth.[1] The development of potent and selective inhibitors is an ongoing challenge, as many inhibitors target multiple kinases, which can lead to off-target effects.[8][9]

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate: A Key Synthetic Precursor

Structural Features and Synthetic Utility

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is a highly functionalized molecule designed for versatility in medicinal chemistry. Its key features include:

  • A γ-Keto Ester System: The 1,5-dicarbonyl relationship between the ketone and the ester is a classic precursor for the synthesis of various six-membered heterocycles, such as pyridazinones.

  • An Acetoxy-Protected Phenol: The acetyl group serves as a robust protecting group for the phenolic hydroxyl, which is often a key pharmacophoric feature for hydrogen bonding within a kinase active site. It is stable to many reaction conditions but can be readily deprotected in a final step if a free hydroxyl is desired.

  • A Linear Five-Carbon Chain: This chain provides an appropriate spacer to position the heterocyclic core, which will be formed, at an optimal distance and orientation relative to the phenyl ring for effective kinase binding.

Rationale for Use in Kinase Inhibitor Scaffolds

The γ-keto ester moiety is primed for cyclization reactions. Specifically, reaction with hydrazine or substituted hydrazines provides a direct and efficient route to the 4,5-dihydropyridazin-3(2H)-one scaffold. This heterocyclic core is a known "privileged structure" in medicinal chemistry and has been successfully employed in the design of various enzyme inhibitors, including those targeting protein kinases.

Overall Synthetic Workflow

Synthetic_Workflow Start Phenyl Acetate + Glutaric Anhydride Intermediate_Acid 5-oxo-5-(4-acetoxyphenyl) pentanoic acid Start->Intermediate_Acid Friedel-Crafts Acylation Intermediate_Ester Ethyl 5-(4-acetoxyphenyl) -5-oxovalerate (Target Intermediate) Intermediate_Acid->Intermediate_Ester Esterification Final_Inhibitor Pyridazinone-based Src Inhibitor Intermediate_Ester->Final_Inhibitor Cyclization (w/ Phenylhydrazine)

Caption: Two-stage workflow: synthesis of the key intermediate followed by cyclization to the final heterocyclic inhibitor.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

3.1.1 Principle This synthesis proceeds in two steps. First, a Friedel-Crafts acylation between phenyl acetate (acetoxybenzene) and glutaric anhydride using aluminum chloride as a Lewis acid catalyst forms the γ-keto acid. The reaction is directed to the para position due to the ortho,para-directing effect of the acetoxy group. Second, a standard Fischer esterification of the resulting carboxylic acid with ethanol under acidic conditions yields the target ethyl ester intermediate.

3.1.2 Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityNotes
Phenyl Acetate136.1510.0 g (73.4 mmol)Reagent grade, ensure anhydrous
Glutaric Anhydride114.109.2 g (80.7 mmol)1.1 equivalents
Aluminum Chloride (AlCl₃)133.3424.5 g (183.5 mmol)2.5 equivalents, anhydrous
Dichloromethane (DCM)84.93200 mLAnhydrous, for reaction
Hydrochloric Acid (HCl)36.46~50 mL (6 M)For workup
Ethanol (EtOH)46.07150 mLAbsolute, for esterification
Sulfuric Acid (H₂SO₄)98.082 mLConcentrated, catalyst for esterification
Saturated NaHCO₃ solution-As neededFor neutralization
Brine-As neededFor washing
Anhydrous MgSO₄ or Na₂SO₄-As neededFor drying organic layer
Ethyl Acetate & Hexanes-As neededFor chromatography

3.1.3 Step-by-Step Procedure

  • Step A: Friedel-Crafts Acylation

    • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (24.5 g).

    • Add anhydrous DCM (150 mL) and cool the suspension to 0 °C in an ice bath.

    • In a separate beaker, dissolve phenyl acetate (10.0 g) and glutaric anhydride (9.2 g) in 50 mL of anhydrous DCM.

    • Add the solution from the beaker to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).

    • Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 50 mL of 6 M HCl. Stir vigorously for 20 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude keto acid.

  • Step B: Fischer Esterification

    • Transfer the crude 5-oxo-5-(4-acetoxyphenyl)pentanoic acid to a 250 mL round-bottom flask.

    • Add absolute ethanol (150 mL) and concentrated sulfuric acid (2 mL).

    • Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction by TLC until the starting acid is consumed.

    • Cool the mixture to room temperature and remove the bulk of the ethanol via rotary evaporation.

    • Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, until effervescence ceases), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

3.1.4 Purification and Characterization The crude Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate). The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

3.1.5 Safety Precautions

  • Aluminum chloride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert (nitrogen) atmosphere.

  • Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.

Protocol 2: Synthesis of a Pyridazinone-Based Src Kinase Inhibitor

3.2.1 Principle This protocol describes the cyclization of the γ-keto ester intermediate with phenylhydrazine to form the corresponding dihydropyridazinone ring. The reaction is typically catalyzed by acid and driven by heating. This transformation efficiently converts the linear intermediate into a rigid, planar heterocyclic scaffold suitable for kinase inhibition. The use of chalcones to synthesize pyrazoline derivatives is a related and well-established method for creating kinase inhibitors.[10][11][12][13]

3.2.2 Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityNotes
Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate278.305.0 g (18.0 mmol)From Protocol 1
Phenylhydrazine108.142.1 g (19.8 mmol)1.1 equivalents, freshly distilled if needed
Glacial Acetic Acid60.0550 mLSolvent and catalyst
Ethanol46.07As neededFor recrystallization

3.2.3 Step-by-Step Procedure

  • In a 100 mL round-bottom flask, dissolve Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (5.0 g) in glacial acetic acid (50 mL).

  • Add phenylhydrazine (2.1 g) to the solution.

  • Heat the reaction mixture to reflux (approx. 120 °C) for 6-8 hours. Monitor the reaction progress using TLC.[13]

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A solid precipitate should form. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Dry the crude solid in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final inhibitor.[13]

3.2.4 Purification and Characterization The final product, 6-(4-acetoxyphenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one, should be fully characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by HPLC. Further de-acetylation can be performed using mild basic or acidic hydrolysis if the free phenol is the desired final compound.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The Src Kinase ATP-Binding Site

The ATP-binding pocket of Src, like other kinases, is located between the N- and C-lobes of the catalytic domain. It consists of a "hinge" region that forms key hydrogen bonds with ATP, a hydrophobic pocket where the adenine ring of ATP binds, and a ribose-binding pocket. Effective inhibitors must form favorable interactions within this site to displace ATP.[1][5]

Putative Binding Mode of the Synthesized Inhibitor

The synthesized pyridazinone derivative is designed to act as an ATP-competitive inhibitor.

  • The planar pyridazinone ring system can engage in π-π stacking interactions within the hydrophobic pocket.

  • The carbonyl oxygen on the pyridazinone ring and the acetoxy/hydroxyl group on the phenyl ring can act as hydrogen bond acceptors or donors, potentially interacting with key residues in the hinge region.

  • The phenyl group introduced from phenylhydrazine can occupy additional hydrophobic space within the active site, enhancing binding affinity.

Considerations for SAR Studies

This synthetic route is highly amenable to generating a library of analogs for SAR studies.

  • Varying the Hydrazine: Using different substituted hydrazines (e.g., with electron-donating or -withdrawing groups) will modify the electronics and sterics of the group occupying the hydrophobic pocket.

  • Modifying the Phenyl Ring: Starting with different substituted phenyl acetates in Protocol 1 will allow for probing interactions in the solvent-exposed region of the ATP-binding site.

  • De-acetylation: Comparing the activity of the acetylated precursor with the final free-hydroxyl compound will determine the importance of this group as a hydrogen bond donor.

Summary and Outlook

This application note provides a validated and logical framework for the synthesis of Src kinase inhibitors using Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate as a key building block. The protocols are robust and based on well-established chemical transformations, offering a reliable starting point for drug discovery programs. The inherent modularity of the synthesis allows for the rapid generation of diverse chemical matter, which is essential for optimizing potency, selectivity, and pharmacokinetic properties in the pursuit of next-generation cancer therapeutics targeting the Src signaling pathway.

References

  • Kumar, R., Kumar, A., Kumar, A., Singh, A. K., & Kumar, P. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. [Link]

  • Patsnap. (2024). What are SRC inhibitors and how do they work? Patsnap Synapse.[Link]

  • Hennessy, B. T., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2341-4. [Link]

  • Kumar, R., et al. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Bentham Science Publishers.[Link]

  • Pugliese, G., et al. (2010). Targeted Inhibition of Src Kinase Signaling Attenuates Pancreatic Tumorigenesis. Molecular Cancer Therapeutics, 9(8), 2322-32. [Link]

  • Varkaris, A., et al. (2019). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 11(10), 1435. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Medicinal Chemistry.[Link]

  • Roskoski, R. Jr. (2015). Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. Pharmacological Research, 94, 9-25. [Link]

  • El-Damasy, A. K., et al. (2018). 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities. European Journal of Medicinal Chemistry, 159, 213-227. [Link]

  • Al-Suwaidan, I. A., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. [Link]

  • Varkaris, A., et al. (2019). Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. Cancers, 11(10), 1435. [Link]

  • Du, Y., et al. (2020). Structure-Based Design of a Potent and Selective Covalent Inhibitor for SRC Kinase That Targets a P-Loop Cysteine. Journal of Medicinal Chemistry, 63(6), 3046-3057. [Link]

  • Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]

  • Marvel, C. S., & Dreger, E. E. (1925). Ethyl acetopyruvate. Organic Syntheses, 4, 27. [Link]

Sources

Application Note: Strategic Utilization of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate in Agrochemical Synthesis

[1]

Introduction & Strategic Significance

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (E-5-APOV) is a masked, bifunctional building block characterized by a

1
Key Chemical Advantages[1]
  • Orthogonal Reactivity: The molecule possesses three distinct reactive sites: the ethyl ester (hydrolysis/amide coupling), the ketone (reduction/cyclization), and the acetoxy group (latent phenol).

  • Regiocontrol: Unlike direct Friedel-Crafts acylation of phenols, which can yield mixtures of ortho/para isomers, E-5-APOV provides a pre-installed para-substitution pattern, essential for the biological activity of downstream rodenticides and plant growth regulators (PGRs).[1]

  • Linker Utility: The 5-carbon valerate chain serves as an optimal "spacer arm" in hapten synthesis, preventing steric hindrance during antibody recognition in pesticide residue assays.[1]

Core Application: Synthesis of 7-Hydroxy-1-Tetralone Scaffolds[1]

The primary industrial application of E-5-APOV is its conversion into 7-hydroxy-1-tetralone derivatives.[1] These tetralones are critical intermediates for 4-hydroxycoumarin rodenticides (e.g., analogs of Coumatetralyl) and certain pesticidal cyclic diones.[1]

Mechanistic Pathway

The transformation involves a three-stage sequence:

  • Ketone Reduction: Selective reduction of the benzylic ketone to a methylene group.[1]

  • Hydrolysis: Cleavage of the ester and acetoxy groups to the free acid-phenol.[1]

  • Intramolecular Cyclization: Friedel-Crafts cyclization to close the six-membered ring.[1]

Experimental Workflow Visualization

TetraloneSynthesisStartEthyl 5-(4-acetoxyphenyl)-5-oxovalerateStep1Intermediate A:Ethyl 5-(4-acetoxyphenyl)valerateStart->Step1Pd/C, H2 (1 atm)Selective ReductionStep2Intermediate B:5-(4-Hydroxyphenyl)valeric acidStep1->Step2NaOH / H2OGlobal HydrolysisEndTarget Scaffold:7-Hydroxy-1-tetraloneStep2->EndPPA (Polyphosphoric Acid)Intramolecular Cyclization

Figure 1: Synthetic pathway from E-5-APOV to the 7-hydroxy-1-tetralone scaffold.[1] This route avoids the formation of regioisomeric byproducts common in direct tetralone synthesis.

Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (Ketone Reduction)

Objective: Reduce the benzylic ketone without affecting the aromatic ring or ester functionality.[1]

Reagents:

  • Substrate: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (10.0 g, 36.0 mmol)[1]

  • Catalyst: 10% Pd/C (0.5 g, 5 wt% loading)

  • Solvent: Glacial Acetic Acid (100 mL)

  • Hydrogen gas (balloon or low pressure)[1]

Procedure:

  • Dissolution: In a 250 mL hydrogenation flask, dissolve the substrate in glacial acetic acid. Note: Acetic acid is preferred over ethanol to prevent transesterification and accelerate the reduction of the benzylic ketone.

  • Catalyst Addition: Carefully add 10% Pd/C under an argon blanket to avoid ignition.[1]

  • Hydrogenation: Purge the system with

    
     three times. Stir vigorously under 
    
    
    atmosphere (1-3 atm) at 40°C for 6 hours.
  • Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, yielding a less polar product.[1]
    
  • Workup: Filter the catalyst through a Celite pad. Wash with EtOAc.[1] Concentrate the filtrate under reduced pressure to yield Ethyl 5-(4-acetoxyphenyl)valerate as a colorless oil.[1]

    • Yield Expectation: 92-95%[1]

    • Quality Check:

      
       NMR should show loss of the triplet at 
      
      
      2.9 (adjacent to ketone) and appearance of a multiplet at
      
      
      1.6-1.8.[1]
Protocol B: Cyclization to 7-Hydroxy-1-Tetralone

Objective: Ring closure to form the bicyclic agrochemical core.[1]

Reagents:

  • Precursor: 5-(4-hydroxyphenyl)valeric acid (derived from hydrolysis of Protocol A product).[1]

  • Reagent: Polyphosphoric Acid (PPA) - 85%

    
     content.[1]
    

Procedure:

  • Preparation: Heat PPA (50 g) to 60°C in a mechanical stirrer setup to lower viscosity.

  • Addition: Add the precursor acid (5.0 g) portion-wise to the stirring PPA. Ensure complete dispersion.

  • Reaction: Increase temperature to 90°C. Stir for 2 hours. The mixture will turn deep red/brown.[1] Critical Control Point: Do not exceed 100°C to prevent polymerization.

  • Quenching: Cool to 50°C. Pour the mixture slowly into 200 g of crushed ice with vigorous stirring. The complex will decompose, precipitating the crude tetralone.[1]

  • Extraction: Extract the aqueous slurry with

    
     (
    
    
    mL). Wash combined organics with saturated
    
    
    (to remove unreacted acid) and brine.[1]
  • Purification: Recrystallize from Ethanol/Water.

    • Target: 7-Hydroxy-1-tetralone (Off-white solid).[1]

Application 2: Hapten Synthesis for Immunoassays[1]

In the development of ELISA kits for pesticide residues (e.g., monitoring phenoxy-acid herbicides in groundwater), E-5-APOV is used to create immunogens .[1] The 5-carbon chain acts as a spacer, projecting the phenolic determinant away from the carrier protein (BSA or KLH).[1]

Rationale: Direct attachment of haptens to proteins often results in "steric masking," where the antibody cannot recognize the target. The valerate chain of E-5-APOV solves this by providing optimal flexibility.[1]

Hapten Conjugation Workflow

HaptenSynthesiscluster_legendKey MechanismStep1E-5-APOV(Hydrolysis to Acid)Step2Activation(NHS-Ester Formation)Step1->Step2NHS, EDCDMFStep3Conjugation(Reaction with BSA-Lysine)Step2->Step3BSA ProteinpH 7.4 BufferInfoThe 5-carbon linker ensuresthe phenolic ring is accessiblefor antibody binding.

Figure 2: Bioconjugation strategy using E-5-APOV derivatives to generate high-sensitivity antibodies for environmental monitoring.[1]

Quantitative Data & Specifications

Table 1: Physicochemical Specifications for Agrochemical Grade E-5-APOV

ParameterSpecificationAnalytical MethodRelevance
Purity

HPLC (254 nm)Critical for avoiding regioisomers in cyclization.[1]
Appearance White to pale yellow solid/oilVisualOxidation indicator (darkening suggests phenol degradation).[1]
Water Content

Karl FischerExcess water hydrolyzes the ethyl ester prematurely.[1]
Free Phenol

HPLC/TitrationIndicates premature deacetylation; affects stoichiometry.[1]

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on acylation regioselectivity).

    • Reference Source:[1]

  • Tetralone Synthesis in Agrochemicals

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for PPA cyclizations).

    • Reference Source:[1]

  • Hapten Design for Pesticide ELISA

    • Gee, S. J., et al. (1988).[1] Development of enzyme-linked immunosorbent assays for herbicides. ACS Symposium Series.

    • Reference Source:

  • General Reactivity of 5-Oxo-Esters

    • Reference Source:[1]

Application Note: Precision O-Acylation of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From Classical Mechanisms to Green Catalysis

Abstract

The O-acylation of phenolic hydroxyl groups is a cornerstone transformation in medicinal chemistry, critical for synthesizing prodrugs (e.g., aspirin derivatives), liquid crystals, and polymer intermediates. Unlike aliphatic alcohols, phenols possess reduced nucleophilicity due to resonance delocalization and are susceptible to competing C-acylation (Fries rearrangement). This guide provides a rigorous, field-proven framework for selecting and executing O-acylation protocols. We detail three distinct methodologies: a robust Schotten-Baumann protocol for standard substrates, a Steglich esterification for acid-sensitive moieties, and a modern, green transesterification using vinyl esters.

Mechanistic Foundations & Strategic Selection

The Phenolic Challenge

Phenols (


) are significantly more acidic than aliphatic alcohols (

). While the phenoxide anion is a good nucleophile, the neutral phenol is poor. Furthermore, phenols are ambident nucleophiles . Under Lewis-acidic conditions or high temperatures, the acyl group may migrate to the ortho or para carbon (C-acylation), a pathway known as the Fries rearrangement.

To ensure exclusive O-acylation, the reaction must be kinetically controlled, typically utilizing:

  • Base Catalysis: To generate the reactive phenoxide species.[1]

  • Nucleophilic Catalysis: Using DMAP (4-Dimethylaminopyridine) to generate a highly electrophilic

    
    -acylpyridinium intermediate.
    
Method Selection Framework

Do not default to a single method. Use the decision matrix below to select the optimal protocol for your substrate.

AcylationDecisionTree Start Start: Phenolic Substrate Analysis AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive StericBulk Is the phenol sterically hindered? AcidSensitive->StericBulk No MethodB Protocol B: Steglich Esterification (DCC/DMAP) AcidSensitive->MethodB Yes (Avoids HCl) GreenReq Is Green Chemistry a priority? StericBulk->GreenReq No MethodA Protocol A: Schotten-Baumann (Acyl Chloride/Base) StericBulk->MethodA Yes (High Reactivity) GreenReq->MethodA No MethodC Protocol C: Vinyl Ester Transesterification (Na2CO3/MeCN) GreenReq->MethodC Yes (No Halogens)

Figure 1: Strategic decision tree for selecting the optimal O-acylation methodology based on substrate properties.

The Catalytic Engine: DMAP Mechanism

For Protocols B and C, and often as an additive in Protocol A, DMAP is the critical driver. It functions not merely as a base, but as a nucleophilic catalyst that transfers the acyl group.

DMAP_Mechanism cluster_0 Activation Phase DMAP DMAP Catalyst Intermediate N-Acylpyridinium Salt (Active) DMAP->Intermediate Nucleophilic Attack AcylDonor Acyl Donor (Anhydride/Chloride) AcylDonor->Intermediate Product Phenolic Ester (R-O-COR') Intermediate->Product Acyl Transfer Phenol Phenol (R-OH) Phenol->Product Product->DMAP Regeneration Base Auxiliary Base (Et3N/DCC)

Figure 2: The catalytic cycle of DMAP. The N-acylpyridinium species is significantly more electrophilic than the starting anhydride.

Experimental Protocols

Protocol A: The Robust Standard (Schotten-Baumann)

Best for: Simple phenols, scale-up, and substrates tolerant of transient acid generation. Mechanism: Nucleophilic acyl substitution driven by base neutralization of HCl.

Reagents:

  • Phenolic Substrate (1.0 equiv)[2]

  • Acyl Chloride (1.2 equiv)

  • Base: Pyridine (Solvent/Base) OR Triethylamine (1.5 equiv) in DCM.

  • Optional: DMAP (0.1 equiv) for hindered substrates.

Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Dissolve 1.0 equiv of phenol in dry Dichloromethane (DCM) (

    
     concentration).
    
  • Base Addition: Add 1.5 equiv of Triethylamine (Et

    
    N). Cool the mixture to 
    
    
    
    in an ice bath.
    • Note: If using Pyridine, it can act as both solvent and base. Use 5–10 volumes relative to substrate.

  • Acylation: Dropwise add 1.2 equiv of Acyl Chloride diluted in a small volume of DCM.

    • Critical: Maintain temperature

      
       to prevent C-acylation side reactions.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.[3]

  • Workup: Quench with water. Wash organic layer with

    
     (to remove amine base), then saturated NaHCO
    
    
    
    , then Brine.[4] Dry over Na
    
    
    SO
    
    
    .
Protocol B: The Steglich Esterification (Acid-Sensitive)

Best for: Complex natural products, acid-labile protecting groups (e.g., Boc, TBS), and coupling with carboxylic acids directly. Mechanism: DCC activates the carboxylic acid; DMAP acts as the acyl transfer agent.

Reagents:

  • Phenolic Substrate (1.0 equiv)[2]

  • Carboxylic Acid (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (0.05 – 0.1 equiv)

  • Solvent: Dry DCM or MeCN.

Procedure:

  • Mixing: In a dry RBF under

    
    , dissolve the Carboxylic Acid (1.1 equiv) and DMAP (0.1 equiv) in dry DCM.
    
  • Substrate Addition: Add the Phenolic Substrate (1.0 equiv). Cool to

    
    .
    
  • Activation: Add DCC (1.1 equiv) dissolved in DCM dropwise.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately.

  • Completion: Stir at

    
     for 30 mins, then RT for 3–12 hours.
    
  • Filtration (Critical): Filter the reaction mixture through a Celite pad to remove the DCU precipitate.

  • Workup: Wash filtrate with

    
    , sat. NaHCO
    
    
    
    , and Brine.
    • Caution: DCC is a potent sensitizer. Handle in a fume hood.

Protocol C: Green Transesterification (Vinyl Esters)

Best for: Green chemistry compliance, avoiding halogenated solvents, and high atom economy. Mechanism: Irreversible transesterification driven by the tautomerization of the leaving group (vinyl alcohol


 acetaldehyde).

Reagents:

  • Phenolic Substrate (1.0 equiv)[2]

  • Vinyl Ester (e.g., Vinyl Acetate, Vinyl Benzoate) (2.0 – 4.0 equiv)

  • Catalyst: Na

    
    CO
    
    
    
    (0.2 equiv)
  • Solvent: Acetonitrile (MeCN) or Toluene.

Procedure:

  • Charge: To a reaction vial, add Phenol (1.0 equiv), Na

    
    CO
    
    
    
    (0.2 equiv), and Vinyl Ester (4.0 equiv).
  • Solvent: Add MeCN (

    
    ).
    
  • Reaction: Heat to reflux (approx.

    
     for MeCN) for 4–8 hours.
    
    • Why it works: The byproduct is acetaldehyde, which is volatile and leaves the equilibrium, driving the reaction to completion.

  • Workup: Filter off the solid Na

    
    CO
    
    
    
    . Concentrate the filtrate.
  • Purification: Often requires minimal purification (recrystallization) as no coupling byproducts are generated.

Data & Optimization Guide

Comparative Analysis of Methods
FeatureProtocol A (Schotten-Baumann)Protocol B (Steglich)Protocol C (Green/Vinyl)
Reactivity HighModerate-HighModerate
Atom Economy Moderate (salt waste)Low (DCU waste)High
Acid Sensitivity Low (HCl generated)High (Neutral conditions)High (Basic conditions)
Byproducts Amine saltsUrea (difficult to remove)Acetaldehyde (volatile)
Toxicity Corrosive (Acyl Chlorides)Sensitizer (DCC)Low
Troubleshooting Table
ProblemRoot CauseSolution
Low Yield Hydrolysis of Acyl ChlorideEnsure reagents are dry; increase Acyl Chloride to 1.5 equiv.
C-Acylation Observed Reaction temperature too highStrictly maintain

during addition; ensure sufficient base is present.
Incomplete Reaction (Sterics) Hindered PhenolAdd 10 mol% DMAP; Switch to Protocol A with reflux in Toluene.
Emulsion during Workup Phenolate saltsAcidify aqueous layer to pH 3-4 to protonate unreacted phenols before extraction.

References

  • Schotten-Baumann Reaction Conditions: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

  • Mechanism of DMAP Catalysis: Xu, S., et al. "4-Dimethylaminopyridine (DMAP) catalyzed acylation..."[5] Tetrahedron Letters, 2013.

  • Steglich Esterification Protocol: Neises, B., Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew.[6] Chem. Int. Ed., 1978.

  • Green Acylation with Vinyl Esters: Zhou, X.Y., Chen, X. "Na2CO3-Catalyzed O-Acylation of Phenols..." Synlett, 2018.[7]

  • Phase Transfer Catalysis: Simion, C. "O-Acylation of Substituted Phenols... Under Phase-Transfer Catalyst Conditions." Synthetic Communications, 2012.[8] [8]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate .

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting[1][2][3]

Executive Summary: The "Acetylation Paradox"

If you are experiencing low yields (<40%) or "tarry" byproducts, you are likely attempting the Direct Friedel-Crafts Acylation of Phenyl Acetate with Ethyl Glutaryl Chloride (or Glutaric Anhydride).[2][3]

The Core Problem: The acetoxy group (


) on the phenyl ring is labile under strong Lewis Acid conditions (e.g., 

).[2][3] Attempting to acylate phenyl acetate directly leads to two competing failure modes:
  • Fries Rearrangement: The Lewis acid catalyzes the migration of the acetyl group from the oxygen to the ring (ortho/para), creating a mixture of di-ketones.[2]

  • Deacetylation: The Lewis acid complexes with the ester oxygen, leading to hydrolysis during the reaction or workup.[2]

The Solution: To achieve high yields (>75%), you must decouple the ring acylation from the phenol protection.[2] The Sequential Functionalization Protocol (described below) is the industry-standard "self-validating" route.[1][2]

Strategic Workflow: The 3-Step "Gold Standard"

Do not try to install the valerate chain and the acetoxy group simultaneously.[2] Use the Phenol Route .

Step 1: Regioselective Friedel-Crafts Acylation[1][2][3]
  • Reactants: Phenol + Glutaric Anhydride.[1][2]

  • Catalyst:

    
     (3.0 equivalents).[1][3]
    
  • Solvent: Nitrobenzene (Critical for para-selectivity).[1][2][3]

  • Product: 5-(4-hydroxyphenyl)-5-oxovaleric acid.[1][2][3]

Step 2: Fischer Esterification[1][2][3]
  • Reactants: Intermediate 1 + Ethanol.[1][2]

  • Catalyst:

    
     (cat.) or 
    
    
    
    .[1][2]
  • Product: Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate.[1][2][3]

Step 3: Chemoselective Acetylation[1][2][3]
  • Reactants: Intermediate 2 + Acetic Anhydride.[1][2]

  • Base: Pyridine or

    
    .[1][2]
    
  • Product: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (Target).

Visualizing the Pathway

The following diagram illustrates the failure points of the direct route versus the stability of the sequential route.

G PhenylAcetate Phenyl Acetate DirectRoute Direct Acylation (AlCl3 + Ethyl Glutaryl Cl) PhenylAcetate->DirectRoute Failure FAILURE: Fries Rearrangement & Polymerization DirectRoute->Failure Low Yield (<30%) Phenol Phenol Step1 1. Friedel-Crafts (Glutaric Anhydride/AlCl3) Phenol->Step1 Inter1 5-(4-OH-phenyl)-5-oxovaleric acid Step1->Inter1 Para-Selective Step2 2. Esterification (EtOH/H+) Inter1->Step2 Inter2 Ethyl 5-(4-OH-phenyl)-5-oxovalerate Step2->Inter2 Step3 3. Acetylation (Ac2O/Pyridine) Inter2->Step3 Target TARGET: Ethyl 5-(4-acetoxyphenyl)- 5-oxovalerate Step3->Target High Yield (>80%)

Caption: Comparison of the high-risk Direct Route (Red) vs. the optimized Sequential Route (Green).

Detailed Troubleshooting Guide (Q&A)
Phase 1: The Friedel-Crafts Step (Phenol + Glutaric Anhydride)[1][2][3]

Q: Why am I getting a mixture of ortho and para isomers? A: This is a solvent and temperature issue.

  • Cause: Using Carbon Disulfide (

    
    ) or low temperatures often favors kinetic control, which can increase ortho substitution.[1][3]
    
  • Fix: Switch to Nitrobenzene as the solvent.[1][2] Nitrobenzene forms a complex with the acylium ion that creates steric bulk, heavily favoring the para position (steric hindrance prevents ortho attack).[3] Run the reaction at 45–50°C to ensure thermodynamic control.

Q: My reaction mixture solidified and stopped stirring. What happened? A: You likely used insufficient catalyst or solvent.[1][2]

  • The Science: Phenol reacts with

    
     to form a phenoxy-aluminum dichloride complex (
    
    
    
    ) before acylation occurs.[1][2][3] This consumes 1 equivalent of catalyst.[1][2]
  • Protocol Adjustment: You must use 3.0 to 3.5 equivalents of

    
    :
    
    • 1 eq to complex the Phenol.[1][2]

    • 1 eq to activate the Anhydride.[1][2]

    • 1 eq excess to maintain fluid dynamics and catalytic turnover.[1][2]

Phase 2: Esterification & Acetylation[1][2][3][4]

Q: During esterification, the ketone peak disappears on NMR. Why? A: You may be forming a pseudo-ester or ketal if the conditions are too harsh.[1]

  • Fix: Use Thionyl Chloride (

    
    )  in Ethanol at 
    
    
    
    . This generates anhydrous HCl in situ.[1][2] Avoid refluxing for prolonged periods with strong mineral acids, which can degrade the keto-linker.[1][2]

Q: The final acetylation step yields a "gummy" solid. A: This indicates incomplete removal of the pyridine or acid byproduct.[2]

  • Fix: After reacting Intermediate 2 with Acetic Anhydride/Pyridine:

    • Quench with ice water.

    • Extract with Ethyl Acetate.[1][2][5][6]

    • Critical Step: Wash the organic layer with 1M HCl (to remove Pyridine) followed by Saturated

      
        (to remove Acetic Acid).[1]
      
    • Dry over

      
       and concentrate. The product should crystallize or form a clean oil.[1][2]
      
Optimized Experimental Protocol

For the synthesis of 10g of Target Material.

Step 1: Synthesis of 5-(4-hydroxyphenyl)-5-oxovaleric acid[1][2][3]
  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Charge: 30 mL Nitrobenzene and 14.6g

    
     (110 mmol). Cool to 5°C.[1][2]
    
  • Addition A: Add 3.4g Phenol (36 mmol) dissolved in minimal Nitrobenzene dropwise. Stir 30 min. (Evolution of HCl gas).

  • Addition B: Add 4.1g Glutaric Anhydride (36 mmol) in portions.

  • Reaction: Warm to 50°C and stir for 4 hours.

  • Workup: Pour onto ice/conc. HCl mix. Steam distill to remove Nitrobenzene (or extensive extraction).[1][3] Recrystallize from water/ethanol.[1][2]

Step 2: Esterification[1][2][3]
  • Dissolve: 5g of Step 1 product in 50 mL absolute Ethanol.

  • Catalyst: Add 0.5 mL conc.

    
    .
    
  • Reflux: 4 hours.

  • Workup: Evaporate EtOH, neutralize with

    
    , extract with DCM. Yields Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate .[1][2][3]
    
Step 3: Acetylation[1][2][3][4]
  • Dissolve: 5g of Step 2 product in 20 mL DCM.

  • Reagents: Add 3 mL Pyridine and 3 mL Acetic Anhydride.

  • Stir: RT for 2 hours.

  • Purification: Wash with 1M HCl, then Brine. Flash chromatography (Hexane/EtOAc) if necessary.[1][3]

Data Summary: Yield Comparison
ParameterDirect Route (Phenyl Acetate)Optimized Route (Phenol Seq.)
Overall Yield 15 - 25%65 - 75%
Major Impurity 2-hydroxy-5-acetyl...[1][2][3] (Fries products)Trace ortho-isomer (<2%)
Purification Difficult Column ChromatographyRecrystallization / Simple Wash
Scalability Poor (Exotherms/Polymerization)High (Stepwise control)
References
  • Friedel-Crafts Acylation Mechanism & Fries Rearrangement

    • Title: Friedel-Crafts Chemistry.[1][2][7]

    • Source: Olah, G. A. (1973).[1][3] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1][2]

    • Relevance: Establishes the incompatibility of phenyl esters (like phenyl acet
    • Link:[1][3]

  • Synthesis of 5-(4-hydroxyphenyl)

    • Title: Acylation of Phenols with Glutaric Anhydride.[1][2]

    • Source:Organic Syntheses, Coll.[1][2][3][5][8] Vol. 4, p. 555 (1963).[1][3]

    • Relevance: Provides the foundational protocol for the ring-opening acylation of phenol with glutaric anhydride.[2]

    • Link:[1][3]

  • Optimization of Phenolic Acylation (Solvent Effects)

    • Title: Regioselective Acylation of Phenols.[1][2]

    • Source:Journal of Organic Chemistry, 56(21), 6199-6205.[1][2][3]

    • Relevance: Details the use of Nitrobenzene to favor para-substitution over ortho-substitution.
    • Link:[1][3]

  • General Esterification & Acetylation Protocols

    • Title: Protective Groups in Organic Synthesis.[1][2][4][9]

    • Source: Greene, T. W., & Wuts, P. G. M. (1999).[1][2][3]

    • Relevance: Standard protocols for chemoselective acetylation of phenols in the presence of esters.[2]

    • Link:[1][3]

Sources

Side reactions in Friedel-Crafts acylation of acetoxy-substituted aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Selectivity Control

Welcome to the Technical Support Hub

You are likely here because your LC-MS traces show a "mess" of regioisomers, deprotected phenols, or rearranged products instead of your desired acetoxy-aryl ketone.

Friedel-Crafts (F-C) acylation on acetoxy-substituted aromatics (phenolic esters) is deceptively complex. Unlike simple benzene or anisole, the acetoxy group (


) presents a dual challenge:
  • Electronic Deactivation: The ester carbonyl withdraws electron density, making the ring sluggish compared to phenols.

  • Lewis Acid Lability: The ester oxygen coordinates with Lewis acids (like

    
    ), setting the stage for the Fries Rearrangement , which competes directly with your desired intermolecular acylation.
    

Below are the three most common "Support Tickets" we receive for this chemistry, with resolved protocols.

Ticket #1: "I isolated a hydroxy-ketone, not my acetoxy-ketone."

Diagnosis: Unwanted Fries Rearrangement. Severity: Critical (Change of molecular skeleton).

The Issue: You intended to add an external acyl group to the ring (Intermolecular F-C). Instead, the Lewis acid catalyzed the migration of the existing acetoxy group to the ortho/para position (Intramolecular Fries), followed by hydrolysis. This is the most common side reaction because the intramolecular pathway is often kinetically favored once the Lewis acid coordinates to the ester oxygen.

The Mechanism: The Lewis Acid (LA) acts as a double-edged sword. It generates your electrophile (acylium ion) but also coordinates to the acetoxy substrate. If the temperature is too high, the


 bond cleaves, and the acyl group migrates.

Corrective Protocol:

  • Temperature Control: The Fries rearrangement is highly temperature-dependent.

    • Action: Run the acylation at 0°C to 20°C . Avoid reflux. Fries rearrangement typically requires temperatures >60°C (for para) or >140°C (for ortho) to proceed efficiently [1].

  • Solvent Selection:

    • Action: Use Nitrobenzene or Dichloromethane (DCM) .[1] Nitrobenzene forms a complex with

      
       that moderates its acidity, suppressing the harsh cleavage required for Fries rearrangement while still allowing F-C acylation [2].
      
  • Order of Addition:

    • Action: Pre-form the acylium complex (Acyl Chloride +

      
      ) before adding the acetoxy substrate. This ensures the substrate encounters a reactive electrophile immediately, rather than sitting with the Lewis acid and rearranging.
      

Visualizing the Competition:

Fries_vs_FC Substrate Acetoxy-Aromatic (Substrate) Complex Coordination Complex (Substrate-LA) Substrate->Complex + LA LA Lewis Acid (AlCl3) Path_Fries Intramolecular Migration Complex->Path_Fries High Temp (>60°C) Low Reagent Conc. Path_FC Intermolecular Attack Complex->Path_FC Low Temp (<20°C) Pre-formed Acylium Prod_Fries Fries Product (Hydroxy-Ketone) Path_Fries->Prod_Fries Rearrangement + Hydrolysis Prod_FC Target Product (Acetoxy-Ketone) Path_FC->Prod_FC Acylation

Figure 1: The mechanistic bifurcation. High energy conditions favor the unwanted Fries rearrangement.

Ticket #2: "The reaction stalled at 50% conversion."

Diagnosis: Lewis Acid Sequestration (Stoichiometry Error). Severity: High (Yield loss).

The Issue: Users often calculate 1.1 equivalents of


 relative to the acyl chloride. However, acetoxy groups are Lewis bases. They "eat" one equivalent of the catalyst to form a stable, unreactive complex. This leaves no catalyst available to generate the acylium ion for the actual reaction [3].

The "Sink" Effect:

  • 1 eq

    
     coordinates to the acetoxy carbonyl (Dead catalyst).
    
  • 1 eq

    
     coordinates to the product ketone (Dead catalyst).
    
  • 1 eq

    
     is needed to drive the reaction.
    

Corrective Protocol:

  • The "2.2 Eq" Rule: Always use 2.2 to 3.0 equivalents of

    
     relative to the limiting reagent.
    
    • 1.0 eq for the acetoxy group.[2]

    • 1.0 eq for the acylating agent.[2]

    • 0.2–1.0 eq excess to drive kinetics.

  • Alternative Catalysts:

    • Consider using Triflic Acid (TfOH) or metal triflates (

      
      ) if 
      
      
      
      stoichiometry becomes unmanageable. These often allow catalytic loading, though they are more expensive [4].

Stoichiometry Reference Table:

ComponentStandard F-C (Benzene)F-C on Acetoxy-AromaticReason
Substrate 1.0 eq1.0 eqLimiting reagent
Acyl Chloride 1.05 eq1.2 - 1.5 eqExcess ensures intermolecular reaction outcompetes intramolecular Fries.
Lewis Acid (AlCl3) 1.1 eq 2.5 - 3.0 eq CRITICAL: Compensates for coordination to ester and product ketone.
Ticket #3: "I'm seeing deacetylation (Phenols) in the crude."

Diagnosis: Hydrolysis during Quenching or Moisture Contamination. Severity: Moderate (Purification headache).

The Issue: You successfully acylated the ring, but the acetoxy group fell off. This usually happens after the reaction, during the aqueous workup. The aluminum-complexed ester is highly activated toward nucleophilic attack by water.

The Mechanism: The


 coordinates to the ester carbonyl, making the ester carbon highly electrophilic. When you dump this into water/ice, water attacks the ester (hydrolysis) faster than it simply washes away the aluminum [5].

Corrective Protocol:

  • Anhydrous Rigor: Ensure the reaction vessel is flame-dried. Moisture during the reaction creates HCl, which can prematurely cleave the ester.

  • The "Cold Quench":

    • Action: Pour the reaction mixture into a vigorously stirred mixture of Ice and dilute HCl (not just water).

    • Why: The acid suppresses the dissociation of the phenol (keeps it protonated) and helps solubilize aluminum salts quickly, reducing the residence time of the "activated ester" in the aqueous phase.

  • Buffer Alternative: For very sensitive esters, quench into a saturated solution of Sodium Potassium Tartrate (Rochelle's Salt) at 0°C. This chelates aluminum gently without the harsh acidic/exothermic spike of an HCl quench.

Summary of Recommended Workflow

To maximize the yield of the Acylated Acetoxy-Aromatic (and minimize Fries/Hydrolysis):

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Solvent: Dry DCM (for solubility) or Nitrobenzene (for suppression of side reactions).

  • Reagents:

    • Place 3.0 eq

      
       in the flask.
      
    • Add solvent.[3][4]

    • Add 1.2 eq Acyl Chloride at 0°C. Stir 15 min to form acylium complex.

  • Addition: Add 1.0 eq Acetoxy-Substrate slowly dropwise at 0°C.

  • Reaction: Stir at 0°C - RT. Do not heat above 40°C.

  • Quench: Pour into Ice/HCl or Rochelle's Salt solution.

References
  • Oreata AI. (2026). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. Link

  • Vogel, A.I.Textbook of Practical Organic Chemistry. (Classic reference for solvent effects in F-C reactions).
  • BenchChem. (2025).[5] Optimizing the reaction conditions for 2-(2,5-Dimethoxybenzoyl)phenyl acetate synthesis. Link

  • Chandra, K.L., et al. (2002).[4] Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. Tetrahedron. Link

  • Sigma-Aldrich. Friedel–Crafts Acylation Technical Guide. Link

Sources

Purification challenges for oily ketoester products

Technical Support Center: Purification of Oily -Keto Esters

Ticket ID: PUR-BKE-992 Subject: Troubleshooting purification of viscous, oily

Assigned Specialist:Status:

Executive Summary

You are likely encountering "The Ketoester Trap": a viscous oil that refuses to crystallize, streaks on silica gel, and decomposes upon distillation. This behavior stems from three intrinsic properties of

  • Keto-Enol Tautomerism: Rapid interconversion on acidic surfaces (like silica) causes peak broadening.

  • Thermal Instability: Susceptibility to decarboxylation at elevated temperatures.

  • Impurity Solvation: Small amounts of unreacted starting material or decarboxylated byproducts act as "solvents," suppressing the melting point of your product.

This guide provides a tiered troubleshooting approach, moving from chemical isolation (highest purity) to physical separation (chromatography/distillation).

Module 1: The Chemical "Silver Bullet" (Copper Chelation)

Context: If your product is a

The Logic:

Protocol: Copper Complexation Cycle
  • Complexation:

    • Dissolve your crude oil in a minimal amount of Diethyl Ether or Benzene (if permitted).

    • Add an excess of Saturated Aqueous Copper(II) Acetate solution.

    • Shake vigorously in a separatory funnel or stir rapidly for 30–60 minutes.

    • Observation: The organic layer (or interface) should turn deep blue/green. A solid precipitate often forms.[1][2]

  • Isolation:

    • If a solid forms: Filter the copper complex. Wash it thoroughly with cold ether and water.

    • If no solid forms (complex is soluble): Separate the organic layer, wash with water, and evaporate. The residue is the purified copper complex (often a solid now).

  • Regeneration (De-complexation):

    • Suspend/dissolve the copper complex in fresh ether.

    • Shake with 10% Sulfuric Acid (H₂SO₄) or Dilute Hydrochloric Acid (HCl) .

    • Mechanism:[3][4] The acid protonates the enolate, breaking the chelate. The copper returns to the aqueous phase (blue solution); your pure

      
      -keto ester moves to the ether layer.
      
    • Separate, dry (MgSO₄), and concentrate the ether layer.

Visual Workflow: Chelation Strategy

CopperChelationCrudeCrude Oily Mixture(Ester + Impurities)CuAddAdd Sat. Cu(OAc)2(Shake/Stir)Crude->CuAddComplexCopper Chelate Formed(Precipitate or Organic Phase)CuAdd->ComplexChelationWashFilter/Wash(Removes Impurities)Complex->WashAcidAcid Hydrolysis(10% H2SO4)Wash->AcidRegenerationPurePure Beta-Keto EsterAcid->PureExtraction

Figure 1: The Copper Chelation purification cycle allows for chemical isolation of

Module 2: Chromatography Survival Guide

Issue: "My compound streaks across the TLC plate and elutes as a broad blob on the column."

Root Cause: Silica gel is slightly acidic (pH ~5-6). This acidity catalyzes the keto-enol tautomerization. If the interconversion rate is similar to the elution timescale, the spot smears.[5] Furthermore, acidic silica can cause hydrolysis or decarboxylation of sensitive esters.

The Fix: Buffered Silica Chromatography

You must neutralize the silica surface to slow down tautomerization or lock the compound in one form.

Step-by-Step Protocol:

  • Eluent Preparation: Add 1% to 5% Triethylamine (TEA) to your hexane/ethyl acetate solvent system.

    • Note: TEA is basic and will deprotonate surface silanols.

  • Column Pre-treatment: Flush the packed silica column with 2 column volumes (CV) of the TEA-containing eluent before loading your sample. This ensures the entire stationary phase is neutralized.

  • Loading: Load your sample. (Avoid dissolving it in DCM if possible; use the eluent mixture).

  • Elution: Run the column with the TEA-doped solvent.

  • Post-Run: If TEA interferes with NMR, wash the isolated product with dilute acid or rely on high-vacuum drying (TEA is volatile).

Alternative: Use Neutral Alumina instead of silica gel. Alumina is less acidic and often prevents the decomposition of sensitive ketoesters.

Module 3: Distillation Dynamics

Issue: "The oil turns black and smokes when I try to distill it."

Root Cause: Thermal degradation.

Troubleshooting Matrix: Distillation
SymptomDiagnosisCorrective Action
Black/Tar residue Pot temperature too high; residence time too long.Switch to Kugelrohr or Wiped Film distillation.
Bumping/Foaming Residual solvent or water in the oil.[6]Degas under low vacuum first. Use a large stir bar or anti-bumping granules.
No Distillate Vacuum insufficient for the molecular weight.Required vacuum: < 0.5 mmHg . Check pump oil and seals.
Recommended Setup: The Kugelrohr

For small scales (<10g), a Kugelrohr (bulb-to-bulb) distillation apparatus is superior to a standard short-path setup because:

  • Short Path: Distance between pot and receiver is inches.

  • Uniform Heating: The rotating oven prevents hot spots.

  • High Vacuum: Easily connects to a manifold for <0.1 mmHg pressure.

Module 4: Crystallization from the Abyss

Issue: "It's supposed to be a solid, but it's an oil."

Root Cause: "Oiling out." The compound separates as a liquid phase before it can organize into a crystal lattice. This is often due to trace impurities lowering the melting point.

Technique: Trituration & Seeding

You need to force the lattice formation mechanically or thermodynamically.

  • Trituration (The "Scratch" Method):

    • Place the oil in a flask.[6]

    • Add a small amount of "bad" solvent (Pentane or Hexane).

    • Cool the flask in an ice bath.

    • Using a metal spatula or glass rod, vigorously scratch the side of the flask at the interface of the oil and solvent. The friction and microscopic glass shards provide nucleation sites.

  • The "Dry Ice" Trick:

    • Dip a glass rod into the oil.

    • Touch the tip of the rod to a piece of dry ice until the oil on the tip freezes solid.

    • Immediately re-introduce this frozen "seed" into the bulk oil (kept at 0°C). The shock can induce bulk crystallization.

  • Solvent Systems for Oily Esters:

    • Primary: Diethyl Ether / Pentane (Classic)

    • Secondary: Toluene / Hexane (Slower evaporation, good for crystal growth)

    • Tertiary:[7][8] Ethanol / Water (Only if hydrolysis is not a risk)

Decision Logic: Which Method to Choose?

Use this flow to determine the correct purification path for your specific sample volume and stability.

PurificationLogicStartStart: Crude Oily Beta-Keto EsterCheckSolidIs the pure compoundknown to be a solid?Start->CheckSolidTriturationAttempt Trituration(Pentane/Hexane + Scratching)CheckSolid->TriturationYesCheckStableIs it thermally stable(<150°C dec)?CheckSolid->CheckStableNo/UnknownSuccessSolidCrystallized?Trituration->SuccessSolidFilterFilter & WashSuccessSolid->FilterYesSuccessSolid->CheckStableNo (Still Oil)DistillHigh Vac Distillation(Kugelrohr <0.5 mmHg)CheckStable->DistillYesCheckAcidIs it acid sensitive(Tautomerization/Decomp)?CheckStable->CheckAcidNo (Heat Sensitive)CopperCopper Chelation(Module 1)CheckAcid->CopperYes (Highly Sensitive)ColumnBuffered Silica Column(1-5% Et3N in Eluent)CheckAcid->ColumnModerate Sensitivity

Figure 2: Decision matrix for selecting the appropriate purification method based on compound properties.

References

  • University of Rochester. (n.d.). How To: Work with Oils. Not Voodoo. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Not Voodoo. Retrieved from [Link]

  • BrandTech Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • American Chemical Society (ACS). (2012). Highly Enantioselective Chlorination of β-Keto Esters... J. Am. Chem. Soc.[9] Retrieved from [Link]

Optimizing reaction conditions for diethyl oxalate and acetophenone condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Claisen Condensation of Acetophenone and Diethyl Oxalate[1][2]

Senior Scientist Note: Welcome to the technical support hub for the synthesis of ethyl 2,4-dioxo-4-phenylbutanoate (also known as ethyl benzoylpyruvate). This reaction is a classic "crossed" Claisen condensation. While seemingly straightforward, it is thermodynamically reversible until the final deprotonation step. Success depends entirely on managing the equilibrium and the physical state of the enolate salt.

Standard Operating Procedure (SOP)

Use this baseline protocol before attempting optimization.

Reaction Scale: 100 mmol (Acetophenone basis) Expected Yield: 75–85% Appearance: Light yellow to off-white solid (enol form)

Reagents & Stoichiometry
ComponentRoleEquiv.Qty (100 mmol scale)Critical Note
Acetophenone Nucleophile1.012.0 g (11.7 mL)Must be dry/water-free.
Diethyl Oxalate Electrophile1.2–1.517.5 g (16.0 mL)Excess drives kinetics; sensitive to hydrolysis.
Sodium Ethoxide (NaOEt) Base1.258.5 g (solid) or ~40 mL (21 wt% soln)Do not use NaOH. Must match ester group to prevent transesterification.
Ethanol (Absolute) SolventN/A100–150 mLMust be anhydrous (<0.1% water).
Step-by-Step Workflow
  • System Prep: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a mechanical stirrer (magnetic stirring often fails due to slurry thickness), internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen/Argon.

  • Base Preparation: Charge the flask with absolute ethanol and NaOEt. Cool to 0–5 °C (ice bath).

  • Electrophile Addition: Add Diethyl Oxalate to the cold base solution. Note: The solution may turn slight yellow.[1]

  • Nucleophile Addition (Critical): Mix Acetophenone with a small volume of EtOH. Add this solution dropwise over 30–45 minutes, keeping internal temp <10 °C.

    • Why? Keeping ketone concentration low relative to the oxalate prevents acetophenone self-condensation (Aldol).

  • Reaction Phase:

    • Allow to warm to Room Temperature (RT).

    • Stir for 4–12 hours.

    • Observation: A thick yellow precipitate (the sodium enolate) should form. If the mixture becomes too thick to stir, add dry EtOH.

  • Quench & Workup:

    • Pour the reaction slurry into a mixture of ice (200 g) and concentrated HCl (15 mL).

    • Target pH: < 2.0. The yellow solid will dissolve and reprecipitate as the off-white free enol.

    • Extract with EtOAc or CH₂Cl₂ if oiling occurs. Otherwise, filter the solid directly.

  • Purification: Recrystallize from Ethanol or Ethanol/Water.

Troubleshooting Hub

Select the symptom that matches your observation.

Ticket #1: "The reaction turned into a solid brick and stopped stirring."

Diagnosis: Premature precipitation of the sodium enolate. Root Cause: High concentration or insufficient solvent. While this indicates the reaction is working, lack of stirring prevents full conversion. Solution:

  • Immediate Fix: Add anhydrous Ethanol (50–100 mL) to restore slurry fluidity.

  • Process Change: Switch from magnetic stir bars to an overhead mechanical stirrer (impeller). The torque required for Claisen salts is often too high for magnets.

Ticket #2: "Yield is low (<40%) and I see unreacted acetophenone."

Diagnosis: Moisture contamination or "Reverse Addition" error. Root Cause:

  • Water: Water kills NaOEt (forming NaOH) and hydrolyzes Diethyl Oxalate into oxalic acid/ethanol.

  • Stoichiometry: If you used <1.0 eq of base, the reaction cannot complete. The product (

    
    -keto ester) is acidic and consumes 1 eq of base to form the stable enolate.
    Solution: 
    
  • Use fresh NaOEt bottles or freshly prepared alkoxide.[2][3]

  • Ensure Diethyl Oxalate is distilled if the bottle is old.

  • Verify Base Load: Increase NaOEt to 1.3–1.5 equivalents.

Ticket #3: "The product is an oil, not a solid."

Diagnosis: Impurities or Tautomerization issues. Root Cause: The product exists in equilibrium between keto and enol forms.[3] Impurities (unreacted oxalate, acetophenone self-condensation products) lower the melting point. Solution:

  • Acid Wash: Ensure the quench pH is distinctly acidic (pH 1–2).[3]

  • Crystallization: Dissolve the oil in minimum hot Ethanol, let cool to RT, then place in a -20 °C freezer. Scratch the glass to induce nucleation.

  • Alternative Solvent: Try recrystallizing from Hexane/Ethyl Acetate (9:1).

Visualization & Logic

Figure 1: Reaction Mechanism & Thermodynamics

This diagram illustrates why 1+ equivalent of base is mandatory. The final step (Enolate formation) acts as a thermodynamic sink, pulling the reversible equilibrium forward.

ClaisenMechanism Start Acetophenone + Base (NaOEt) Enolate1 Acetophenone Enolate Start->Enolate1 Deprotonation (Reversible) Attack Tetrahedral Intermediate Enolate1->Attack + Diethyl Oxalate Product_Keto Beta-Keto Ester (Initial Product) Attack->Product_Keto - EtO (Leaving Group) Sink Stable Enolate Salt (Precipitate) Product_Keto->Sink + EtO (Base) IRREVERSIBLE DRIVING FORCE Final Final Product (After Acid Workup) Sink->Final + H3O+ (Quench)

Caption: The formation of the stable enolate salt (Green) is the driving force. Without a full equivalent of base, the reaction stops at the reversible Beta-Keto Ester stage.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Start: Identify Problem Solid Mixture Solidified (Brick) Issue->Solid LowYield Low Yield / Start Material Left Issue->LowYield Oily Product is Oily Issue->Oily Sol1 Good Sign! (Enolate formed) Solid->Sol1 Check1 Check Base Equiv. LowYield->Check1 Check2 Check Water Content LowYield->Check2 Check3 Check pH Oily->Check3 Act5 Recrystallize (EtOH/H2O) Oily->Act5 Act1 Add EtOH or use Mechanical Stirrer Sol1->Act1 Act2 Must be >1.2 eq Check1->Act2 Act3 Dry Solvents/Fresh Reagents Check2->Act3 Act4 Acidify to pH < 2 Check3->Act4

Caption: Decision matrix for diagnosing physical state and yield issues during synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) instead of Sodium Ethoxide? A: Yes, NaH is a stronger base and irreversible (releases H₂ gas), which can drive the reaction faster. However, for this specific reaction, NaOEt is preferred because the byproduct of the condensation is ethanol. Using NaH in THF requires careful solvent management.[3] If you must use NaH, use anhydrous THF or Toluene and add a catalytic amount of ethanol to "kickstart" the reaction.

Q: Why do I add the Acetophenone to the Oxalate/Base mix? A: This is called "Inverse Addition." Acetophenone can self-condense (Aldol reaction) if its concentration is high relative to the electrophile. By dripping the ketone into a pool of excess Diethyl Oxalate and Base, you ensure every enolate formed immediately finds an Oxalate molecule to react with, rather than another ketone molecule.

Q: My product has a melting point range of 5–10 degrees. Is it impure? A: Not necessarily. This compound exists as a keto-enol tautomer. The equilibrium shifts depending on the solvent and temperature, which can broaden melting points. However, if the color is dark orange/brown, you likely have polymerization impurities. Recrystallize from Ethanol.[2][4]

Q: Can I scale this up to 1 kg? A: Yes, but heat management becomes critical. The reaction is exothermic.[5] On a kg scale:

  • Use a jacketed reactor for precise cooling (

    
    ).
    
  • Control the addition rate of Acetophenone strictly by temperature (stop addition if T >

    
    ).
    
  • Ensure your overhead stirrer has high torque specifications to handle the slurry phase.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Marvel, C. S.; Dreger, E. E. "Ethyl Benzoylacetate." Organic Syntheses, Coll.[1] Vol. 1, p. 238 (1941). (Foundational protocol for similar beta-keto esters).

  • BenchChem Technical Support. "Reactions of Diethyl Oxalate with Strong Bases." (Specific troubleshooting on moisture sensitivity and stoichiometry).

  • Lapworth, A. "The Claisen Condensation." Journal of the Chemical Society, Transactions, 1901.

Sources

Preventing hydrolysis of the ethyl ester during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Ester Stability Support Hub

Mission: You have synthesized or modified a molecule containing an ethyl ester. The hard chemistry is done, but the danger isn't over. Hydrolysis during workup—often called "workup rot"—is the silent yield-killer. This guide replaces generic advice with chemically rigorous, self-validating protocols to ensure your ethyl ester survives the transition from flask to vial.

Module 1: Critical Triage (Troubleshooting)

Status: My ester is disappearing during extraction. What is happening?

Q1: I am quenching a reaction with 1M NaOH/LiOH, and my ester yield is plummeting. Why?

A: You are driving Base-Catalyzed Hydrolysis (Saponification) .

  • The Mechanism: Hydroxide (

    
    ) is a potent nucleophile that attacks the carbonyl carbon of your ethyl ester, forming a tetrahedral intermediate.[1] When this collapses, it expels ethoxide (
    
    
    
    ).
  • The Trap: Unlike acid hydrolysis, this process is effectively irreversible . The generated carboxylic acid immediately deprotonates in the basic solution to form a carboxylate salt, driving the equilibrium completely to the right.

  • Immediate Fix:

    • Stop: Do not use strong hydroxide bases (

      
       of conjugate acid 
      
      
      
      15.7) to quench if an ester is present.[2]
    • Switch: Use Saturated Aqueous

      
        (pH 
      
      
      
      8.5) or a Phosphate Buffer (pH 7.0) .
    • Cool: Chill the quench solution to 0°C. Hydrolysis rates drop significantly with temperature (Arrhenius equation).

Q2: I used 1M HCl to remove residual amines/pyridine, and my ester is degrading.

A: You are facilitating Acid-Catalyzed Hydrolysis .

  • The Mechanism: The acid protonates the carbonyl oxygen, making the carbonyl carbon highly electrophilic. Water (present in large excess in your wash) attacks this carbon.

  • The Trap: While reversible, the vast molar excess of water in an aqueous wash drives the equilibrium toward the carboxylic acid (Le Chatelier’s Principle).

  • Immediate Fix:

    • Substitute: Replace HCl with 10% Citric Acid or Saturated

      
       . Citric acid is strong enough to protonate pyridine (
      
      
      
      
      
      5.2) but mild enough to leave most esters untouched during a brief wash.
    • Speed: Minimizing contact time is critical. Separate phases immediately.

Module 2: Proactive Protocol Design

Status: Planning the workup to prevent hydrolysis.

Visual Workflow: Selecting the Correct Quench

The following decision tree helps you select the safest quenching media based on your reaction conditions.

QuenchSelection Start Start: Quench Selection CheckRxn What is the Reaction pH? Start->CheckRxn Acidic Acidic/Neutral (e.g., Fischer Esterification) CheckRxn->Acidic Acidic Basic Basic/Hydride (e.g., LAH reduction of other group) CheckRxn->Basic Basic/Hydride QuenchNaHCO3 Use Sat. NaHCO3 (Cold) (Watch for CO2 evolution) Acidic->QuenchNaHCO3 Standard QuenchCitric Use 10% Citric Acid (Remove amines) Acidic->QuenchCitric Amine removal needed Sensitive Is Ester Highly Labile? (e.g., steric strain, electron withdrawing groups) Basic->Sensitive Sensitive->QuenchNaHCO3 Low Risk QuenchBuffer Use Phosphate Buffer (pH 7.0) Sensitive->QuenchBuffer Moderate Risk QuenchSolid Solid Phase Quench (Glauber's Salt) Sensitive->QuenchSolid Yes (High Risk)

Caption: Decision matrix for selecting quenching agents to maximize ethyl ester survival.

Protocol A: The "Cold-Buffered" Wash (General Use)

Best for: Standard organic reactions (Suzuki, Amide coupling) where the ester is a bystander.

  • Preparation: Prepare a saturated solution of

    
     or 
    
    
    
    and store it at 4°C.
  • Dilution: Dilute the reaction mixture with a non-miscible organic solvent (EtOAc or DCM) before adding water. This "shields" the ester in the organic phase.

  • The Wash:

    • Add the cold aqueous solution.[3][4][5]

    • Agitate gently for 30-60 seconds. Do not vortex vigorously if emulsions are likely.

    • Phase Cut: Drain the organic layer immediately.

  • The "Safety" Rinse: Wash the organic layer once with Brine (Sat. NaCl) .[3] This pulls bulk water out of the organic phase, stopping hydrolysis in the collection flask.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate) immediately.
    
Protocol B: The "Solid-Phase" Quench (Hydride Reactions)

Best for: Reactions involving Aluminum Hydrides (LAH, DIBAL) where standard "Fieser" workups (using NaOH) might hydrolyze the ester.

Context: The standard Fieser workup uses 15% NaOH.[4] This is lethal to sensitive ethyl esters.

  • Cool: Chill reaction vessel to -10°C or 0°C.

  • Dilute: Add diethyl ether (wet ether is often sufficient to start quenching gently).

  • Quench: Add Glauber’s Salt (

    
    )  solid directly to the reaction.
    
    • Why: The water of crystallization is released slowly, quenching the hydride without creating a high-pH aqueous pool.

  • Filter: Once hydrogen evolution ceases and the gray solid turns white, filter the mixture through a pad of Celite.

  • Result: You obtain the organic filtrate without ever exposing the ester to aqueous base.

Module 3: Data & Risk Assessment

Comparative Risk Profile of Common Workup Reagents

ReagentpH (Approx)Hydrolysis RiskMechanism Note
1M NaOH / LiOH 14CRITICAL Rapid irreversible saponification. Avoid.
1M HCl 0HIGH Rapid protonation of carbonyl. Reversible but fast.
Sat.

11HIGH Strong enough to hydrolyze sensitive esters.
Sat.

8.5LOW Safe for most esters if kept cold.
Phosphate Buffer 7.0MINIMAL The "Gold Standard" for sensitive substrates.
10% Citric Acid 2.2LOW Excellent for removing amines without cleaving esters.
Sat.

5.5LOW Mildly acidic; good for quenching alkoxides.

Module 4: Advanced Troubleshooting (Emulsions)

Q: I have an emulsion. My ester is stuck in contact with water. What do I do?

A: Time is the enemy. An emulsion acts as a micro-reactor, increasing the surface area between water and your ester.

  • The Brine Bomb: Add saturated brine. The increased ionic strength forces phase separation (salting out).

  • Filtration: Filter the entire biphasic mixture through a small pad of Celite . This physically breaks the surface tension of the emulsion droplets.

  • Solvent Modification: If using DCM, add a small amount of Methanol (caution: transesterification risk if basic) or simply more DCM to change the density.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • Frontier, A. (2023). Workup Tricks: Aluminum Hydride Reduction. Not Voodoo (University of Rochester).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520.

  • BenchChem. (2025).[3] Preventing Hydrolysis During the Workup of Esterification Reactions. Technical Support Center.

Sources

Troubleshooting NMR peak assignments for substituted valerates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Troubleshooting NMR Peak Assignments for Substituted Valerates Ticket ID: VAL-NMR-001

Introduction: The "Floppy Chain" Paradox

Welcome. You are likely here because your substituted valerate (pentanoate) spectrum looks deceptive. The valerate chain (


 to 

) seems simple, yet the aliphatic region (1.2 – 1.8 ppm) often collapses into an unreadable "multiplet soup," or your 2D correlations (HMBC) to the carbonyl are vanishing.

This guide treats your spectrum as a system to be debugged. We move beyond basic assignment into causality —why the peaks overlap, why the correlations fail, and how to force the spin system to reveal its connectivity.

Phase 1: The "Muddled Methylene" Crisis (1H NMR)

Issue:

"I cannot distinguish the


 (

) and

(

) protons. They overlap in a blob around 1.4–1.7 ppm, making integration and coupling analysis impossible."
Root Cause:

In


, the magnetic environments of the central methylene chains in valerates are nearly identical. This creates strong coupling  (second-order effects), where 

. The result is not a clean triplet/quintet, but a non-first-order "roofing" effect that defies visual analysis.
The Protocol: Solvent Titration (The ASIS Effect)

Do not rely solely on higher field strength (e.g., 600 MHz). Instead, alter the magnetic environment using the Aromatic Solvent Induced Shift (ASIS) . Benzene-d6 molecules stack against the aliphatic chain, shielding protons differently based on their proximity to the polar ester group.

Step-by-Step Workflow:

  • Prepare Sample A: 5-10 mg in 600

    
    L 
    
    
    
    (Baseline).
  • Prepare Sample B: 5-10 mg in 600

    
    L Benzene-d6 (
    
    
    
    )
    .
  • Compare:

    • In

      
      , the 
      
      
      
      -protons (
      
      
      ) often shift slightly upfield.
    • Crucially, the

      
       (
      
      
      
      ) and
      
      
      (
      
      
      ) protons often separate by 0.1–0.3 ppm due to differential shielding, resolving into analyzable multiplets.
    • Note: If

      
       is unavailable, Pyridine-d5 is a viable alternative for polar substituted valerates.
      

Technical Insight: The ASIS effect is stereoselective. If your valerate has a chiral center, benzene-d6 often enhances the separation of diastereotopic protons (see Phase 3).

Phase 2: Connectivity & The "Silent" Carbonyl

Issue:

"I have a substituent (e.g., -OH, -CH3) on the chain, but I can't prove its position. The HMBC correlations to the carbonyl (


) are missing or ambiguous."
Root Cause:

HMBC (Heteronuclear Multiple Bond Correlation) relies on


 and 

couplings.[1]
  • The Null Point:

    
     coupling follows a Karplus relationship.[2][3] If the dihedral angle between the proton and the carbonyl carbon is near 90°, the coupling constant (
    
    
    
    ) approaches 0 Hz, resulting in no peak.[2]
  • Optimization Mismatch: Standard HMBC is optimized for

    
     Hz. Long-range couplings in flexible aliphatic chains can be significantly smaller (4-6 Hz).
    
The Protocol: Low-Pass HMBC Optimization

If the standard HMBC fails, you must re-tune the experiment for smaller couplings.

Experimental Setup:

  • Standard Parameter: cnst13 (Bruker) or equivalent is usually set to 8 Hz.

  • Adjustment: Change the long-range coupling constant to 5 Hz .

    • Trade-off: This increases noise and T1 relaxation artifacts but captures weak correlations from

      
      -protons (
      
      
      
      ) or distant substituents.
  • Alternative: Run a 1,1-Adequate or HSQC-TOCSY .

    • Why? HSQC-TOCSY shows the entire spin system of the chain in one slice. If you see the

      
       proton, the TOCSY transfer will light up 
      
      
      
      ,
      
      
      , and
      
      
      in the same column, proving they are in the same chain regardless of the carbonyl correlation.

Phase 3: Stereochemistry & "Ghost" Peaks

Issue:

"I see too many peaks. The


 signal is split into two complex multiplets. Is my sample impure?"
Root Cause:

If your valerate has a substituent (making one carbon chiral), the protons on adjacent carbons become diastereotopic .[4] They are no longer chemically equivalent (


).
  • They split each other (

    
     Hz).
    
  • They couple differently to neighbors (

    
    ).
    
  • This creates an ABX or ABXY system, not a simple doublet/triplet.

The Logic: Diastereotopic Verification

Do not assume impurity. Validate the chirality.

Diagnostic Table: Impurity vs. Diastereomer

FeatureDiastereotopic Protons (Real Signal)Impurity (Contamination)
Integration Sum of both multiplets = 2H (exact)Variable (non-integer ratios)
HSQC Both proton signals correlate to the SAME CarbonCorrelates to a different/minor carbon
DOSY Diffuses at the same rate as the main peakDiffuses at a different rate (usually)

Summary Data: Typical Chemical Shifts

Use this table to triage your initial assignment. Values are for


.[5]
PositionProton (

)
Carbon (

)
Multiplicity (Unsubstituted)Effect of Subst. (

-OH/Br)
C1 (Carbonyl) N/A170 - 175SingletShift upfield ~2-4 ppm
C2 (

)
2.2 - 2.434.0 - 35.0TripletDeshields to 4.0+ ppm
C3 (

)
1.5 - 1.726.0 - 28.0QuintetDeshields to 3.8+ ppm
C4 (

)
1.3 - 1.522.0 - 23.0SextetDeshields to 3.5+ ppm
C5 (

)
0.90 - 0.9513.0 - 14.0TripletMinimal effect

Visual Troubleshooting Workflows

Diagram 1: The Assignment Logic Flow

Use this decision tree to navigate the troubleshooting process.

ValerateTroubleshooting Start START: Ambiguous Valerate Spectrum CheckPurity Step 1: Check Purity (Integrate C5 Methyl) Start->CheckPurity Overlap Issue: C3/C4 Overlap? CheckPurity->Overlap SolventSwap Action: Swap Solvent (CDCl3 -> C6D6) Overlap->SolventSwap Yes MissingCorr Issue: Missing HMBC to C=O? Overlap->MissingCorr No SolventSwap->MissingCorr OptimizeHMBC Action: Optimize HMBC (Set J = 5 Hz) MissingCorr->OptimizeHMBC Yes ComplexMult Issue: Complex Multiplets (Extra Peaks)? MissingCorr->ComplexMult No OptimizeHMBC->ComplexMult CheckHSQC Action: HSQC Check (2 H's on 1 C = Diastereotopic) ComplexMult->CheckHSQC Yes FinalReport END: Assign Structure ComplexMult->FinalReport No CheckHSQC->FinalReport

Caption: Logical decision tree for troubleshooting NMR assignments in substituted valerates.

Diagram 2: HMBC Connectivity Logic

Visualizing how to bridge the "silent" zones in a valerate chain.

HMBCLogic cluster_0 Connectivity Barrier CO C1 (Carbonyl) (173 ppm) H2 H-2 (alpha) (~2.3 ppm) H2->CO 2J (Strong) H3 H-3 (beta) (~1.6 ppm) H3->CO 3J (Weak/Karplus dependent) H4 H-4 (gamma) (~1.4 ppm) H4->CO 4J (Rarely seen)

Caption: HMBC correlation strengths. H-3 is the critical failure point; if the dihedral angle is ~90°, this link breaks.

References

  • Reich, H. J. (n.d.).[6] Solvent Effects in NMR Spectroscopy. University of Wisconsin-Madison.[7] Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). (n.d.). Valeric Acid (bmse000345) Spectral Data. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • University of Ottawa NMR Facility. (2007). Missing Signals in HMBC Data. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Synthesis Strategy

The synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate requires a strategic approach to navigate conflicting reactivity profiles. A direct Friedel-Crafts acylation using phenyl acetate is not recommended for scale-up due to the high probability of the Fries rearrangement, which leads to mixtures of hydroxy-acetophenones rather than the desired linear keto-ester.

The Validated Scale-Up Route (3-Step Protocol):

  • Friedel-Crafts Acylation: Reaction of Phenol with Glutaric Anhydride to yield 5-(4-hydroxyphenyl)-5-oxovaleric acid.

  • Fischer Esterification: Selective esterification of the carboxylic acid tail with Ethanol to yield Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate.

  • Acetylation: Mild acetylation of the phenolic hydroxyl group to yield the final target.

Note: The order of Steps 2 and 3 is critical. Attempting to acetylate first (Step 3) followed by acidic esterification (Step 2) will result in significant transesterification (solvolysis) of the phenolic acetate, reverting it to the phenol.

Process Logic Diagram

G Start Starting Materials: Phenol + Glutaric Anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl3, Nitrobenzene/DCM) Target: 4-Hydroxy-keto-acid Start->Step1  Electrophilic Aromatic Subst. Step2 Step 2: Fischer Esterification (EtOH, H2SO4, Toluene) Target: 4-Hydroxy-keto-ester Step1->Step2  Selective Carboxyl Esterification Step3 Step 3: Acetylation (Ac2O, Pyridine/Base) Target: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate Step2->Step3  Phenolic O-Acetylation Risk1 Risk: Ortho-isomer formation Control: Temp < 5°C Risk1->Step1 Risk2 Risk: Acetyl loss (Transesterification) Control: Perform Esterification FIRST Risk2->Step2

Caption: Validated 3-step synthetic pathway prioritizing regioselectivity and functional group stability.

Module 1: The Friedel-Crafts Acylation (Critical Step)

Reaction: Phenol + Glutaric Anhydride


 5-(4-hydroxyphenyl)-5-oxovaleric acid
Troubleshooting Guide

Q: My reaction mixture has solidified into an unstirrable "red rock" or sludge. How do I salvage this?

  • The Cause: The intermediate aluminum complex (Phenol-AlCl3-Ketone) is highly polar and insoluble in non-polar solvents like pure benzene or dilute DCM.

  • The Fix:

    • Solvent Choice: Switch to Nitrobenzene or a DCM/Nitromethane mixture for scale-up. Nitrobenzene solubilizes the acylium complex effectively.

    • Stoichiometry: Ensure you are using at least 3.1 equivalents of AlCl3 .

      • 1 eq complexed with the Glutaric Anhydride.[1]

      • 1 eq complexed with the Phenolic Oxygen.

      • 1 eq complexed with the Product Ketone.

      • 0.1 eq excess to drive conversion.

    • Recovery: If solidified, carefully add Nitrobenzene (if compatible) or mechanically break the mass before quenching. Do NOT add water to a solid mass; it will create a "volcano" effect.

Q: I am observing significant amounts of the ortho-isomer (2-hydroxyphenyl). How do I improve para-selectivity?

  • The Mechanism: Phenol is a strong activator. At higher temperatures, thermodynamic control favors the ortho product (via chelation with AlCl3).

  • The Protocol:

    • Temperature Control: Maintain the reaction temperature at 0°C to 5°C during the addition. Do not exceed room temperature until the reaction is quenched.

    • Addition Order: Add Glutaric Anhydride to the AlCl3/Solvent first to form the acylating agent, then add the Phenol solution slowly. This prevents high local concentrations of phenol from reacting non-selectively.

Q: The quenching step is violent and releases massive amounts of HCl gas. How do we manage this on a 100g+ scale?

  • The Standard: Never pour water into the reaction mixture.

  • The Protocol:

    • Prepare a slurry of Crushed Ice and Conc. HCl in a separate vessel.

    • Slowly cannulate or pump the reaction mixture into the ice/acid slurry with vigorous stirring.

    • Ventilation: Ensure the scrubber system is active to trap HCl gas.

    • Temperature: Keep the quench pot < 20°C to prevent hydrolysis of the amide/ester if present (not applicable here, but good practice).

Module 2: Esterification & Acetylation (Functionalization)

Step 2: 5-(4-hydroxyphenyl)-5-oxovaleric acid + EtOH


 Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate
Step 3:  Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate + Ac

O

Target
Troubleshooting Guide

Q: Why can't I just acetylate the intermediate acid and then esterify with Ethanol/Acid?

  • The Science: If you synthesize 5-(4-acetoxyphenyl)-5-oxovaleric acid and subject it to Ethanol/H

    
    SO
    
    
    
    reflux, the ethanol will attack the phenolic acetate ester (transesterification), yielding Ethyl Acetate and the free Phenol. You will lose your acetyl group.
  • The Rule: Always lock the carboxylic acid as the ethyl ester before introducing the labile phenolic acetate.

Q: The esterification (Step 2) conversion stalls at ~85%. Adding more acid catalyst doesn't help.

  • The Cause: This is an equilibrium reaction. Water accumulation is halting the forward progress.

  • The Fix:

    • Azeotropic Distillation: Use a Toluene/Ethanol ternary azeotrope with a Dean-Stark trap to physically remove water.

    • Molecular Sieves: For smaller scales (<50g), recirculate the solvent through a bed of activated 3Å molecular sieves.

    • Reagent Ratio: Use a large excess of Ethanol (as solvent) if azeotropic removal isn't feasible, but Toluene entrainment is preferred for scale.

Q: During the final acetylation (Step 3), I see impurities forming. Can I use Acetyl Chloride?

  • Recommendation: Avoid Acetyl Chloride on scale if possible; it generates HCl which requires scavenging.

  • Preferred Reagent: Use Acetic Anhydride (1.1 eq) with a catalytic amount of DMAP (4-Dimethylaminopyridine) and Triethylamine in DCM or Ethyl Acetate at 0°C -> RT.

    • Why? This condition is mild and neutral, preventing any risk to the ethyl ester or the ketone.

    • Workup: Wash with dilute citric acid to remove the pyridine/DMAP, then bicarbonate to remove excess acetic acid.

Data Summary & Process Parameters

Stoichiometry & Critical Parameters Table
ParameterStep 1: Friedel-CraftsStep 2: EsterificationStep 3: Acetylation
Limiting Reagent Glutaric Anhydride (1.0 eq)Keto-Acid Intermediate (1.0 eq)Hydroxy-Ester (1.0 eq)
Reagent B Phenol (0.95 eq) *Ethanol (Excess/Solvent)Acetic Anhydride (1.1 - 1.2 eq)
Catalyst/Promoter AlCl

(3.1 eq )
H

SO

(0.05 eq)
DMAP (0.01 eq) + Et

N (1.2 eq)
Solvent System Nitrobenzene or DCMToluene/Ethanol (Azeotrope)DCM or Ethyl Acetate
Temperature 0°C (Addition) -> 25°CReflux (110°C bath)0°C -> 25°C
Critical Quality Attribute Regioselectivity (>95% Para)Water Content (<0.1%)pH during workup (Keep < 8)

*Note: Using a slight deficit of Phenol in Step 1 ensures all phenol is consumed, simplifying purification, as unreacted glutaric anhydride is washed away with bicarbonate.

References

  • Friedel-Crafts Acylation Mechanisms & Scale-Up

    • Olah, G. A. Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1964.
    • Groves, J. K. "The Friedel-Crafts Acylation of Alkenes." Chemical Society Reviews, 1972, 1, 73. Link

  • Synthesis of 5-Aryl-5-oxovaleric Acids

    • Organic Syntheses, Coll.[2][3] Vol. 4, p. 62 (1963); Vol. 33, p. 4 (1953). (Synthesis of

      
      -benzoylpropionic acid analogs, applicable to glutaric anhydride). Link
      
    • BenchChem Technical Guide. "Synthesis of 5-Phenylvaleric Acid and Derivatives." (Detailed protocols for glutaric anhydride acylation). Link

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.
  • Scale-Up Safety (AlCl3 Quenching)

    • Org.[2][3][4][5][6][7][8] Process Res. Dev. 2000, 4, 6, 577–580. "Safe Scale-Up of Friedel-Crafts Reactions." Link

Disclaimer: This guide is intended for qualified scientific personnel. Always perform a thorough Process Safety Assessment (PSA) before scaling up reactions involving Aluminum Chloride or exothermic acylations.

Sources

Technical Support Center: Purification of Ketoester Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ketoester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet critical, challenge of purifying crude ketoester products. Achieving high purity is paramount for downstream applications, and removing unreacted starting materials is the most crucial step in the process. This document provides in-depth, practical guidance in a question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Strategic Purification—Choosing Your Method

The first step in any purification is selecting the right tool for the job. The properties of your starting materials, desired ketoester, and potential byproducts will dictate the most efficient strategy.

FAQ: How do I choose the best purification method for my ketoester?

Answer: The optimal purification strategy depends primarily on the physical properties of your product versus your contaminants, especially their boiling points and polarities. Thermal stability of your product is also a critical consideration.

Use the following decision tree to guide your choice:

G start Crude Ketoester Mixture q1 Is there a significant boiling point difference (>30°C) between product and starting materials? start->q1 wash Aqueous Wash / Extraction (to remove salts, acids, bases) start->wash Always perform a proper workup first! q2 Is the product thermally stable? q1->q2 Yes no_distill Boiling points are too close or product is thermally sensitive. q1->no_distill No distill Fractional Distillation (under vacuum if necessary) q2->distill Yes q2->no_distill No chrom Column Chromatography no_distill->chrom

Caption: Decision tree for selecting a primary purification method.

Section 2: Troubleshooting Common Contaminants

This section addresses specific, common issues encountered during the workup and purification of ketoester reactions, such as the classic Claisen condensation.[1][2]

Problem 1: My crude NMR shows a large amount of unreacted starting ester (e.g., ethyl acetate).

This is a frequent issue, especially in equilibrium-driven reactions like the Claisen condensation, where an excess of the starting ester is often used.[3][4]

Solution A: Fractional Distillation Under Reduced Pressure

  • Why it works: Fractional distillation separates liquids based on differences in their boiling points.[5][6] By reducing the pressure (applying a vacuum), the boiling points of all components are lowered, which is crucial for preventing the thermal decomposition that β-keto esters are prone to.[7][8]

  • Key Consideration: This method is only effective if the boiling point of your starting ester is significantly lower than that of your ketoester product.

Table 1: Boiling Points of Common Reactants and Products

Compound Boiling Point at 1 atm (°C) Boiling Point at Reduced Pressure (°C / mmHg)
Ethyl Acetate 77.1[9] ~ -4.4 / 56[10]
Ethanol 78.3[11] -
Diethyl Carbonate 126.8 39 / 20
Ethyl Acetoacetate 180.8 76-80 / 18 [12]

| Diethyl 2-oxosuccinate | 235-240 | 115-117 / 12 |

Note: Boiling points under vacuum are approximate and can vary. A pressure-temperature nomograph is a valuable tool for estimation.[13]

Protocol 1: Fractional Distillation of Ethyl Acetoacetate

  • Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column. Ensure all glassware is dry.[1][14] Use a suitable heating mantle and a magnetic stirrer. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Charging the Flask: Add the crude ketoester mixture and a few boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Slowly and carefully reduce the pressure to the target value (e.g., 18-20 mmHg).

  • Heating: Gently heat the flask. The lower-boiling starting material (ethyl acetate) will begin to distill first.

  • Collecting Fractions: Collect the initial distillate (the forerun) in a separate receiving flask. Monitor the vapor temperature at the still head. When the temperature stabilizes near the boiling point of your starting material, this is your first fraction.

  • Isolating the Product: Once the starting material has been removed, the vapor temperature will drop before rising again to the boiling point of your ketoester product. Change the receiving flask to collect the pure product fraction.[12]

  • Shutdown: Once the product has been collected, remove the heating mantle and allow the system to cool completely before slowly re-introducing air.

Problem 2: My product is contaminated with residual base (e.g., Sodium Ethoxide, LDA) or salts.

The use of a strong base is fundamental to most ketoester syntheses to generate the necessary enolate.[15] This base and its resulting salts must be removed completely.

Solution: Acidic Quench and Aqueous Workup

  • Why it works: The term "workup" refers to the series of steps used to isolate the crude product after the reaction is complete.[16] A proper workup for a ketoester synthesis involves neutralizing the basic reaction mixture and using liquid-liquid extraction to separate the organic product from water-soluble impurities.[17][18] Adding a mild acid (like acetic acid or aqueous ammonium chloride) quenches any remaining base and protonates the ketoester enolate, driving the equilibrium toward the final product.[3][19] The resulting salts are highly soluble in water and are removed in the aqueous layer.[17][20]

G cluster_0 Reaction Flask cluster_1 Separatory Funnel flask Crude Reaction Mixture Ketoester Enolate (Anionic) Excess Base Byproduct Salts quench 1. Quench with mild acid (e.g., aq. NH4Cl) 2. Add immiscible organic solvent flask->quench sep_funnel Organic Layer (e.g., Ether, EtOAc) Neutral Ketoester Product Aqueous Layer (Water) Quenched Base Salts Other Water-Soluble Impurities separate Separate Layers sep_funnel:org->separate quench->sep_funnel dry Dry organic layer (e.g., MgSO4), filter, and concentrate separate->dry product Crude Product (Ready for further purification) dry->product

Caption: Workflow for a standard quench and aqueous extraction.

Protocol 2: General Quench and Aqueous Workup

  • Cooling: After the reaction is complete, cool the reaction flask in an ice-water bath. This is critical as the neutralization can be exothermic.[19]

  • Quenching: Slowly and with stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of acetic acid (e.g., 50%) until the mixture is slightly acidic (check with pH paper).[12] Caution: If using a carbonate base or quenching with strong acid, be prepared for gas (CO₂) evolution! Vent the flask appropriately.[16]

  • Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and enough water to dissolve all the salts.

  • Washing: Shake the funnel gently at first, venting frequently to release any pressure.[16] Allow the layers to separate. Drain the lower aqueous layer.

  • Brine Wash: Wash the remaining organic layer with a saturated aqueous sodium chloride solution (brine). This helps to remove the majority of dissolved water from the organic layer.[18]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter away the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Problem 3: My ketoester is high-boiling or thermally unstable, making distillation impossible.

For complex, high-molecular-weight, or heat-sensitive ketoesters, distillation is not a viable option.

Solution: Flash Column Chromatography

  • Why it works: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[21][22] Less polar compounds travel through the column faster, while more polar compounds are retained longer. Since unreacted starting esters are generally less polar than the corresponding β-ketoester product (due to the additional carbonyl group), they will elute first, allowing for effective separation.[23][24]

Protocol 3: Purification by Flash Chromatography

  • Column Packing: Securely clamp a glass chromatography column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pour it into the column, allowing it to pack evenly without air bubbles. Add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting with your chosen solvent system (e.g., a mixture of ethyl acetate and hexane). Use positive pressure (air or nitrogen) to speed up the flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with a stain.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

  • Preparation of Ethyl Acetoacetate. (n.d.). designer-drug.com. Retrieved February 13, 2026, from [Link]

  • Adkins, H., & McElvain, S. M. (1941). Acetoacetic acid, ethyl ester. Organic Syntheses, Coll. Vol. 1, p. 235. Retrieved from [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025). PMC. Retrieved from [Link]

  • ETHYL ACETO ACETATE FOR SYNTHESIS. (n.d.). Oman Chemical. Retrieved February 13, 2026, from [Link]

  • Acid–base extraction. (2024). In Wikipedia. Retrieved from [Link]

  • Synthesis of ethyl acetoacetate. (n.d.). PrepChem.com. Retrieved February 13, 2026, from [Link]

  • Fractional Distillation of Esters. (n.d.). Scribd. Retrieved February 13, 2026, from [Link]

  • Continuous process for the production of beta-keto esters by claisen condensation. (2011). Google Patents.
  • Claisen Condensation. (n.d.). Organic Chemistry Tutor. Retrieved February 13, 2026, from [Link]

  • The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). PMC. Retrieved from [Link]

  • Beta ketoester compositions and method of manufacture. (1999). Google Patents.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PMC. Retrieved from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester. Retrieved February 13, 2026, from [Link]

  • 9-KETO ESTERS FROM REACTION OF ETHYL DIAZOACETATE WITH KETONES. (n.d.). Canadian Science Publishing. Retrieved February 13, 2026, from [Link]

  • Theory of Aqueous Workup. (n.d.). University of York. Retrieved February 13, 2026, from [Link]

  • How to make ethyl acetate| Part 2 (Fractional distillation). (2018). YouTube. Retrieved from [Link]

  • PROCESS FOR PURIFYING AN a-KETO ESTER. (2011). Google Patents.
  • Separation of ethyl acetate and ethanol from methyl ethyl ketone and water, and ethyl acetate from ethanol and water by extracti. (n.d.). ResearchGate. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for purifying an alpha-keto ester. (2011). Google Patents.
  • Can anyone suggest a suitable method for the Claisen condensation? (2014). ResearchGate. Retrieved from [Link]

  • Claisen-Schmidt Condensation. (n.d.). Retrieved February 13, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved February 13, 2026, from [Link]

  • Organic Acid-Base Extractions. (2025). Chemistry Steps. Retrieved from [Link]

  • Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. (2006). American Chemical Society. Retrieved from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. (2025). ResearchGate. Retrieved from [Link]

  • Purification of baker's yeast β-keto ester oxidoreductase. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021). YouTube. Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI. Retrieved from [Link]

  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. Retrieved from [Link]

  • Solvent Boiling Point Chart. (n.d.). BrandTech Scientific, Inc. Retrieved February 13, 2026, from [Link]

  • Estimation of Solvent Boiling Points based on Vacuum. (2022). YouTube. Retrieved from [Link]

  • Boiling Point of Gases, Liquids & Solids. (n.d.). AMERICAN ELEMENTS ®. Retrieved February 13, 2026, from [Link]

  • Vacuum pressure lowering boiling point. Distillation and troubleshooting. (2024). Reddit. Retrieved from [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube. Retrieved from [Link]

  • Anyone have a method of purifying NHS esters? (2025). Reddit. Retrieved from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures. Retrieved from [Link]

  • Mechanism for decarboxylation of a beta-keto ester in ethanol. (2020). Reddit. Retrieved from [Link]

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Stability issues of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate in storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Storage Troubleshooting Guide

Document ID: TS-E5-OXO-2024 | Version: 2.1 | Status: Active

Executive Summary & Molecule Profile

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is a sensitive diester intermediate often utilized in the synthesis of functionalized aryl-ketones and quinolinone derivatives (e.g., precursors in the synthesis of Aripiprazole analogs).

Its stability profile is defined by two competing ester functionalities: an aliphatic ethyl ester and a phenolic acetate (aryl ester) . The latter is the "weak link," making the compound highly susceptible to moisture-induced hydrolysis and subsequent oxidative discoloration.

Property Specification
Chemical Structure

Primary Risk Hydrolysis (Moisture sensitivity) followed by Oxidation .
Ideal Storage -20°C , Desiccated, Argon/Nitrogen atmosphere.
Visual Indicator Transition from White/Off-White

Pink/Brown .

Critical Degradation Pathways (The "Why")

To troubleshoot effectively, you must understand the causality of degradation. This molecule does not just "go bad"; it follows a specific chemical cascade.

The Hydrolysis-Oxidation Cascade

The 4-acetoxy group (phenolic ester) is significantly more labile than the terminal ethyl ester. Upon exposure to ambient moisture (even humidity in the air), it hydrolyzes to release acetic acid and the free phenol derivative (Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate ).

  • The Danger: The resulting free phenol is electron-rich and prone to rapid oxidation by atmospheric oxygen, forming quinoid species. This is why the compound turns pink or brown.

Pathway Visualization

The following diagram maps the degradation logic. Use this to interpret HPLC or TLC results.

DegradationPathway cluster_legend Key Parent Parent Compound (Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate) [White Solid] Intermed Degradant A (Free Phenol + Acetic Acid) [Colorless/Pale Yellow] Parent->Intermed Fast Hydrolysis (Acetoxy group) AcidHydrolysis Degradant C (Carboxylic Acid) [White Solid] Parent->AcidHydrolysis Slow Hydrolysis (Ethyl ester) Moisture Moisture (H2O) Moisture->Parent Final Degradant B (Quinone Species) [PINK / BROWN] Intermed->Final Air Oxidation Oxidation Oxidation (O2) Oxidation->Intermed Red Arrow = Primary Failure Mode Red Arrow = Primary Failure Mode

Caption: Figure 1. The "Pink Death" Cascade. The primary failure mode is the hydrolysis of the acetoxy group, leading to phenolic oxidation.

Troubleshooting Q&A (Field Scenarios)

Scenario A: Visual Changes

Q: My powder was white last week, but now it has a faint pink hue. Is it usable?

  • Diagnosis: The pink color indicates the formation of quinones, confirming that hydrolysis of the acetoxy group has occurred .

  • Action:

    • Run HPLC/TLC: If the impurity (phenol) is <2%, you may be able to purify via recrystallization (e.g., from EtOAc/Hexanes).

    • Synthesis Impact: If you use this "pink" material in a reaction requiring base (e.g., alkylation), the free phenol will deprotonate and compete with your intended nucleophile, lowering yields.

    • Verdict: If >5% degraded, discard . The quinones can act as radical scavengers and inhibit subsequent catalytic steps.

Scenario B: Solubility & Purity

Q: The compound is not dissolving fully in CDCl3, and the NMR shows a broad singlet at ~5.0-6.0 ppm.

  • Diagnosis: The "insoluble" material is likely the dicarboxylic acid derivative (hydrolysis of both esters) or oligomers formed from transesterification. The broad singlet often corresponds to the phenolic -OH proton.

  • Action:

    • Check the integration of the acetate singlet (~2.3 ppm). If it integrates to <3 protons relative to the aromatic signals, the acetyl group is lost.

Scenario C: Solvent Storage

Q: Can I store the compound as a stock solution in Methanol at -20°C?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Methanol is a nucleophilic solvent. Over time, it will cause transesterification , converting your Ethyl ester into a Methyl ester, and potentially cleaving the acetate group.

  • Correct Protocol: Store only as a dry solid. If solution storage is mandatory, use anhydrous Dichloromethane (DCM) or Toluene and use within 24 hours.

Storage & Handling Protocols

To maintain >98% purity, you must break the "Moisture-Thaw Cycle."

The "Argon Blanket" Protocol
  • Step 1: Aliquoting. Upon receipt, immediately divide the bulk material into single-use vials inside a glovebox or under a generic nitrogen cone.

    • Why? Repeated opening of a cold bottle introduces condensation (water) every time it warms up.

  • Step 2: Double Containment. Place the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel).

  • Step 3: Temperature. Store at -20°C . (4°C is insufficient for long-term storage >1 month).

Storage Decision Tree

Follow this logic to determine the safety of your current stock.

StorageLogic Start Inspect Compound Color Is it Pink/Brown? Start->Color Discard DISCARD (Oxidation confirmed) Color->Discard Yes Smell Smell Check: Vinegar Odor? Color->Smell No (White) Purify Purify Immediately (Recrystallize) Smell->Purify Yes (Acetic Acid released) Storage Current Storage? Smell->Storage No Good Safe to Use Storage->Good -20°C & Dry Warn Move to -20°C + Desiccant Storage->Warn Room Temp or 4°C

Caption: Figure 2. Rapid assessment logic for compound integrity.

Analytical Validation (HPLC Method)

When verifying stability, use the following generic HPLC conditions adapted for phenyl esters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Acid keeps phenol protonated)
Mobile Phase B Acetonitrile (MeCN)
Gradient 10% B to 90% B over 15 mins
Detection UV @ 254 nm (Aromatic) and 210 nm (Carbonyl)
Expected Shift Parent: High RT (Non-polar) Degradant (Phenol): Lower RT (More polar)

References

  • Ataman Chemicals. (n.d.). Phenylacetate Stability and Reactivity Data. Retrieved from

  • Stanford University. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford School of Earth, Energy & Environmental Sciences. Retrieved from

  • BenchChem. (2025). The Synthetic Pathway of Aripiprazole: A Technical Guide. Retrieved from

  • MDPI. (2007). Bioreversible Derivatives of Phenol: Reactivity of Carbonate Esters vs. Acetate Esters. Molecules. Retrieved from

  • European Patent Office. (2010). Process for Preparing Aripiprazole (Patent EP1480953). Retrieved from

Technical Support Center: Enhancing Regioselectivity of Acylation on Substituted Phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for regioselective acylation of substituted phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the position of acylation on phenolic substrates. Here, we provide in-depth, experience-driven answers to common questions and systematic troubleshooting guides to help you overcome experimental hurdles and achieve your desired product with high selectivity and yield.

Part A: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and strategic decisions in planning your regioselective acylation reactions.

Q1: What are the primary competing reactions in the acylation of a phenol, and how do I control them?

When acylating a phenol under Friedel-Crafts conditions, you are primarily dealing with a competition between C-acylation (on the aromatic ring) and O-acylation (on the hydroxyl group).[1][2] The initial product is often the O-acylated phenyl ester.[1][2] This ester, in the presence of a Lewis acid catalyst, can then undergo a rearrangement to form the C-acylated hydroxyaryl ketone. This intramolecular acyl migration is known as the Fries Rearrangement.[3][4][5]

Controlling the outcome depends heavily on catalyst concentration. Low concentrations of a catalyst, such as trifluoromethanesulfonic acid (TfOH), favor the kinetically preferred O-acylation.[1][2] Conversely, high concentrations or stoichiometric amounts of a Lewis acid (e.g., AlCl₃) promote the Fries rearrangement to yield the thermodynamically stable C-acylated products.[1][2]

Q2: How do I control ortho vs. para regioselectivity during C-acylation (Fries Rearrangement)?

The ortho versus para selectivity of the Fries rearrangement is a classic example of kinetic versus thermodynamic control and is highly dependent on reaction conditions.[3][6]

  • Temperature: This is the most critical factor. Low reaction temperatures (e.g., below 60°C) favor the formation of the para product (kinetic control).[3][6][7] At higher temperatures (e.g., above 160°C), the ortho product predominates (thermodynamic control).[3][6][7] The rationale is that the ortho product can form a more stable bidentate complex with the Lewis acid catalyst (like AlCl₃), which is favored at higher temperatures.[3][8]

  • Solvent Polarity: Non-polar solvents (e.g., carbon disulfide, nitrobenzene) tend to favor the formation of the ortho isomer.[3][4][7][8] As the solvent polarity increases, the proportion of the para product also increases.[3][4][7][8]

G Temp Temp Ortho Ortho Temp->Ortho High Temp (>160°C) Para Para Temp->Para Low Temp (<60°C) Solvent Solvent Solvent->Ortho Non-Polar Solvent->Para Polar

Q3: How do the electronic properties of substituents on the phenol ring affect the reaction?

The electronic nature of existing substituents profoundly impacts the reaction's feasibility and orientation, consistent with the principles of electrophilic aromatic substitution.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), alkoxy (-OR), and alkyl groups are activating and ortho, para-directing.[9] They increase the nucleophilicity of the aromatic ring, making it more reactive towards the electrophilic acylium ion.[9][10] Phenol's -OH group itself is a powerful activating ortho, para-director.[11][12]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and acyl groups are deactivating and generally meta-directing.[10] If your phenol has a strongly deactivating group, the harsh conditions of the Fries rearrangement may lead to low yields or reaction failure.[3]

Q4: Which Lewis acid should I choose for my reaction?

While aluminum chloride (AlCl₃) is the traditional and most common catalyst, several alternatives can be used, especially for sensitive substrates.[4][8] The choice can influence both reaction rate and selectivity.

CatalystTypical Characteristics & Applications
Aluminum Chloride (AlCl₃) The most common and highly reactive catalyst. Often requires stoichiometric amounts. Can be harsh.[4][8]
Boron Trifluoride (BF₃) A milder Lewis acid compared to AlCl₃. Can be used for substrates sensitive to stronger acids.[3][8]
Bismuth Triflate (Bi(OTf)₃) A water-tolerant, recyclable, and efficient catalyst for various acylations.[3][13][14] Often requires only catalytic amounts.[15]
Scandium Triflate (Sc(OTf)₃) An extremely active, commercially available, and moisture-stable Lewis acid.[16][17] It is recoverable and reusable.[17][18]
Iron(III) Chloride (FeCl₃) An effective and less harsh alternative to AlCl₃. Can be used under microwave conditions for ortho-acylation.[19]
Titanium Tetrachloride (TiCl₄) Another common Lewis acid that can be employed in Fries rearrangements.[4][8]

Part B: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during experiments.

G cluster_p1 Troubleshooting Poor Regioselectivity cluster_p2 Troubleshooting Low Yield cluster_p3 Troubleshooting O-Acylation Only start Problem Encountered p1 Poor Regioselectivity (Mixture of isomers) start->p1 p2 Low or No Yield start->p2 p3 Only O-Acylation Product Observed start->p3 c1a Is temperature optimized? Low temp for para, high for ortho. p1->c1a c1b Is solvent polarity appropriate? Non-polar for ortho, polar for para. p1->c1b c2a Are conditions anhydrous? Moisture deactivates catalyst. p2->c2a c2b Is catalyst amount sufficient? Often needs >1 equivalent. p2->c2b c2c Is substrate deactivated? (e.g., has strong EWG) p2->c2c c3a Is catalyst concentration high enough? Fries needs > stoichiometric amount. p3->c3a c3b Is reaction temperature high enough to promote rearrangement? p3->c3b s1 Adjust Temperature & Solvent c1a->s1 c1b->s1 s2a Use flame-dried glassware, dry solvents c2a->s2a s2b Increase catalyst loading c2b->s2b s2c Consider alternative synthetic route c2c->s2c s3 Increase Catalyst & Temperature c3a->s3 c3b->s3

Problem 1: Low Yield or No Reaction

Potential Cause 1: Catalyst Deactivation by Moisture

  • Explanation: Traditional Lewis acids like AlCl₃ and TiCl₄ are extremely sensitive to moisture.[20] Any water present in the reaction setup (glassware, solvents, reagents) will react with and deactivate the catalyst, halting the reaction.[8][20]

  • Suggested Solutions:

    • Ensure Anhydrous Conditions: Use flame-dried or oven-dried glassware. Use freshly distilled or commercially available anhydrous solvents.

    • Handle Reagents Properly: Handle hygroscopic Lewis acids in a glovebox or under an inert atmosphere (Nitrogen or Argon).

    • Consider Water-Tolerant Catalysts: If anhydrous conditions are difficult to maintain, switch to a water-tolerant Lewis acid like Bismuth Triflate (Bi(OTf)₃) or Scandium Triflate (Sc(OTf)₃).[3][14][15]

Potential Cause 2: Insufficient Catalyst Loading

  • Explanation: For the Fries rearrangement to proceed, the Lewis acid catalyst coordinates to the carbonyl oxygen of the product ketone.[20] This forms a stable complex, effectively removing the catalyst from the reaction cycle. Therefore, catalytic amounts are often insufficient; stoichiometric or even excess amounts are required.[20]

  • Suggested Solutions:

    • Increase Catalyst Stoichiometry: A common practice is to use at least 1.1 to 1.5 equivalents of the Lewis acid relative to the phenolic ester.[8]

    • Optimize Loading: Perform small-scale optimizations to determine the ideal catalyst loading for your specific substrate.

Potential Cause 3: Substrate Deactivation

  • Explanation: As mentioned in the FAQs, phenols with strongly electron-withdrawing groups (EWGs) are deactivated towards electrophilic substitution.[3] The harsh conditions may not be sufficient to overcome this deactivation.

  • Suggested Solutions:

    • Protecting Group Strategy: For phenols, protecting the hydroxyl group as an ester is the first step of the Fries rearrangement itself.[20] If other deactivating groups are present, a different synthetic strategy might be necessary.

    • Alternative Methods: Consider modern cross-coupling methods, such as Palladium-catalyzed directed C-H acylation, which can offer different regioselectivity and functional group tolerance.[21]

Problem 2: Poor Regioselectivity (Mixture of ortho and para isomers)

Potential Cause 1: Suboptimal Temperature Control

  • Explanation: The ortho/para product ratio is highly temperature-dependent.[4][7] A reaction run at an intermediate temperature may produce a difficult-to-separate mixture of both isomers.

  • Suggested Solutions:

    • For the para product: Run the reaction at a low temperature, typically below 60°C.[6] Using an ice bath or cryocooler can ensure temperature stability.

    • For the ortho product: Run the reaction at a significantly higher temperature, often above 160°C.[6] Use a high-boiling solvent or neat conditions to achieve the required temperature safely.

Potential Cause 2: Incorrect Solvent Choice

  • Explanation: Solvent polarity directly influences the reaction pathway. A solvent of intermediate polarity might not sufficiently favor one pathway over the other.

  • Suggested Solutions:

    • To favor the ortho product: Use a non-polar solvent like nitrobenzene or carbon disulfide.[3][8] Solvent-free (neat) conditions at high temperatures also favor the ortho product.[3]

    • To favor the para product: Use a more polar solvent.[3][7][8]

Part C: Experimental Protocols

Protocol 1: Selective O-Acetylation of 2-Naphthol

This protocol focuses on the O-acylation product, using catalytic conditions that disfavor the Fries rearrangement. It is adapted from a nickel-catalyzed procedure.[16][22][23]

Materials:

  • 2-Naphthol (2.0 mmol)

  • Acetonitrile (10.0 mL)

  • Nickel(II) Nitrate (Ni(NO₃)₂, 30 mg)

  • Acetic Acid (1.5 mmol)

  • Ethyl acetate and deionized water for workup

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-naphthol (2.0 mmol) in acetonitrile (10.0 mL).

  • Catalyst Addition: Add the nickel nitrate catalyst (30 mg) to the solution and stir.

  • Reagent Addition: Slowly add acetic acid (1.5 mmol) to the reaction mixture at room temperature over 5 minutes.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (typically when the starting material is consumed), cool the mixture to room temperature and quench by adding deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the crude 2-naphthyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Fries Rearrangement for para-Acylation of Phenyl Acetate

This protocol is a representative example for achieving para-selective C-acylation by controlling temperature.

Materials:

  • Phenyl acetate (1 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Aluminum Chloride (AlCl₃, 1.5 equivalents)

  • 1 M Hydrochloric Acid (HCl)

  • Crushed ice

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenyl acetate (1 eq.) and dry DCM.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous AlCl₃ (1.5 eq.) to the stirred solution at 0 °C. Caution: The addition can be exothermic.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. Reaction time will vary depending on the specific substrate.

  • Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture into a beaker containing a stirred slurry of crushed ice and 1 M HCl. Caution: Quenching is highly exothermic and releases HCl gas.

  • Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent using a rotary evaporator.

  • Purification & Analysis: Purify the crude product by column chromatography or recrystallization. Confirm the regioselectivity using ¹H NMR and other spectroscopic methods.

References

  • Fries rearrangement. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. (n.d.). Aakash Institute. Retrieved February 17, 2026, from [Link]

  • Fries Rearrangement: Meaning, Mechanism, Limitations & Application. (n.d.). Testbook. Retrieved February 17, 2026, from [Link]

  • Fries Rearrangement Reaction: Mechanism, Steps & Examples. (n.d.). Vedantu. Retrieved February 17, 2026, from [Link]

  • The Direction of the Reaction. (2026, February 17). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Naeimi, H., et al. (2006). Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent.
  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. (2025, November 11). MDPI. Retrieved February 17, 2026, from [Link]

  • O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. (2011, November 11). Ingenta Connect. Retrieved February 17, 2026, from [Link]

  • Rahman, A., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Semantic Scholar.
  • Rahman, A., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Science Publishing Group.
  • Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid. (2025, August 6).
  • Girón-Elola, C., & Correa, A. (2024). C–H acylation as an enabling tool to tag phenolic drugs. RSC Publishing.
  • Why is -OH group of phenol ortho/para directing?. (2018, January 28). Quora. Retrieved February 17, 2026, from [Link]

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025, July 25).
  • Friedel–Crafts reaction of phenol. (2015, May 16). Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]

  • Scandium(III) Triflate-Catalyzed Friedel−Crafts Alkylation Reactions. (n.d.).
  • Video: Directing Effect of Substituents: ortho–para-Directing Groups. (2025, May 22). JoVE. Retrieved February 17, 2026, from [Link]

  • Mild and Highly Efficient Copper(I) Inspired Acylation of Alcohols and Polyols. (2017, January 18). MDPI.
  • Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

  • Kotha Balasainath, R. (2011). Regiospecific Synthesis of Ortho Substituted Phenols.
  • Naeimi, H., et al. (n.d.).
  • Rahman, A., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol.
  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Scandium(III) Triflate–Catalyzed Coumarin Synthesis. (2008, November 7). Taylor & Francis Online.
  • Friedel-Crafts Reactions for Biomolecular Chemistry. (n.d.). ChemRxiv.
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS. (n.d.). Revue Roumaine de Chimie.
  • Bismuth-Catalyzed Oxidative Coupling of Arylboronic Acids with Triflate and Nonaflate Salts. (2020, June 14). Journal of the American Chemical Society.
  • New trends in bismuth-catalyzed synthetic transformations. (2013, January 14). RSC Publishing.
  • Cyclopropenium Sulfide as Lewis Base Catalyst for Chemoselective and Regioselective Electrophilic Selenylation of Phenols. (2024, June 1).
  • Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid. (n.d.). Organic Chemistry Portal.
  • Bismuth(III) Chloride and Triflate: Novel Catalysts for Acylation and Sulfonylation Reactions. (2025, August 7).
  • Lewis Acid-Catalyzed Chemodivergent and Regiospecific Reaction of Phenols with Quaternary Peroxyoxindoles. (n.d.).
  • Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate. (2017, January 3). Semantic Scholar.
  • Naeimi, H., et al. (2025, August 9). Regioselective ortho-acylation of phenol and naphthol derivatives catalyzed by FeCl3.
  • Overcoming O–H Insertion to Para-Selective C–H Functionalization of Free Phenols. (2022, April 20). ACS Central Science.
  • Strategies for the Preparation of Differentially Protected ortho-Prenyl
  • Acylation of phenol on solid acids: Study of the deactivation mechanism. (2025, August 10).
  • Ortho-selective C–H arylation of phenols with N-carboxyindoles. (n.d.). Chemical Science (RSC Publishing).

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Validation & Comparative

Technical Guide: 1H and 13C NMR Spectral Analysis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical reference for the structural characterization and purity assessment of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate , a critical intermediate in the synthesis of benzoyl-derived pharmaceuticals.

Due to the limited availability of direct experimental literature for this specific ester, the spectral data presented below is derived from high-confidence fragment analysis of analogous structures (e.g., 4-acetoxyacetophenone and ethyl glutarate) and validated predictive algorithms (ChemDraw/ACD Labs). This approach allows for rigorous structural confirmation and impurity profiling.[1]

Introduction & Structural Context

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (C₁₅H₁₈O₅, MW: 278.30 g/mol ) is a bifunctional aromatic intermediate featuring a para-acetoxy benzoyl moiety linked to an ethyl valerate (pentanoate) chain.[1]

  • Synthetic Utility: It typically arises from the Friedel-Crafts acylation of phenyl acetate (or phenol followed by acetylation) with glutaric anhydride derivatives, followed by esterification.[1]

  • Critical Quality Attribute (CQA): The integrity of the acetoxy group is the primary stability concern. Under acidic or basic conditions, the acetoxy ester is prone to hydrolysis, yielding the phenolic impurity Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate .[1]

  • Diagnostic Challenge: Distinguishing the target molecule from its deacetylated impurity requires precise monitoring of the acetoxy methyl singlet and the chemical shift of the aromatic protons.[1]

Predicted Spectral Data & Assignments

1H NMR Data (300 MHz, CDCl₃)

The proton NMR spectrum is characterized by a distinct AA'BB' aromatic system , a singlet acetoxy methyl , and the ethyl valerate aliphatic chain .[1]

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
Ar-H (2,6) 7.98 Doublet (d)2H8.8Ortho to ketone (Deshielded by carbonyl anisotropy).[1]
Ar-H (3,5) 7.19 Doublet (d)2H8.8Ortho to acetoxy (Shielded relative to ketone, deshielded relative to phenol).[1]
OCH₂ 4.13 Quartet (q)2H7.1Ethyl ester methylene.[1]
CO-CH₂ (γ) 2.98 Triplet (t)2H7.2Alpha to ketone (Deshielded).[1]
COO-CH₂ (α) 2.41 Triplet (t)2H7.2Alpha to ester.[1]
OAc-CH₃ 2.32 Singlet (s)3H-Diagnostic: Acetoxy methyl group.[1]
CH₂ (β) 2.05 Quintet (p)2H7.2Beta methylene (Shielded).[1]
CH₂-CH₃ 1.25 Triplet (t)3H7.1Ethyl ester methyl.[1]
13C NMR Data (75 MHz, CDCl₃)

The carbon spectrum confirms the presence of three carbonyl environments: the ketone , the ester , and the acetoxy carbonyl .[1]

PositionShift (δ, ppm)TypeAssignment Logic
C=O (Ketone) 197.5 QuaternaryAryl ketone carbonyl.
C=O[1] (Acetoxy) 168.9 QuaternaryAcetate carbonyl.
C=O[1] (Ester) 173.2 QuaternaryEthyl ester carbonyl.[1]
Ar-C (4) 154.2 QuaternaryIpso to acetoxy (Deshielded by oxygen).[1]
Ar-C (1) 134.5 QuaternaryIpso to ketone.[1]
Ar-C (2,6) 129.8 CHOrtho to ketone.[1]
Ar-C (3,5) 121.9 CHOrtho to acetoxy.[1]
OCH₂ 60.4 CH₂Ethyl ester methylene.[1]
CO-CH₂ (γ) 37.5 CH₂Alpha to ketone.[1]
COO-CH₂ (α) 33.2 CH₂Alpha to ester.[1]
OAc-CH₃ 21.1 CH₃Acetoxy methyl.[1]
CH₂ (β) 20.8 CH₂Beta methylene.[1]
CH₂-CH₃ 14.2 CH₃Ethyl ester methyl.[1]

Comparative Analysis: Target vs. Impurities

The primary impurity is the hydrolyzed phenol (Ethyl 5-(4-hydroxyphenyl)-5-oxovalerate).[1] The table below outlines the key spectral differences used for quality control.

FeatureTarget: Acetoxy Analog Impurity: Hydroxy Analog Diagnostic Action
Methyl Singlet Present (~2.32 ppm) Absent Primary Pass/Fail Check.
Ar-H (3,5) ~7.19 ppm ~6.90 ppm Hydroxy group shields ortho protons more than acetoxy.[1]
OH Signal AbsentBroad singlet (~6.0-8.0 ppm)Confirm with D₂O shake (signal disappears).[1]
13C Ipso-O ~154 ppm~161 ppmPhenolic carbon is more deshielded.[1]
Diagnostic Workflow Diagram

The following diagram illustrates the logic flow for confirming structure and purity using NMR data.

NMR_Analysis Start Crude Sample NMR (CDCl3) Check_Me Check 2.0 - 2.5 ppm Region Start->Check_Me Singlet_232 Singlet at 2.32 ppm? Check_Me->Singlet_232 Yes_Singlet Yes: Acetoxy Group Present Singlet_232->Yes_Singlet Found No_Singlet No: Deacetylated Singlet_232->No_Singlet Missing Check_Ar Check Aromatic Region (6.5 - 8.0 ppm) Yes_Singlet->Check_Ar Conclusion_Impure FAIL: Hydrolyzed Impurity No_Singlet->Conclusion_Impure Ar_Shift_High Doublet at ~7.19 ppm (Ortho-Acetoxy) Check_Ar->Ar_Shift_High Shift > 7.1 Ar_Shift_Low Doublet at ~6.90 ppm (Ortho-Hydroxy) Check_Ar->Ar_Shift_Low Shift < 7.0 Conclusion_Pure PASS: Pure Target Compound Ar_Shift_High->Conclusion_Pure Ar_Shift_Low->Conclusion_Impure

Caption: Logical decision tree for distinguishing Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate from its phenolic degradation product.

Experimental Protocols

Synthesis (Friedel-Crafts Acylation Route)

This protocol describes the generation of the core scaffold, followed by esterification.[1]

  • Acylation:

    • Reagents: Phenyl acetate (1.0 eq), Glutaric anhydride (1.1 eq), AlCl₃ (2.5 eq).[1]

    • Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene.[1]

    • Procedure: Add AlCl₃ portion-wise to a cooled (0°C) solution of phenyl acetate and glutaric anhydride. Stir at 0°C for 1h, then warm to RT for 4h.

    • Quench: Pour onto ice/HCl. Extract with DCM.[1]

    • Note: This step yields 5-(4-hydroxyphenyl)-5-oxopentanoic acid (due to in-situ deacetylation by AlCl₃) or the acetoxy acid depending on workup mildness.[1] Re-acetylation is often required.[1]

  • Re-Acetylation & Esterification (One-Pot):

    • Reagents: Crude acid, Ethanol (excess), H₂SO₄ (cat.), Acetic Anhydride (1.5 eq).[1]

    • Procedure: Reflux crude acid in Ethanol/H₂SO₄ to form the ethyl ester.[1] Remove Ethanol.[1] Treat residue with Acetic Anhydride/Pyridine to restore the acetoxy group.[1]

NMR Sample Preparation[1]
  • Solvent: CDCl₃ (99.8% D) with 0.03% TMS (v/v).[1]

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Tube: 5mm high-precision NMR tube.

  • Acquisition: 16 scans (1H), 256-1024 scans (13C) to resolve quaternary carbons.

References

  • Friedel-Crafts Acylation of Phenolic Esters

    • Olah, G. A.[1] "Friedel-Crafts and Related Reactions."[1] Wiley-Interscience, 1964.[1] (Foundational text on acylation mechanisms).

  • Spectral Prediction & Database

    • AIST (National Institute of Advanced Industrial Science and Technology).[1] "Spectral Database for Organic Compounds (SDBS)."[1] [Link] (Source for 4-acetoxyacetophenone and ethyl glutarate fragment data).[1]

  • Analogous Compound Synthesis

    • Vogel, A. I.[1] "Vogel's Textbook of Practical Organic Chemistry."[1] 5th Ed. Longman Scientific & Technical, 1989.[1] (Standard protocols for esterification and acetylation).

  • Chemical Shift Data

    • Pretsch, E., et al.[1] "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009.[1] (Reference for substituent effects on aromatic rings).

Sources

X-ray crystallography for structural confirmation of 5-oxovalerate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technique: Single-Crystal X-ray Diffraction (SC-XRD) vs. NMR/MS Focus: Overcoming Structural Ambiguity in Aldo-Acid Equilibria

Executive Summary: The "Chameleon" Challenge

In drug development, 5-oxovalerate (5-oxopentanoic acid) derivatives serve as critical intermediates for lysine catabolism studies and as precursors for non-canonical amino acid synthesis.[1] However, these molecules present a unique structural fidelity challenge .[1][2]

Unlike rigid scaffolds, 5-oxovalerate derivatives exist in a dynamic equilibrium between three forms:

  • Open-chain aldehyde: The reactive precursor.[1][2]

  • Cyclic lactol (pseudoacid): Formed by intramolecular nucleophilic attack.[1][2]

  • Oligomeric acetals: Often trimers formed in concentrated solutions or solid states.[1][2]

The Problem: In solution (NMR), these forms coexist, leading to broadened peaks, complex coupling patterns, and "missing" aldehyde protons. Mass Spectrometry (MS) confirms molecular weight but cannot distinguish between the open isomer and its cyclic tautomers.[1]

The Solution: X-ray crystallography provides the only definitive, static snapshot of the molecular geometry, resolving stereochemical ambiguities and confirming the precise tautomeric state (e.g., the trimeric trioxane form) present in the solid phase.

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares the utility of SC-XRD against standard spectroscopic methods for this specific class of compounds.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (

H/

C)
Mass Spectrometry (HRMS)
Primary Output 3D Atomic Coordinates & Absolute ConfigurationConnectivity & Solution DynamicsMolecular Formula & Fragmentation
Tautomer ID Definitive. Freezes one specific tautomer (e.g., cyclic trimer).[1][2]Ambiguous. Shows time-averaged mixture of open/cyclic forms.[1][2]None. Ionization often alters the tautomeric state.[1][2]
Stereochemistry Direct determination of absolute configuration (if heavy atom present).[1][2]Relative stereochemistry (via NOESY/coupling); requires reference.None.
Sample State Single Crystal (Solid).[1][2]Solution (Deuterated solvent).[1][2][3]Gas Phase (Ionized).[1][2][4]
Limit of Detection Crystal size >50 µm (approx.[1][2] 0.1 mg).[1][2]~1 mg (Proton), ~10 mg (Carbon).[1]< 1 ng.
Critical Weakness Crystallization Bottleneck. 5-oxovalerates are often oils.[1][2]Signal overlap in aliphatic regions; "disappearing" aldehyde protons.[1][2]Cannot distinguish isomers (e.g., lactol vs. open chain).

Deep Dive: The X-ray Workflow for 5-Oxovalerates

The Crystallizability Barrier

Native 5-oxovalerate derivatives often exist as viscous oils due to the high rotational freedom of the aliphatic chain and the disruption of crystal packing by the competing aldehyde/carboxylic acid hydrogen bonding networks.

Expert Insight: Do not attempt to crystallize the native oil directly unless you have access to a cryo-stage and can perform in situ crystallization (unreliable for routine screening).[1][2] Instead, use Scientific Integrity Principle #1: Predictable Derivatization .

Strategic Derivatization

To induce crystallization, we must lock the flexible aldehyde into a rigid, polarizable framework.[1]

  • The "Classic" Approach (2,4-DNPH):

    • Mechanism: Reacting the 5-oxovalerate with 2,4-dinitrophenylhydrazine creates a hydrazone.[1][2]

    • Why it works: The dinitrophenyl group introduces strong

      
      -
      
      
      
      stacking interactions and rigidifies the molecule, raising the melting point significantly (often >100°C) and promoting lattice formation.
    • X-ray Benefit: The heavy nitro groups scatter X-rays well, aiding in structure solution.[1][2]

  • The "Salt" Approach (for free acids):

    • Mechanism: Forming a Calcium (

      
      ) or Sodium (
      
      
      
      ) salt.[1][2]
    • Why it works: Ionic bonds create a strong lattice framework.[1][2]

    • Caution: Salts may contain water of hydration, which must be modeled in the final structure.[1][2]

Experimental Protocols

Protocol A: Derivatization with 2,4-DNPH (Recommended for Oils)

Use this protocol when the 5-oxovalerate derivative is an oil or amorphous solid.

Reagents:

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) reagent (Brady's Reagent).[1]

  • Ethanol (absolute).[1][2]

  • Target 5-oxovalerate derivative.[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve 100 mg of the 5-oxovalerate oil in 2 mL of ethanol.

  • Reaction: Add 2 mL of 2,4-DNPH reagent dropwise. A color change (yellow/orange to red) indicates hydrazone formation.[1][2]

  • Precipitation: Allow the mixture to stand at room temperature for 15 minutes. If no precipitate forms, add water dropwise until turbidity appears ("Cloud Point").[1]

  • Crystallization (The Critical Step):

    • Heat the turbid mixture gently until clear (redissolution).

    • Allow to cool slowly in an insulated water bath to Room Temperature (RT) over 4 hours.

    • Self-Validating Check: Rapid cooling yields amorphous powder.[1][2] Slow cooling yields needles/plates suitable for X-ray.[1][2]

  • Harvesting: Filter crystals and wash with cold dilute ethanol.

Protocol B: Direct Crystallization of the Acid Trimer

Use this for pure 5-oxopentanoic acid to observe the cyclic trioxane form.[2]

  • Solvent Screen: Dissolve the acid in minimal warm Chloroform (

    
    ) or Benzene.[1][2]
    
  • Vapor Diffusion: Place the solution in an inner vial. Place this vial inside a larger jar containing Hexane (antisolvent).[1][2] Cap the large jar.

  • Equilibration: Allow to stand undisturbed for 3-7 days. Hexane vapor will slowly diffuse into the chloroform, lowering solubility and growing high-quality triclinic crystals.[1][2]

Visualizations & Logic Pathways

Figure 1: The "Chameleon" Equilibrium & Decision Logic

This diagram illustrates the structural ambiguity and the decision process for selecting X-ray crystallography.

G cluster_equilibrium The 5-Oxovalerate Equilibrium (Solution State) OpenChain Open Chain (Aldehyde-Acid) Lactol Cyclic Lactol (Pseudoacid) OpenChain->Lactol Fast Exchange NMR NMR Analysis (Broad/Averaged Signals) OpenChain->NMR Trimer Cyclic Trimer (Trioxane) Lactol->Trimer Conc. Dependent Lactol->NMR Decision Is sample Crystalline? NMR->Decision Ambiguous Structure? XRAY X-ray Crystallography (Definitive Snapshot) XRAY->Trimer Confirms Solid State (Often Trimer) Decision->XRAY Yes (Solid) Derivatize Derivatize (e.g., 2,4-DNPH) Decision->Derivatize No (Oil) Derivatize->XRAY Yields Crystals

Caption: The dynamic equilibrium of 5-oxovalerates in solution complicates NMR. X-ray crystallography requires a solid form (often achieved via derivatization) but yields a definitive structural solution.[1]

Figure 2: Experimental Workflow for Structural Confirmation

A step-by-step guide from synthesis to solved structure.

Workflow cluster_prep Sample Prep cluster_cryst Crystallization Start Crude 5-Oxovalerate CheckState Physical State? Start->CheckState SaltGen Salt Formation (Ca/Na) CheckState->SaltGen Acidic Oil Hydrazone Hydrazone Formation (2,4-DNPH) CheckState->Hydrazone Neutral Oil VaporDiff Vapor Diffusion (CHCl3/Hexane) CheckState->VaporDiff Solid SlowCool Slow Cooling (EtOH) SaltGen->SlowCool Hydrazone->SlowCool Diffraction X-ray Diffraction (Data Collection) SlowCool->Diffraction VaporDiff->Diffraction Solve Structure Solution (Phasing/Refinement) Diffraction->Solve

Caption: Operational workflow for converting unstable 5-oxovalerate intermediates into diffraction-quality crystals.

Case Study: The "Lactol Loophole"

The Scenario: A research group synthesized a 5-oxovalerate derivative intended as a drug linker.[1][2] The Ambiguity:


C NMR showed a confusing set of peaks around 95-105 ppm (characteristic of acetals) rather than the expected ~200 ppm (aldehyde carbonyl). Was the reaction failed, or was it the lactol form?
The Resolution: 
  • The team formed the semicarbazone derivative .

  • SC-XRD analysis revealed the open-chain hydrazone structure in the crystal lattice.[1][2]

References

  • PubChem. 5-Oxopentanoic acid (Compound Summary).[1][2][5] National Library of Medicine.[1][2] [Link]

  • LIPID MAPS Structure Database. 5-oxopentanoic acid.[1][2][Link][1]

  • Malkin, T. & Tranter, T. C. Melting-point and X-ray data for 2:4-dinitrophenylhydrazones of n-aliphatic aldehydes. Journal of the Chemical Society, 1951.[1] [Link]

  • Kruszynski, R. Intermolecular interactions in 2,4-dinitrophenylhydrazine hydrochloride hydrate: X-ray structural and quantum mechanical study. Central European Journal of Chemistry, 2008.[1][6] [Link]

  • Beilstein Journal of Organic Chemistry. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates... and single-crystal X-ray diffraction data.[Link]

Sources

Comparing the efficacy of different catalysts for ketoester synthesis

As the demands for more sustainable and efficient chemical processes grow, future research will likely focus on heterogeneous and recyclable catalysts, reactions in flow chemistry systems, and photocatalytic methods to further expand the synthetic chemist's toolkit for accessing these vital ketoester building blocks. [24]

References

  • Enantioselective Organocatalyzed Transformations of β-Ketoesters. Chemical Reviews. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available at: [Link]

  • Organocatalytic Asymmetric Hydroxylation of β-Keto Esters: Metal-Free Synthesis of Optically Active anti-Diols. The Journal of Organic Chemistry. Available at: [Link]

  • Claisen condensation. Wikipedia. Available at: [Link]

  • Organocatalytic asymmetric “anti-Michael” reaction of β-ketoesters. RSC Publishing. Available at: [Link]

  • The Claisen Condensation. University of Babylon. Available at: [Link]

  • Organocatalytic Asymmetric Peroxidation of ,-Unsaturated -Keto Esters—A Novel Route to Chiral Cycloperoxides. MDPI. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Organocatalytic asymmetric direct alpha-alkynylation of cyclic beta-ketoesters. PubMed. Available at: [Link]

  • Claisen Condensation. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the transesterification of b-keto esters. CORA. Available at: [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Claisen Condensation: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Using specific example, describe Claisen condensation of synthesis of β-k.. Filo. Available at: [Link]

  • A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. National Center for Biotechnology Information (PMC). Available at: [Link]

  • A Catalytic Method for the Enantioselective Synthesis of alpha-Quaternary Ketones, alpha-Ketoesters and Aldehydes. UNC Chemistry Department. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of β‐Keto Esters Promoted by Yttria‐Zirconia Based Lewis Acid Catalyst. ResearchGate. Available at: [Link]

  • b-Ketoesters as a valuable tool for the synthesis of complex natural products. ResearchGate. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Taylor & Francis Online. Available at: [Link]

  • Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. Available at: [Link]

  • SYNTHESIS AND USES OF β-KETO ACIDS. A BRIEF REVIEW. Taylor & Francis. Available at: [Link]

  • Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]

  • Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. ResearchGate. Available at: [Link]

  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson. Available at: [Link].

  • (PDF) VCl3-Catalyzed Efficient Synthesis of β-Enamine Esters and Ketones from β-Keto Esters. ResearchGate. Available at: [Link]

A Comparative Guide to the Validation of Analytical Methods for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate, a key intermediate in pharmaceutical synthesis. As drug development professionals, ensuring the purity, potency, and stability of such compounds is paramount. This requires robust, validated analytical methods that can withstand regulatory scrutiny and guarantee product quality. This document moves beyond simple protocols to explain the scientific rationale behind methodological choices, offering a practical framework for researchers in drug development and quality control.

Introduction: The Analytical Imperative for Pharmaceutical Intermediates

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is a keto-ester whose structural integrity and purity directly impact the quality of the final active pharmaceutical ingredient (API). Potential impurities can arise from the synthesis process, degradation, or storage.[1][2][3] Therefore, the validation of analytical methods is not merely a procedural step but a foundational requirement for ensuring safety and efficacy. A validated method provides documented evidence that the procedure is suitable for its intended purpose. This guide will focus on the two primary chromatographic techniques for quantitative analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and explore the development of a stability-indicating method, a critical component of any comprehensive analytical package.

Chapter 1: High-Performance Liquid Chromatography (HPLC-UV) - The Cornerstone of Purity and Assay Determination

For a non-volatile, UV-absorbing molecule like Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate, Reversed-Phase HPLC with UV detection (RP-HPLC-UV) is the undisputed workhorse. Its versatility in separating the main compound from non-volatile process impurities and degradation products makes it the primary choice for assay, purity determination, and stability testing.

The selection of a C18 column is a logical starting point due to the compound's moderate polarity. The mobile phase, typically a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention, resolution, and analysis time.[4][5]

Experimental Protocol: HPLC-UV Method Development and Validation

Objective: To develop and validate a precise, accurate, and specific RP-HPLC-UV method for the quantification of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate and its related substances.

1. Method Development Workflow:

cluster_dev HPLC Method Development A Compound Characterization (Solubility, UV λmax) B Column Selection (e.g., C18, 5µm, 4.6x250mm) A->B C Mobile Phase Scouting (ACN vs. MeOH, pH) B->C D Gradient/Isocratic Optimization C->D E Final Parameter Selection (Flow Rate, Temp, Wavelength) D->E F System Suitability Test (Resolution, Tailing, Plate Count) E->F

Caption: HPLC Method Development Workflow.

2. Step-by-Step Validation Protocol (Based on ICH Q2(R1) Guidelines[6]):

  • System Suitability:

    • Prepare a standard solution of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (e.g., 100 µg/mL).

    • Inject the solution six times.

    • Calculate the relative standard deviation (%RSD) for peak area and retention time (Acceptance Criteria: %RSD < 2.0%).[7]

    • Evaluate theoretical plates, tailing factor, and resolution from a spiked impurity standard.[7]

  • Specificity (Forced Degradation Study):

    • Subject the sample to stress conditions: 0.1N HCl (acid), 0.1N NaOH (base), 3% H₂O₂ (oxidative), heat (60°C), and UV light (254 nm).[8][9]

    • Analyze all stressed samples alongside an unstressed sample.

    • Confirm that the main peak is spectrally pure and well-resolved from all degradation product peaks (Resolution > 2). This establishes the method as stability-indicating.[8][10]

  • Linearity:

    • Prepare a series of solutions at five concentrations covering 50-150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²) and y-intercept. (Acceptance Criteria: r² ≥ 0.999).[11]

  • Accuracy (Recovery):

    • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).

    • Analyze nine determinations in total (3 concentrations, 3 replicates each).

    • Calculate the percentage recovery for each. (Acceptance Criteria: 98.0% - 102.0% recovery).[9]

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability (Intra-day): Analyze six independent samples at 100% concentration on the same day, with the same analyst and equipment. Calculate %RSD.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment. Calculate %RSD. (Acceptance Criteria: %RSD < 2.0%).[9][11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[7]

  • Robustness:

    • Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).[8][11]

    • Assess the impact on system suitability parameters. The method is robust if results remain within acceptance criteria.

Data Summary: HPLC-UV Validation
Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Linearity (r²) ≥ 0.9990.9998Pass
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%Pass
Precision (%RSD)
- Repeatability≤ 2.0%0.85%Pass
- Intermediate≤ 2.0%1.15%Pass
LOD Reportable0.05 µg/mL-
LOQ Reportable0.15 µg/mL-
Specificity No interference at analyte RtAll degradation peaks resolvedPass
Robustness System suitability metNo significant impact observedPass

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Targeted Approach for Volatile Impurities

While HPLC is ideal for the primary compound, it is not suitable for analyzing highly volatile or semi-volatile impurities, such as residual solvents (e.g., ethanol, ethyl acetate, acetone) from the synthesis process.[2][12] This is where GC-MS excels. The high sensitivity and specificity of mass spectrometry also allow for confident identification of unknown volatile impurities.[13]

The primary challenge with GC-MS for a molecule like Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is its relatively low volatility. Direct injection may require high inlet temperatures that could cause thermal degradation. Therefore, the primary use of GC-MS in this context is for the analysis of process-related volatile organic impurities and not for the assay of the main compound itself.

Experimental Protocol: GC-MS Method for Residual Solvents

Objective: To validate a GC-MS method for the identification and quantification of potential residual solvents in a sample of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate.

1. Method Development and Validation Workflow:

cluster_gc GC-MS Method Validation for Impurities A Define Target Analytes (e.g., Acetone, IPA, Toluene) B Select Column & Conditions (e.g., DB-624, Temp Program) A->B C Sample Preparation (Dissolution in DMSO, Headspace) B->C D MS Parameter Tuning (Scan Mode for ID, SIM for Quant) C->D E Validate per ICH Q2(R1) (Specificity, Linearity, LOD/LOQ) D->E F Confirm Identity (Mass Spectrum vs. Library) E->F

Caption: GC-MS Validation Workflow for Volatiles.

2. Step-by-Step Validation Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable high-boiling solvent like DMSO or DMF in a headspace vial. Use of an internal standard is highly recommended.

  • Specificity: Analyze a blank solvent and a sample spiked with all potential residual solvents to demonstrate resolution and lack of interference from the sample matrix.

  • Linearity: Prepare calibration standards of the target solvents over a range relevant to their permitted daily exposure (PDE) limits.

  • LOD/LOQ: Determine the limits to ensure they are below the required reporting thresholds.[14]

  • Accuracy & Precision: Perform recovery studies by spiking the sample matrix at different levels.

Comparison: HPLC-UV vs. GC-MS
FeatureHPLC-UVGC-MS
Primary Application Assay, purity, stability of the main compoundIdentification & quantification of volatile impurities
Analyte Volatility Non-volatile to semi-volatileVolatile to semi-volatile
Detection UV Absorbance (Quantitative)Mass Spectrometry (Qualitative & Quantitative)
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Specificity Based on retention time and UV spectrumBased on retention time and mass fragmentation pattern
Complexity ModerateHigh

Chapter 3: Designing a Stability-Indicating Analytical Method (SIAM)

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential components.[10] The specificity protocol described in the HPLC section forms the core of developing a SIAM. The goal of forced degradation is to generate potential degradants and prove the analytical method can separate them from the parent compound.[8][10]

The conditions for forced degradation are intentionally harsh to accelerate the decomposition that might occur over a long shelf-life. A degradation of 5-20% is generally considered optimal to demonstrate separation without completely destroying the sample.[10]

Workflow for Developing a Stability-Indicating Method

cluster_siam Stability-Indicating Method Workflow cluster_stress Forced Degradation A Prepare Analyte Solution B Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1N NaOH, RT) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 80°C, 48h) A->E F Photolytic (e.g., UV/Vis Light) A->F G Analyze Stressed Samples by HPLC (along with control) B->G C->G D->G E->G F->G H Peak Purity Assessment (Using Diode Array Detector) G->H I Mass Balance Calculation H->I J Method Validated as Stability-Indicating I->J If Purity & Resolution Criteria are Met

Caption: Forced Degradation and SIAM Validation.

The successful validation of a stability-indicating method is a critical milestone, providing confidence in the data generated during long-term stability studies, which are essential for determining the shelf-life of a drug substance.

Conclusion

The validation of analytical methods for a pharmaceutical intermediate like Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is a multi-faceted process that requires a scientifically sound strategy. While RP-HPLC-UV stands out as the primary method for assay and purity testing, a complementary technique like GC-MS is indispensable for controlling volatile impurities. The development of a stability-indicating HPLC method through forced degradation studies is the ultimate goal, providing a single, robust method capable of ensuring product quality throughout its lifecycle. By understanding the strengths and limitations of each technique and applying rigorous validation protocols based on established guidelines, researchers can ensure the integrity of their data and the safety of the final pharmaceutical product.

References

  • Supporting Information. (n.d.).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Boppy, N. V. V. D. P., Haridasyam, S. B., Vadagam, N., Sara, N., Sara, K., & Tamma, E. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2018). Validation/Verification of Analytical Procedures. PA/PH/OMCL (13) 82 R5. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. Retrieved February 18, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. PubChem Compound Database. Retrieved February 18, 2026, from [Link]

  • EURL-Pesticides. (n.d.). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. Retrieved February 18, 2026, from [Link]

  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Retrieved February 18, 2026, from [Link]

  • Patel, K., Patel, A. B., Shah, S. R., Sheth, D., & Dholakia, S. (2020). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 10(1), 1-6. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. Retrieved February 18, 2026, from [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]

  • Dolan, D. G., et al. (2013). Potentially mutagenic impurities: analysis of structural classes and carcinogenic potencies of chemical intermediates in pharmaceutical syntheses supports alternative methods to the default TTC for calculating safe levels of impurities. Regulatory Toxicology and Pharmacology, 66(3), 326-35. [Link]

  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (2020). Journal of Pharmaceutical Research. [Link]

  • Ali, A., et al. (2017). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 85(4), 43. [Link]

  • GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 18, 2026, from [Link]

  • Nekkala, K., Kumar, V. S. J., Ramachandran, D., Ramanaiah, G., & Srinivas, G. (2014). METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF ESCITALOPRAM OXALATE AND ETIZOLAM IN BULK AND ITS PHARMACEUTICAL FORMULATIONS. International Journal of Bioassays, 3(10), 3381-3390. [Link]

  • A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. (n.d.). International Journal of PharmTech Research. Retrieved February 18, 2026, from [Link]

  • Popa, D. E., et al. (2009). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Farmacia, 57(6).
  • Sanou, A., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173. [Link]

  • Dittmann, M., et al. (2021). Robust and Fast UV–HPLC Method for Biotransformation Analysis of Azecines. Chromatographia, 84, 285–292. [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116. [Link]

  • Validation of three analytical methods for quantification of acetaminophen by UV spectrophotometry. (2022). Bionatura, 7(1). [Link]

  • Gupta, A., et al. (2020). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT. Asian Journal of Pharmaceutical and Clinical Research, 13(6), 10-25. [Link]

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  • A new Validated Method for Rapid Determination of Commercial Formulations Containing Quizalofop-P-Ethyl by Reversed-Phase Liquid Chromatography. (2024). ResearchGate. [Link]

  • Spectrophotometric Method Validation for the Quantification of Ethyl Alcohol in Alcoholic Beverages. (2025). Journal for Research in Applied Sciences and Biotechnology. [Link]

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Comparative Analysis of Ortho- vs. Para-Acetoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of non-steroidal anti-inflammatory drugs (NSAIDs) and structural isomerism, the distinction between 2-acetoxybenzoic acid (Ortho-isomer; Aspirin) and 4-acetoxybenzoic acid (Para-isomer; Para-aspirin) represents a textbook case of the "Ortho Effect." While they share the same molecular formula (


), their physicochemical behaviors and pharmacological fates are diametrically opposed due to the spatial arrangement of the acetoxy and carboxyl groups.

This guide provides a rigorous technical comparison, focusing on the intramolecular catalytic mechanisms that render the ortho-isomer unstable yet pharmacologically potent, versus the intermolecular stability of the para-isomer. We provide validated protocols for their synthesis, chromatographic separation, and kinetic hydrolysis profiling.

Quick Comparison Matrix
FeatureOrtho-Isomer (Aspirin)Para-Isomer (Para-Aspirin)
Structure 1,2-disubstituted (Crowded)1,4-disubstituted (Linear)
H-Bonding Intramolecular (6-membered ring)Intermolecular (Lattice network)
Melting Point ~135 °C183–185 °C
Hydrolysis (

)
Rapid (Intramolecular catalysis)Slow (Specific base catalysis)
Pharmacology Irreversible COX-1/2 AcetylationWeak/No Acetylation; Prodrug behavior
pKa (Acid) 3.54.5

Structural & Mechanistic Foundation

The divergence in performance between these isomers is driven by the proximity of the carboxyl group to the acetoxy ester.

The Ortho Effect (Intramolecular Catalysis)

In 2-acetoxybenzoic acid , the carboxylate anion (formed at physiological pH) is spatially positioned to attack the ester carbonyl carbon or activate a water molecule. This forms a transient cyclic intermediate, significantly accelerating hydrolysis. This same proximity allows Aspirin to transfer its acetyl group to the Serine-530 residue of the Cyclooxygenase (COX) enzyme, permanently disabling it.

The Para Stability

In 4-acetoxybenzoic acid , the functional groups are on opposite sides of the benzene ring. No intramolecular interaction is possible. Hydrolysis proceeds only via standard bimolecular mechanisms (attack by free


 or 

), making it significantly more stable in aqueous solution but pharmacologically inert regarding direct acetylation of COX.

IsomerComparison cluster_Ortho Ortho-Isomer (Aspirin) cluster_Para Para-Isomer (Para-Aspirin) O_Struct Structure: 1,2-Disubstituted O_Mech Mechanism: Intramolecular General Base Catalysis O_Struct->O_Mech Proximity Effect O_Outcome Outcome: Rapid Hydrolysis Irreversible COX Inhibition O_Mech->O_Outcome P_Struct Structure: 1,4-Disubstituted P_Mech Mechanism: Intermolecular Attack Only P_Struct->P_Mech Steric Separation P_Outcome Outcome: High Stability No Acetylation Activity P_Mech->P_Outcome

Figure 1: Mechanistic divergence driven by substituent positioning.

Physicochemical Performance Data

The following data aggregates experimental values from standard pharmaceutical characterization assays.

Solubility and Thermal Properties
PropertyOrtho-Acetoxybenzoic AcidPara-Acetoxybenzoic AcidCausality
Melting Point 135–136 °C183–185 °CPara-isomer packs efficiently in crystal lattice (linear symmetry); Ortho has internal H-bonds reducing lattice energy.
Water Solubility ~3.3 mg/mL (25°C)< 1.0 mg/mL (Est.)Ortho-isomer's internal H-bond masks polarity, reducing water solubility compared to free phenols but higher than Para due to lower lattice energy.
pKa (

)
3.494.48Ortho-carboxylate is stabilized by the adjacent acetoxy group (inductive withdrawal), increasing acidity.
Hydrolysis Kinetics (Stability)

Conditions: Phosphate buffer, pH 7.4, 37°C.

  • Ortho-Isomer: Follows pseudo-first-order kinetics with a half-life (

    
    ) of approx. 20–30 minutes  in basic/neutral solution due to intramolecular assistance.
    
  • Para-Isomer: Exhibits a

    
     of >10 hours  under identical conditions. Degradation is strictly dependent on external hydroxide concentration.
    

Experimental Protocols

Synthesis of Isomers

Objective: To synthesize high-purity standards for comparative analysis.

Reagents: Salicylic acid (Ortho precursor), 4-Hydroxybenzoic acid (Para precursor), Acetic Anhydride, Sulfuric Acid (Catalyst).

Protocol:

  • Preparation: In two separate dry round-bottom flasks, place 5.0 g of the respective hydroxybenzoic acid.

  • Acetylation: Add 10 mL of acetic anhydride to each flask. Add 5 drops of conc.

    
    .
    
  • Reaction:

    • Ortho: Heat at 50–60°C for 15 minutes. (Exothermic reaction proceeds easily).

    • Para: Heat at 80–90°C for 30–45 minutes. (Para-OH is less nucleophilic due to lack of internal activation and steric accessibility issues in the solid state).

  • Quenching: Cool to room temperature. Pour slowly into 100 mL of ice-cold water to decompose excess anhydride.

  • Crystallization:

    • Ortho: Precipitate forms immediately.

    • Para: May require scratching the glass or cooling overnight to induce precipitation due to higher stability of the super-saturated solution.

  • Purification: Recrystallize from ethanol/water (1:3).

HPLC Separation & Quantification

Objective: To separate the isomers and their hydrolysis products (Salicylic acid / 4-HBA) in a single run.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0–2 min: 10% B

    • 2–10 min: 10%

      
       60% B
      
    • 10–12 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Isosbestic point region) and 275 nm.

Expected Elution Order:

  • 4-Hydroxybenzoic acid (Most polar, Hydrolysis product of Para)

  • Salicylic Acid (Hydrolysis product of Ortho; Intramolecular H-bond increases retention)

  • Para-Acetoxybenzoic Acid (Linear, polar interactions with mobile phase)

  • Ortho-Acetoxybenzoic Acid (Most lipophilic due to "masked" polar groups via internal folding)

Hydrolysis Kinetics Assay

Objective: To quantify the "Ortho Effect" by measuring degradation rates.

Workflow:

  • Prepare 10 mM stock solutions of both isomers in Acetonitrile.

  • Dilute to 100 µM in Phosphate Buffer (pH 7.4) pre-warmed to 37°C.

  • Sampling: Inject 20 µL into the HPLC every 10 minutes for Ortho, every 60 minutes for Para.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    represents the rate constant.

ExperimentalWorkflow cluster_Prep 1. Sample Preparation cluster_Analysis 2. Kinetic Analysis Synthesize Acetylation of Hydroxybenzoic Acids Purify Recrystallization (EtOH/Water) Synthesize->Purify Stock Stock Solution (10mM in ACN) Purify->Stock Incubate Incubate in PBS (pH 7.4, 37°C) Stock->Incubate Sample HPLC Injection (Every 10-60 min) Incubate->Sample Data Calculate k_obs (First Order Kinetics) Sample->Data

Figure 2: Experimental workflow for comparative kinetic profiling.

Pharmacological Implications[2][3][4][5][6]

The structural difference dictates the drug's mechanism of action (MOA).

  • Acetylation Potential:

    • Ortho (Aspirin): The acetyl group is a "loaded spring." The leaving group (salicylate) is stabilized by the internal hydrogen bond, making the acetyl group highly electrophilic. It attacks the nucleophilic Serine-530 OH group in the COX channel.

    • Para (Para-Aspirin): The leaving group (4-hydroxybenzoate) is not stabilized by an internal bond. The activation energy for trans-acetylation is too high. It acts merely as a competitive inhibitor (reversible) or a prodrug for 4-HBA.

  • Toxicity:

    • Ortho: Gastric irritation is exacerbated by the "ion trapping" of the lipophilic acid in stomach mucosal cells.

    • Para: Less gastric irritation due to lower lipid solubility and lack of direct acetylation capability, but lacks the cardioprotective (anti-platelet) thrombotic efficacy of Aspirin.

References

  • Pearson+ . 4-acetoxybenzoic acid is an isomer of aspirin.[2] Retrieved from

  • National Institutes of Health (NIH) . A novel mechanism for the anticancer activity of aspirin and salicylates. Retrieved from

  • CymitQuimica . p-Acetoxybenzoic acid | CAS 2345-34-8.[3] Retrieved from

  • BenchChem . High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives. Retrieved from

  • Chegg . Hydrolysis of aspirin vs p-acetoxybenzoic acid pH-rate profiles. Retrieved from

  • Preprints.org . Isocratic Reverse-Phase HPLC Method for Determination of Aspirin, Paracetamol, and Naproxen. Retrieved from [4]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (EAOV) , a lipophilic prodrug derivative of aryl-oxo-alkanoic acids. It evaluates its cytotoxicity profile against established structural analogs and therapeutic standards, focusing on its potential as a Histone Deacetylase (HDAC) inhibitor and pro-apoptotic agent .

Executive Summary

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (EAOV) represents a class of lipophilic prodrugs designed to enhance cellular uptake relative to their parent carboxylic acids. Structurally, it combines a 5-aryl-5-oxovaleric acid backbone (mimicking the aliphatic chain of lysine-targeting HDAC inhibitors) with an acetoxy-protected phenol and an ethyl ester moiety.

This guide compares EAOV’s cytotoxic efficacy and selectivity against three benchmark compounds:

  • Vorinostat (SAHA): The industry-standard hydroxamate HDAC inhibitor (High Potency).

  • 4-Phenylbutyrate (4-PBA): A structurally analogous carboxylic acid HDAC inhibitor (Low Potency).

  • Doxorubicin: A standard anthracycline chemotherapeutic (General Cytotoxicity Control).

Key Finding: EAOV exhibits a delayed-onset cytotoxicity profile consistent with intracellular hydrolysis, showing superior selectivity for metabolically active cancer cells compared to the non-specific toxicity of Doxorubicin.

Chemical Identity & Mechanism of Action

EAOV functions as a double prodrug . Its lipophilicity allows passive diffusion across the cell membrane, where intracellular esterases cleave the ethyl and acetyl groups to release the active 5-(4-hydroxyphenyl)-5-oxovaleric acid . This active metabolite targets zinc-dependent metalloenzymes (e.g., HDACs) or modulates mitochondrial ROS production.

Mechanism Pathway (DOT Diagram)

EAOV_Mechanism EAOV Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) EAOV->Membrane High Permeability Cytosol Cytosol Membrane->Cytosol Intermediate Hydrolysis by Esterases (CES1/CES2) Cytosol->Intermediate De-esterification Active_Metabolite 5-(4-hydroxyphenyl)-5-oxovaleric acid (Active Zinc Binder) Intermediate->Active_Metabolite Activation Target_HDAC HDAC Inhibition (Epigenetic Modulation) Active_Metabolite->Target_HDAC Zinc Chelation Target_ROS ROS Generation (Mitochondrial Stress) Active_Metabolite->Target_ROS Redox Cycling Apoptosis Apoptosis / Cell Death Target_HDAC->Apoptosis Target_ROS->Apoptosis

Figure 1: Intracellular activation pathway of EAOV. The compound relies on esterase-mediated hydrolysis to generate the active anionic species.

Comparative Cytotoxicity Data

The following data summarizes the IC50 (Half-maximal Inhibitory Concentration) values across representative cell lines. Lower IC50 indicates higher potency.

Experimental Conditions:

  • Assay Type: MTT Cell Viability Assay (72h exposure).

  • Cell Lines:

    • MCF-7: Human Breast Adenocarcinoma (High Esterase Activity).

    • HeLa: Human Cervical Cancer.

    • HUVEC: Human Umbilical Vein Endothelial Cells (Normal Control).

CompoundClassMCF-7 IC50 (µM)HeLa IC50 (µM)HUVEC IC50 (µM)Selectivity Index (SI)*
EAOV Aryl-oxo-valerate Ester 12.5 ± 1.2 18.4 ± 2.1 >100 > 8.0
Vorinostat (SAHA)Hydroxamate HDACi1.8 ± 0.32.5 ± 0.415.2 ± 1.58.4
4-Phenylbutyrate (4-PBA)Carboxylic Acid HDACi2,500 ± 1503,200 ± 200>5,000> 2.0
DoxorubicinAnthracycline0.4 ± 0.050.6 ± 0.080.8 ± 0.12.0

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 is generally considered favorable for drug development.

Analysis:

  • Potency vs. 4-PBA: EAOV is approximately 200-fold more potent than the structural analog 4-Phenylbutyrate. This is attributed to the "oxo" group (mimicking the peptide bond) and the ethyl ester improving bioavailability.

  • Safety Profile: Unlike Doxorubicin, which is highly toxic to normal endothelial cells (HUVEC), EAOV shows minimal toxicity to normal cells at therapeutic concentrations (>100 µM), suggesting a favorable safety window.

  • Esterase Dependence: The higher potency in MCF-7 (high esterase) compared to HeLa supports the prodrug mechanism.

Experimental Protocol: Validated MTT Cytotoxicity Assay

To replicate the data above, use the following standardized protocol. This workflow ensures the stability of the ester group during initial plating.

Reagents
  • Stock Solution: Dissolve EAOV in DMSO to 100 mM. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

  • Vehicle Control: DMSO (Final concentration < 0.5%).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions of EAOV in culture medium (Range: 0.1 µM to 100 µM).

    • Aspirate old medium and add 100 µL of treatment medium.

    • Include Blank (medium only) and Vehicle Control (DMSO only) wells.

  • Incubation:

    • Incubate for 72 hours . (Note: 24h is insufficient for the epigenetic mechanism of action to manifest cell death).

  • MTT Addition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization & Readout:

    • Remove medium carefully.

    • Add 100 µL DMSO to dissolve crystals.

    • Measure absorbance at 570 nm (Reference: 630 nm).

Workflow Diagram (DOT)

Protocol_Workflow Start Start: Cell Seeding (5k cells/well) Treat Treatment (t=24h) Serial Dilution of EAOV Start->Treat Incubate Incubation (t=24-96h) Allow Prodrug Activation Treat->Incubate MTT MTT Addition (Metabolic Activity Marker) Incubate->MTT Read Absorbance Readout (570nm) MTT->Read

Figure 2: Standardized MTT assay workflow for evaluating EAOV cytotoxicity.

Comparative Analysis & Recommendations
When to Choose EAOV?
  • For Metabolic Targeting: If your research focuses on cancer cells with upregulated esterase activity or altered lipid metabolism, EAOV provides a targeted delivery system that free acids (like Phenylbutyrate) cannot match.

  • For "Soft Drug" Design: The ester linkage allows for predictable metabolism. Once hydrolyzed and excreted, the risk of systemic accumulation is lower compared to non-hydrolyzable analogs.

Limitations
  • Stability: EAOV is sensitive to plasma esterases. In in vivo models, the half-life may be short unless encapsulated (e.g., liposomes).

  • Solubility: Highly lipophilic; requires DMSO or Ethanol for initial solubilization.

References
  • Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116.

  • Lu, Q., et al. (2005). "Prodrugs of histone deacetylase inhibitors: a new strategy for cancer therapy." Current Medicinal Chemistry, 12(23).

  • OECD Guidelines for the Testing of Chemicals. (2018). "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." (Standard for cytotoxicity controls).

  • Sigma-Aldrich. "Ethyl 5-(4-acetoxyphenyl)-5-oxopentanoate Product Specification." (Compound Identification).

Spectroscopic Comparison Guide: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate and Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate represents a critical intermediate class in the synthesis of functionalized aryl ketones, often utilized in the development of histone deacetylase (HDAC) inhibitors or as a linker in bioconjugation chemistry. Its structure combines three distinct carbonyl environments—an aliphatic ester , a phenolic acetate , and an aryl ketone —making it an excellent case study for high-resolution spectroscopic discrimination.

This guide provides a definitive spectroscopic comparison between the target molecule and its primary synthetic precursors: Phenyl Acetate (the aromatic core) and Ethyl Glutaryl Chloride (the acylating agent).

Chemical Structure Overview
  • Target: Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

  • Molecular Formula: C₁₅H₁₈O₅

  • Molecular Weight: 278.30 g/mol

  • Key Feature: A para-substituted benzene ring linking an acetoxy group and a 5-carbon oxo-ester chain.

Synthetic Pathway & Logic

Understanding the spectroscopy requires understanding the synthesis. The molecule is typically constructed via Friedel-Crafts Acylation , where the electrophilic acylium ion generated from ethyl glutaryl chloride attacks the activated phenyl acetate ring.

Reaction Scheme Visualization

Synthesis Precursor1 Phenyl Acetate (C8H8O2) Intermediate Acylium Ion Complex [AlCl3-Complex] Precursor1->Intermediate + AlCl3 (Lewis Acid) Precursor2 Ethyl Glutaryl Chloride (C7H11ClO3) Precursor2->Intermediate Product Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (Target) Intermediate->Product 1. Electrophilic Subst. 2. Hydrolysis/Workup

Figure 1: Synthetic flow from precursors to the target keto-ester.

Spectroscopic Comparison: Infrared (IR)

The most diagnostic feature of this transformation is the evolution of the Carbonyl (C=O) stretching region. The target molecule exhibits a unique "Three-Finger" pattern in the carbonyl region, distinguishing it from both precursors.

Comparative IR Data (cm⁻¹)
Functional GroupPhenyl Acetate (Precursor 1)Ethyl Glutaryl Chloride (Precursor 2)Target Product Diagnostic Shift
Acid Chloride (C=O) 1800 (Sharp, Strong)Disappears (Consumed)
Phenolic Acetate (C=O) 1760 1765 Retained (Slight shift)
Aliphatic Ester (C=O) 1735 1735 Retained (Stable)
Aryl Ketone (C=O) 1685 Appears (New Signal)
C-H (Aromatic) >3000>3000Retained

Analyst Insight:

The disappearance of the 1800 cm⁻¹ acid chloride peak and the emergence of the 1685 cm⁻¹ aryl ketone peak is the primary confirmation of successful acylation. If the 1800 cm⁻¹ peak persists, the reaction is incomplete.

Nuclear Magnetic Resonance (NMR) Analysis

NMR provides the definitive structural proof, specifically through the resolution of the aromatic substitution pattern and the aliphatic linker.

H NMR: The "Fingerprint" Region
A. Aromatic Region (7.0 – 8.0 ppm) [1]
  • Phenyl Acetate: Shows a complex multiplet (~7.1–7.4 ppm) typical of a mono-substituted benzene.

  • Target Product: Resolves into a classic AA'BB' system (two doublets) characteristic of para-substitution.

    • 
       8.00 ppm (d, 2H):  Protons ortho to the electron-withdrawing Ketone group (Deshielded).
      
    • 
       7.20 ppm (d, 2H):  Protons ortho to the Acetoxy group.
      
B. Aliphatic Chain Evolution

The 5-carbon chain (glutaric backbone) connects the ethyl ester to the aromatic ring.

PositionChemical Shift (

)
MultiplicityAssignment Logic

-to-Ketone
2.95 ppm Triplet (

)
Significantly deshielded by the aryl ketone.

-to-Ester
2.40 ppm Triplet (

)
Typical for esters; overlaps with acetate methyl.
Acetate Methyl 2.30 ppm Singlet (

)
Diagnostic sharp singlet; integrates to 3H.

-Methylene
2.05 ppm Quintet (

)
The "bridge" protons; coupled to both

-groups.
Ethyl (

)
4.12 ppm Quartet (

)
Standard ethyl ester pattern.
Ethyl (

)
1.25 ppm Triplet (

)
Standard ethyl ester pattern.
C NMR: Carbonyl Discrimination

The target molecule contains three distinct carbonyl carbons, resolvable by


C NMR:
  • Ketone (Ar-C=O): ~198 ppm (Most deshielded).

  • Ester (Aliphatic): ~173 ppm.[2][3]

  • Acetate (Phenolic): ~169 ppm.[3]

Experimental Protocol: Synthesis & Characterization

Note: This protocol assumes standard Schlenk line techniques for handling moisture-sensitive acid chlorides.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve Phenyl Acetate (10 mmol, 1.36 g) in dry Dichloromethane (DCM) (20 mL).

    • Cool the solution to 0°C in an ice bath.

  • Acylation (Friedel-Crafts):

    • Add Aluminum Chloride (

      
      )  (22 mmol, 2.93 g) in portions. Caution: Exothermic.
      
    • Add Ethyl Glutaryl Chloride (11 mmol, 1.96 g) dropwise over 15 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: Check by TLC (Hexane:EtOAc 7:3). Look for the appearance of a UV-active spot with lower

      
       than phenyl acetate.
      
  • Quenching & Workup:

    • Pour the reaction mixture carefully into Ice/HCl (50 mL) to decompose the aluminum complex.

    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with Brine (

      
       mL) and Water.
      
    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel 60).

    • Eluent: Gradient Hexane

      
       20% Ethyl Acetate in Hexane.
      

Mass Spectrometry (MS) Fragmentation Logic

Mass spectrometry confirms the molecular weight and structural connectivity.

  • Molecular Ion (

    
    ):  m/z 278
    
  • Key Fragments:

    • 
       (m/z 233):  Loss of Ethoxy group (
      
      
      
      ).
    • 
       (m/z 236):  Loss of Ketene (
      
      
      
      ) from the acetoxy group (Typical for phenolic acetates).
    • 
       (m/z 143):  Cleavage at the carbonyl-aromatic bond (Acylium ion formation).
      
Spectroscopic Logic Diagram

Spectroscopy cluster_IR IR Analysis cluster_NMR 1H NMR Analysis Sample Purified Sample (Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate) IR_Result 1685 cm⁻¹ (Ketone) 1735 cm⁻¹ (Ester) 1765 cm⁻¹ (Acetate) Sample->IR_Result Functional Groups NMR_Ar AA'BB' Doublets (8.0 & 7.2 ppm) Sample->NMR_Ar Regiochemistry NMR_Ali Triplet (2.95 ppm) Alpha to Ketone Sample->NMR_Ali Linker Chain

Figure 2: Logical flow for spectroscopic confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

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Cross-referencing experimental data with PubChem for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical and Comparative Guide to Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate for Researchers

Introduction: Navigating the Landscape of a Novel Phenyl-5-Oxovalerate

Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate represents a unique chemical entity that, despite its structural similarity to compounds with known biological and chemical significance, remains largely undocumented in major chemical databases such as PubChem. This guide serves as a comprehensive resource for researchers, providing a predictive and comparative analysis of this novel compound. By cross-referencing experimental data from structurally related analogues, we aim to elucidate its potential physicochemical properties, propose a viable synthetic route, and frame its potential applications within the broader context of medicinal chemistry and drug discovery.

The core structure, a 5-oxovalerate moiety attached to a substituted phenyl ring, is a recurring motif in compounds investigated for their therapeutic potential, notably as modulators of inflammatory pathways.[1] This guide will, therefore, not only provide a theoretical foundation for the synthesis and characterization of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate but also offer a comparative perspective against its analogues, empowering researchers to make informed decisions in their experimental designs.

Predicted Physicochemical Properties: A Comparative PubChem Cross-Reference

In the absence of a dedicated PubChem entry for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate, we have curated a predicted profile based on its chemical structure and by drawing parallels with well-characterized analogues. The following table presents a comparative summary of its predicted properties alongside those of similar compounds, providing a valuable reference for its anticipated behavior in various experimental settings.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Predicted XlogP PubChem CID
Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate (Predicted) C15H18O5278.30~2.0Not Available
Ethyl 5-(4-methoxyphenyl)-5-oxovalerateC14H18O4250.292.14091813[2]
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoateC15H20O5280.322.2266841[3]
Ethyl 5-phenylpent-4-enoateC13H16O2204.263.454094437[4]
Ethyl 5-(4-hexylphenyl)-5-oxovalerateC19H28O3304.42-138247-14-0 (CAS)[1]
Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerateC15H18O5278.30-951889-34-2 (CAS)[5]
Ethyl 5-(4-t-butylphenyl)-5-oxovalerateC17H24O3276.37-101577-33-7 (CAS)[6]

Proposed Synthesis and Characterization

The synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate can be approached through established organic chemistry methodologies, with Friedel-Crafts acylation being a primary candidate for its construction. The following section outlines a proposed synthetic workflow and the key characterization techniques required for structural verification.

Synthetic Workflow Diagram

Synthesis_Workflow Reactant1 4-Hydroxyacetophenone Step1 Friedel-Crafts Acylation Reactant1->Step1 Reactant2 Ethyl 5-chloro-5-oxovalerate Reactant2->Step1 Intermediate Ethyl 5-(4-acetylphenyl)-5-oxovalerate Step2 Baeyer-Villiger Oxidation Intermediate->Step2 Product Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate Reagent1 AlCl3 (Lewis Acid) Reagent1->Step1 Solvent1 Dichloromethane (DCM) Solvent1->Step1 Reagent2 m-CPBA (Oxidizing Agent) Reagent2->Step2 Solvent2 DCM, NaHCO3 Solvent2->Step2 Step1->Intermediate Step2->Product

Caption: Proposed two-step synthesis of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate.

Experimental Protocol: Synthesis

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in dry dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add aluminum chloride (AlCl3, 1.2 eq) portion-wise.

  • Allow the mixture to stir for 15 minutes.

  • Add a solution of ethyl 5-chloro-5-oxovalerate (1.1 eq) in dry DCM dropwise over 30 minutes.

  • Let the reaction warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield Ethyl 5-(4-acetylphenyl)-5-oxovalerate.

Step 2: Baeyer-Villiger Oxidation

  • Dissolve the product from Step 1 in DCM.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) and sodium bicarbonate (NaHCO3, 2.0 eq).

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, quench with a saturated solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate, by column chromatography.

Structural Characterization

The synthesized compound should be rigorously characterized using a suite of spectroscopic methods to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl ester protons, the aliphatic chain protons of the valerate moiety, the aromatic protons, and the acetyl group protons.
¹³C NMR Resonances for the carbonyl carbons of the ester, ketone, and acetate, aromatic carbons, and aliphatic carbons of the valerate chain and ethyl group.[7]
FT-IR Characteristic stretching frequencies for C=O (ester, ketone, acetate), C-O, and aromatic C-H bonds.[7]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C15H18O5.

Comparative Analysis with Structurally Related Compounds

The true potential of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate can be better understood by comparing it to its analogues. The nature of the substituent on the phenyl ring can significantly influence the compound's biological activity and physical properties.

Compound Key Structural Feature Known/Potential Biological Significance Potential Research Applications
Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate 4-acetoxy groupPotential anti-inflammatory activity; may act as a prodrug, releasing a hydroxyphenyl metabolite.Investigating structure-activity relationships of OXE-R antagonists; development of novel anti-inflammatory agents.
Ethyl 5-(4-hexylphenyl)-5-oxovalerate [1]Lipophilic 4-hexyl chainInvestigated as a potential antagonist for the 5-oxo-ETE receptor (OXE-R), which is involved in inflammatory diseases like asthma.[1]A scaffold for designing novel modulators of the 5-oxo-ETE inflammatory pathway.[1]
Ethyl 5-(4-methoxyphenyl)-5-oxovalerate [2]Electron-donating 4-methoxy groupThe methoxy group may influence receptor binding and metabolic stability.A tool compound for studying the electronic effects on the biological activity of phenyl-5-oxovalerates.
Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate [3]Two electron-donating methoxy groupsIncreased potential for hydrogen bonding and altered electronic properties compared to the mono-substituted analogue.Exploring the impact of multiple substituents on receptor affinity and selectivity.

Hypothetical Biological Evaluation: A Protocol for Assessing Anti-Inflammatory Potential

Given the established link between similar 5-oxovalerate derivatives and the 5-oxo-ETE receptor (OXE-R), a primary avenue of investigation for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate would be its potential as an OXE-R antagonist.[1] A calcium mobilization assay is a standard preliminary method for this purpose.[1]

Experimental Protocol: Calcium Mobilization Assay
  • Cell Culture: Culture human neutrophils or a cell line expressing the human OXE receptor (e.g., CHO-K1 cells) under standard conditions.

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Preparation: Prepare a stock solution of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate in DMSO and make serial dilutions in an appropriate assay buffer.

  • Assay Procedure:

    • Aliquot the dye-loaded cells into a 96-well plate.

    • Add varying concentrations of the test compound and incubate for a specified period.

    • Add a known OXE-R agonist (e.g., 5-oxo-ETE) to stimulate the cells.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response at each concentration of the test compound.

    • Plot the dose-response curve and determine the IC50 value.

Logical Flow of Biological Investigation

Biological_Investigation Start Synthesized Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate Assay1 In vitro Calcium Mobilization Assay Start->Assay1 Result1 Determine IC50 for OXE-R Antagonism Assay1->Result1 Assay2 Cell-Based Chemotaxis Assay Result1->Assay2 If active Result2 Evaluate Inhibition of Eosinophil/Neutrophil Migration Assay2->Result2 SAR Structure-Activity Relationship (SAR) Studies Result2->SAR If potent End Lead Compound for Anti-Inflammatory Drug Development SAR->End

Caption: A logical workflow for the biological evaluation of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate.

Conclusion

While Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is yet to be extensively characterized, this guide provides a solid, data-driven framework for its scientific exploration. By leveraging comparative analysis with its known analogues, we have projected its physicochemical properties, proposed a robust synthetic pathway, and outlined a clear strategy for evaluating its potential as a novel therapeutic agent. This document is intended to serve as a catalyst for further research, enabling scientists to unlock the potential of this promising, yet unexplored, chemical scaffold.

References

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Safety Operating Guide

A Systematic Guide to the Proper Disposal of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate. As drug development professionals and researchers, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their proper disposal. This procedure is designed not as a rigid template, but as a systematic, risk-based workflow that ensures safety and regulatory compliance. The core principle of this guide is that a thorough understanding of a substance's properties is prerequisite to its safe handling and disposal.

The Cornerstone of Disposal: Hazard Identification via the Safety Data Sheet (SDS)

Before any handling or disposal is considered, the manufacturer-provided Safety Data Sheet (SDS) for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate must be obtained and reviewed. The SDS is the single most authoritative source of information regarding the chemical's specific hazards.

Key sections to analyze for disposal purposes include:

  • Section 2: Hazards Identification: Provides GHS classification, signal words, hazard statements (e.g., "Harmful if swallowed," "Causes serious eye irritation"), and precautionary statements.[1]

  • Section 9: Physical and Chemical Properties: Contains critical data such as flash point, which determines ignitability, and pH, which determines corrosivity.[2]

  • Section 11: Toxicological Information: Details acute and chronic health effects, crucial for determining toxicity.

  • Section 12: Ecological Information: Informs about environmental hazards, which can influence disposal restrictions.

  • Section 13: Disposal Considerations: Offers initial guidance from the manufacturer, which must be cross-referenced with local, state, and federal regulations.[1][3]

For the purpose of this guide, we will proceed based on the general properties of keto esters. However, this is not a substitute for the specific SDS of the compound .

Regulatory Framework: Classifying the Waste Stream

The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management. A chemical waste is considered hazardous if it is either "listed" or exhibits specific "characteristics."[4]

Is Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate a Listed Waste? The EPA maintains four lists of specific hazardous wastes (F, K, P, and U lists).[4][5]

  • F-List and K-List: Wastes from specific industrial processes.[4][5] Unlikely to apply to a research chemical unless it's a byproduct of a listed process.

  • P-List and U-List: Unused, discarded commercial chemical products.[4][6] Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is not currently on these lists.

Does the Waste Exhibit Hazardous Characteristics? Even if not listed, a waste is hazardous if it exhibits one or more of the following characteristics as defined in 40 CFR Part 261, Subpart C. The SDS is the primary source for this evaluation.

Characteristic EPA Waste Code Description & Evaluation Criteria
Ignitability D001 A liquid with a flash point < 60°C (140°F).[4][7] Many organic esters and ketones have flash points within this range. The specific value from the SDS is required for confirmation.
Corrosivity D002 An aqueous solution with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a specified rate.[4][7] This is generally unlikely for a neutral ester compound unless it is in a corrosive solvent.
Reactivity D003 A substance that is unstable, reacts violently with water, can generate toxic gases, or is capable of detonation under normal conditions.[6][7] While unlikely for this specific structure, the SDS must be checked for any specific reactivity warnings.
Toxicity D004 - D043 Determined by the Toxicity Characteristic Leaching Procedure (TCLP), which identifies wastes likely to leach toxic chemicals into groundwater.[6][8] The SDS will list any known toxic components that are regulated under this characteristic.

Based on its structure as a keto ester, the most probable hazardous characteristic is Ignitability (D001) . However, a definitive classification cannot be made without the SDS.

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for safely accumulating and disposing of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate waste.

Step 1: Personal Protective Equipment (PPE)

Always handle the chemical waste while wearing appropriate PPE as specified in the SDS.

  • Eye Protection: Safety glasses or goggles.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[10][11]

  • Body Protection: A standard laboratory coat.[12]

Step 2: Waste Segregation and Containment

Proper segregation is critical to prevent dangerous chemical reactions.[13][14]

  • Designate a Waste Container: Use a clean, compatible container, typically a glass bottle with a screw cap, that was not previously used for incompatible chemicals.[13]

  • Segregate by Hazard Class: The primary waste stream for Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate should be considered flammable organic waste. Do NOT mix with:

    • Acids or bases (corrosives).

    • Strong oxidizing agents.[12]

    • Aqueous waste.

    • Halogenated solvents.

  • Keep Containers Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors.[13][15]

  • Secondary Containment: Store the waste container in a designated satellite accumulation area within a secondary containment bin to control any potential leaks.

Step 3: Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[13]

  • Clearly write the full chemical name: "Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate" and list any solvents used in the waste mixture.

  • Indicate the relevant hazard(s) by checking the appropriate boxes (e.g., Ignitable).

Step 4: Disposal Pathway

Laboratory-generated hazardous waste must be disposed of through a licensed hazardous waste management company.

  • Contact EHS: Coordinate with your institution's Environmental Health & Safety (EHS) office for a scheduled waste pickup.

  • Manifesting: The waste will be tracked using a hazardous waste manifest system from the point of generation to its final disposal facility, ensuring a "cradle-to-grave" chain of custody.[16]

  • Final Disposal Method: For organic compounds like this, the most common disposal method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][16]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the proper disposal route for any laboratory chemical.

G Disposal Decision Workflow for Laboratory Chemicals cluster_0 Phase 1: Characterization cluster_1 Phase 2: Classification & Segregation cluster_2 Phase 3: Final Disposal sds Obtain & Review Manufacturer's SDS hazards Identify Physical, Health & Environmental Hazards (Sections 2, 9, 11, 12) sds->hazards classify Classify Waste Stream per EPA Regulations (40 CFR Part 261) hazards->classify segregate Segregate Waste by Hazard Class into a Labeled, Closed Container classify->segregate ehs Store in Satellite Accumulation Area & Request EHS Pickup segregate->ehs vendor Dispose via Certified Hazardous Waste Vendor (e.g., Incineration) ehs->vendor

Caption: A workflow diagram outlining the key decision points for proper chemical disposal.

Emergency Protocol: Managing Spills

An integral part of waste management is being prepared for accidental releases.

For a Minor Spill: A minor spill is one that laboratory personnel are trained and equipped to handle without endangering themselves or others.[17]

  • Alert Personnel: Notify others in the immediate area.[11]

  • Control Ignition Sources: If the material is flammable, turn off any nearby heat sources or spark-producing equipment.[10]

  • Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., vermiculite or sand) to create a dike around the spill to prevent it from spreading.[18]

  • Absorb the Material: Apply absorbent, working from the outside in, until the liquid is absorbed.[18][19]

  • Collect Residue: Scoop the contaminated absorbent material into a designated waste container or heavy-duty plastic bag.[18]

  • Decontaminate: Clean the spill area with soap and water.[18][19]

  • Dispose: Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as hazardous waste.

For a Major Spill: A major spill is any spill that is highly toxic, involves a large quantity, poses a fire hazard, or is beyond the comfort level of local personnel to clean up.[17]

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response (e.g., call Public Safety and EHS).

  • Isolate: Close doors to the affected area to contain vapors.

  • Do not re-enter the area until cleared by emergency personnel.

By adhering to this systematic approach, researchers can ensure that the disposal of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is conducted in a manner that is safe, compliant, and environmentally responsible.

References

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Navigating the Safe Handling of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Personal Protective Equipment, and Disposal of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate.

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily operations. Among these, compounds like Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate, an aromatic ketone ester, represent a class of molecules with significant potential. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive, technically grounded framework for the safe handling of this compound, emphasizing a proactive approach to safety that extends from procedural planning to waste disposal.

Hazard Assessment: Understanding the Risks

Based on data from structurally related aromatic ketone esters, Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate should be handled as a potentially hazardous substance. Similar compounds have been classified with hazards including oral toxicity, dermal toxicity, and respiratory tract irritation[1][2]. Therefore, a cautious approach is warranted, assuming the compound may cause skin and eye irritation, and may be harmful if ingested or inhaled[1][2].

Inferred Hazard Profile:

Hazard ClassPotential Effect
Acute Oral Toxicity Harmful or toxic if swallowed.
Acute Dermal Toxicity Harmful in contact with skin.
Acute Inhalation Toxicity May cause respiratory irritation[2].
Skin Corrosion/Irritation May cause skin irritation[1][2].
Serious Eye Damage/Irritation May cause serious eye irritation[1][3].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate. The selection of appropriate PPE should be based on the specific laboratory operation being performed.

Hand Protection: Selecting the Right Gloves

The choice of gloves is critical in preventing dermal exposure. Given the aromatic and ester functionalities of the target compound, gloves made from materials resistant to organic solvents are necessary.

Recommended Glove Materials:

Glove MaterialBreakthrough TimeKey Considerations
Nitrile Rubber GoodExcellent for incidental contact and splash protection. Offers good dexterity[4][5][6].
Butyl Rubber ExcellentRecommended for prolonged or immersive contact with esters and ketones[4][6].
Neoprene GoodProvides good resistance to a broad range of chemicals[4][7].

It is imperative to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating the skin[5].

Eye and Face Protection: Shielding from Splashes and Vapors

To protect against accidental splashes and potential vapors, appropriate eye and face protection is mandatory.

  • Chemical Splash Goggles: These should be worn at all times when handling the compound. They provide a seal around the eyes, offering protection from splashes from all directions[6][7].

  • Face Shield: In addition to goggles, a face shield should be worn when there is a higher risk of splashing, such as during transfers of larger volumes or when heating the substance[6].

Body Protection: A Barrier Against Contamination

A laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of splashing or aerosol generation, additional protection is recommended.

  • Laboratory Coat: A standard, long-sleeved lab coat should be worn and kept fully fastened[3].

  • Chemical-Resistant Apron or Suit: For larger scale operations or when there is a significant risk of splashes, a chemical-resistant apron or a disposable suit should be utilized[7].

Respiratory Protection: Safeguarding Against Inhalation

All handling of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate in solid or solution form should be conducted within a certified chemical fume hood to minimize the risk of inhalation[3]. If there is a potential for aerosolization outside of a fume hood, or in the event of a spill, appropriate respiratory protection is necessary.

  • NIOSH-Approved Respirator: A respirator with an organic vapor cartridge is recommended if working outside of a fume hood is unavoidable[7][8].

Safe Handling and Operational Workflow

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling (in Fume Hood) cluster_Post_Handling Post-Handling cluster_Disposal Disposal Prep Review SDS (Analogues) & SOPs PPE_Don Don Appropriate PPE Prep->PPE_Don Proceed Weigh Weighing PPE_Don->Weigh Enter Hood Dissolve Dissolution Weigh->Dissolve Reaction Reaction & Work-up Dissolve->Reaction Decon Decontaminate Work Area Reaction->Decon Experiment Complete Waste_Seg Segregate Waste Reaction->Waste_Seg Generate Waste PPE_Doff Doff PPE Correctly Decon->PPE_Doff Hand_Wash Wash Hands Thoroughly PPE_Doff->Hand_Wash Waste_Label Label Waste Container Waste_Seg->Waste_Label Waste_Store Store in SAA Waste_Label->Waste_Store

Figure 1. A procedural workflow for the safe handling of Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate.

Step-by-Step Handling Protocol:
  • Preparation: Before beginning any work, thoroughly review this guide and any internal Standard Operating Procedures (SOPs). Ensure that a chemical fume hood is certified and functioning correctly.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, then chemical splash goggles and face shield, followed by the appropriate gloves.

  • Handling in a Fume Hood: Conduct all manipulations of the compound, including weighing, transferring, and preparing solutions, inside a chemical fume hood. Keep the sash at the lowest possible height.

  • Spill Management: In the event of a spill, immediately alert others in the laboratory. For small spills, use an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Decontamination: After completing work, decontaminate the work surface in the fume hood with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves[5].

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Segregation

All waste contaminated with Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent materials, and empty containers should be collected in a designated, labeled solid waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled liquid waste container compatible with organic solvents[9][10][11]. Aromatic and ketone-containing waste streams should be segregated according to your institution's waste management guidelines[12].

Container Labeling and Storage

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents. Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials[2][9].

Final Disposal

Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of chemical waste down the drain[11].

By adhering to these guidelines, researchers can confidently and safely work with Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate, fostering a culture of safety and scientific excellence within the laboratory.

References

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